Product packaging for 11,13-Dihydroivalin(Cat. No.:)

11,13-Dihydroivalin

Cat. No.: B186729
M. Wt: 250.33 g/mol
InChI Key: FPEGOJNBPHXMRU-GGZSWOCBSA-N
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Description

11,13-Dihydroivalin (CAS 150150-61-1) is a sesquiterpenoid compound of the eudesmanolide class, naturally isolated from the medicinal herb Blumea balsamifera . With a molecular formula of C15H22O3 and a molecular weight of 250.33 g/mol, it is supplied as a powder with a purity of ≥98% as determined by HPLC . This compound is of significant interest in phytochemical and pharmacological research, particularly for investigating its role in antimicrobial and cytotoxic activities . Researchers are exploring its potential as an anti-infective agent . The compound should be stored by desiccating at -20°C . For laboratory research use only. Not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O3 B186729 11,13-Dihydroivalin

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,3aR,4aS,7S,8aR,9aR)-7-hydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-8-4-10(16)6-15(3)7-13-11(5-12(8)15)9(2)14(17)18-13/h9-13,16H,1,4-7H2,2-3H3/t9-,10-,11+,12-,13+,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPEGOJNBPHXMRU-GGZSWOCBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C(=C)CC(CC3(CC2OC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]2C[C@H]3C(=C)C[C@@H](C[C@@]3(C[C@H]2OC1=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Sesquiterpenoid: A Technical Guide to the Natural Source and Isolation of 11,13-Dihydroivalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sourcing and isolation of the sesquiterpenoid lactone, Ivalin, and the subsequent synthetic conversion to its derivative, 11,13-Dihydroivalin. While Ivalin is a known natural product, this compound is primarily recognized as a synthetic analog. This document details the experimental protocols for both the isolation of the parent compound and the synthesis of its dihydro-derivative, presenting quantitative data in accessible tables and illustrating key processes with clear diagrams.

Natural Source of Ivalin

The primary and most well-documented natural source of Ivalin is the plant species Geigeria aspera , a member of the Asteraceae family. This plant is notably found in southern Africa and is associated with "vermeersiekte" (vomiting disease) in ruminants due to its content of various sesquiterpene lactones, including Ivalin.

Isolation of Ivalin from Geigeria aspera

The isolation of Ivalin from Geigeria aspera involves a multi-step process encompassing extraction and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for the isolation of sesquiterpene lactones from this plant.

Experimental Protocol: Isolation of Ivalin

2.1.1. Plant Material Collection and Preparation:

  • Aerial parts of Geigeria aspera are collected.

  • The plant material is air-dried in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved.

  • The dried material is then milled into a fine powder to increase the surface area for efficient extraction.

2.1.2. Extraction:

  • The powdered plant material is subjected to solvent extraction. Dichloromethane (DCM) is a commonly used solvent for the extraction of sesquiterpene lactones.

  • A substantial quantity of the powdered plant material (e.g., 1 kg) is macerated with a suitable volume of DCM (e.g., 5 L) at room temperature for an extended period (e.g., 48-72 hours) with occasional agitation.

  • The mixture is then filtered, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield a crude extract.

2.1.3. Chromatographic Purification:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • The crude DCM extract is adsorbed onto a small amount of silica gel and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of n-hexane and ethyl acetate, with the polarity being increased by incrementally raising the proportion of ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., vanillin-sulfuric acid reagent with heating).

  • Further Purification:

    • Fractions containing Ivalin, as identified by comparison with a standard or by spectroscopic analysis, are pooled.

    • These pooled fractions may require further purification using techniques such as preparative TLC or repeated column chromatography with a shallower solvent gradient to achieve high purity.

Data Presentation: Isolation of Ivalin
ParameterValue/Description
Plant Source Geigeria aspera (aerial parts)
Extraction Solvent Dichloromethane (DCM)
Extraction Method Maceration
Initial Purification Silica Gel Column Chromatography
Elution Solvents n-Hexane:Ethyl Acetate (gradient)
Final Purification Preparative TLC / Re-chromatography

Synthesis of this compound from Ivalin

As this compound is not typically found in nature, it is prepared synthetically from its precursor, Ivalin. The most direct method for this conversion is the selective catalytic hydrogenation of the exocyclic α,β-unsaturated double bond at the C11-C13 position of the γ-lactone ring.

Experimental Protocol: Synthesis of this compound

3.1.1. Reaction Setup:

  • A solution of pure Ivalin in a suitable solvent (e.g., ethanol or ethyl acetate) is prepared in a reaction vessel.

  • A catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), is added to the solution.

3.1.2. Hydrogenation:

  • The reaction vessel is connected to a hydrogen gas source.

  • The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) at room temperature.

  • The progress of the reaction is monitored by TLC by observing the disappearance of the starting material (Ivalin).

3.1.3. Work-up and Purification:

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude this compound is then purified by silica gel column chromatography using a suitable solvent system (e.g., n-hexane:ethyl acetate) to afford the pure product.

Data Presentation: Synthesis of this compound
ParameterValue/Description
Starting Material Ivalin
Reaction Type Catalytic Hydrogenation
Catalyst Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂)
Hydrogen Source H₂ gas
Solvent Ethanol or Ethyl Acetate
Reaction Conditions Room Temperature, Atmospheric Pressure
Purification Method Silica Gel Column Chromatography

Visualizations

Isolation Workflow

Isolation_Workflow Start Geigeria aspera (Aerial Parts) Drying Air Drying & Milling Start->Drying Extraction Maceration with Dichloromethane Drying->Extraction Filtration Filtration Extraction->Filtration Evaporation Solvent Evaporation (Crude Extract) Filtration->Evaporation ColumnChromatography Silica Gel Column Chromatography (n-Hexane:EtOAc gradient) Evaporation->ColumnChromatography TLC TLC Monitoring ColumnChromatography->TLC FractionPooling Pooling of Ivalin-containing Fractions TLC->FractionPooling FinalPurification Preparative TLC / Re-chromatography FractionPooling->FinalPurification Ivalin Pure Ivalin FinalPurification->Ivalin

Caption: Workflow for the isolation of Ivalin from Geigeria aspera.

Synthetic Pathway

Synthesis_Pathway Ivalin Ivalin Reaction Catalytic Hydrogenation (H₂, Pd/C or PtO₂) (Ethanol or Ethyl Acetate, RT) Ivalin->Reaction Dihydroivalin This compound Reaction->Dihydroivalin

Caption: Synthetic pathway for the conversion of Ivalin to this compound.

11,13-Dihydroivalin: A Technical Whitepaper on its Predicted Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on the biological activity of 11,13-Dihydroivalin (CAS: 150150-61-1) is limited in publicly available scientific literature. This whitepaper extrapolates potential activities based on the known biological effects of its parent compound, Ivalin, and the broader class of sesquiterpene lactones. All data and experimental protocols presented herein are derived from studies on Ivalin and related compounds and should be considered as a predictive guide for future research on this compound.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide array of biological activities. It is a derivative of Ivalin, a compound isolated from various plant species, including Carpesium divaricatum. The structural difference between Ivalin and this compound lies in the saturation of the α-methylene-γ-lactone group, a feature often critical for the biological activity of sesquiterpene lactones. This document aims to provide a comprehensive overview of the potential biological activities of this compound by examining the established profile of Ivalin and related molecules. The primary areas of focus will be its potential cytotoxic, anti-inflammatory, and antimicrobial properties.

Predicted Cytotoxic Activity

The cytotoxicity of sesquiterpene lactones is a well-documented phenomenon, with many compounds from this class exhibiting potent activity against various cancer cell lines. The parent compound, Ivalin, has been shown to possess significant cytotoxic effects.

Quantitative Data Summary

The following table summarizes the reported cytotoxic activity of Ivalin against a human cancer cell line. This data provides a benchmark for the potential potency of its dihydro-derivative.

CompoundCell LineIC50 ValueReference
IvalinSMMC-7721 (Human Hepatocellular Carcinoma)4.34 ± 0.10 µM[1]
IvalinHL7702 (Normal Human Liver Cell Line)25.86 ± 0.87 µM[1]
Mechanism of Action: Insights from Ivalin

Studies on Ivalin suggest that its cytotoxic effects are mediated through the induction of apoptosis. Key mechanistic aspects include:

  • Microtubule Depolymerization: Ivalin has been identified as a novel microtubule inhibitor, leading to cell cycle arrest in the G2/M phase.[1]

  • Mitochondria-Mediated Apoptosis: Ivalin induces apoptosis through the mitochondrial pathway, involving the overload of reactive oxygen species (ROS).[1]

  • NF-κB and p53 Activation: The apoptotic effect of Ivalin is associated with the activation of nuclear factor-κB (NF-κB) and subsequent induction of p53.[1]

The saturation of the 11,13-double bond in this compound may alter its reactivity and, consequently, its cytotoxic potency and mechanism. The α-methylene-γ-lactone moiety is often a key structural feature for the alkylating activity of sesquiterpene lactones, which contributes to their biological effects.

Experimental Protocols

The following is a detailed methodology for a typical in vitro cytotoxicity assay, based on protocols used for Ivalin.

Cell Viability Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., SMMC-7721) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathway

apoptosis_pathway Ivalin Ivalin Microtubule Depolymerization Microtubule Depolymerization Ivalin->Microtubule Depolymerization ROS Overload ROS Overload Ivalin->ROS Overload NF-kB Activation NF-kB Activation Ivalin->NF-kB Activation G2/M Arrest G2/M Arrest Microtubule Depolymerization->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis Mitochondrial Pathway Mitochondrial Pathway ROS Overload->Mitochondrial Pathway Mitochondrial Pathway->Apoptosis p53 Induction p53 Induction NF-kB Activation->p53 Induction p53 Induction->Apoptosis

Caption: Proposed apoptotic signaling pathway of Ivalin.

Predicted Anti-inflammatory Activity

Sesquiterpene lactones are well-known for their anti-inflammatory properties, often attributed to their ability to inhibit key inflammatory mediators and signaling pathways. While no specific anti-inflammatory data exists for this compound, the general mechanisms of this class of compounds suggest it may possess such activity.

Potential Mechanisms of Action

The anti-inflammatory effects of sesquiterpene lactones are often mediated by:

  • Inhibition of NF-κB: This is a crucial transcription factor that regulates the expression of many pro-inflammatory genes.

  • Modulation of Cytokine Production: They can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

  • Inhibition of Pro-inflammatory Enzymes: This includes enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Experimental Protocols

Nitric Oxide (NO) Production Assay in Macrophages

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

  • Nitrite Measurement: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve.

Signaling Pathway

anti_inflammatory_pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) NF-kB Pathway NF-kB Pathway Inflammatory Stimulus (LPS)->NF-kB Pathway Sesquiterpene Lactone Sesquiterpene Lactone Sesquiterpene Lactone->NF-kB Pathway Pro-inflammatory Mediators Pro-inflammatory Mediators NF-kB Pathway->Pro-inflammatory Mediators iNOS iNOS COX-2 COX-2 TNF-a, IL-6 TNF-a, IL-6

Caption: General anti-inflammatory mechanism of sesquiterpene lactones.

Predicted Antimicrobial Activity

Sesquiterpene lactones have demonstrated a broad spectrum of antimicrobial activity against bacteria and fungi. The presence of the α,β-unsaturated carbonyl group is often crucial for this activity.

Potential Spectrum of Activity

Based on studies of related compounds, this compound could potentially exhibit activity against:

  • Gram-positive bacteria: Such as Staphylococcus aureus and Bacillus species.

  • Fungi: Including various pathogenic yeasts and molds.

The saturation of the exocyclic double bond in this compound might reduce its antimicrobial efficacy compared to Ivalin, as this modification can decrease the compound's alkylating potential.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to reach the logarithmic growth phase.

  • Compound Dilution: A serial dilution of the test compound is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the known pharmacological profile of its parent compound, Ivalin, and the broader class of sesquiterpene lactones provides a strong basis for predicting its potential as a cytotoxic, anti-inflammatory, and antimicrobial agent. The saturation of the 11,13-double bond is a key structural modification that warrants investigation to understand its impact on biological activity.

Future research should focus on:

  • In vitro screening: Evaluating the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound using the standardized assays outlined in this paper.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound.

  • Structure-activity relationship (SAR) studies: Comparing the activity of this compound with that of Ivalin and other related sesquiterpene lactones to understand the role of the α-methylene-γ-lactone moiety.

The exploration of this compound's biological profile holds promise for the discovery of new therapeutic leads. The information presented in this whitepaper serves as a foundational guide for initiating such investigations.

References

Physicochemical Properties of 11,13-Dihydroivalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 11,13-Dihydroivalin, a sesquiterpene lactone of interest in phytochemical and pharmacological research. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and general principles of sesquiterpene lactone chemistry. It includes tabulated summaries of predicted properties, detailed experimental protocols for their determination, and a workflow for the isolation and characterization of similar natural products. This document aims to serve as a valuable resource for researchers working with this compound and other related natural products.

Introduction

Sesquiterpene lactones are a diverse group of naturally occurring compounds, predominantly found in plants of the Asteraceae family, such as those of the Inula genus.[1][2][3][4] These compounds are known for a wide range of biological activities, including anti-inflammatory and antitumor effects.[1][2][3] this compound is a derivative of Ivalin, a known eudesmanolide sesquiterpene lactone. The reduction of the exocyclic double bond at the 11,13-position can significantly influence the biological activity of these molecules. Understanding the physicochemical properties of this compound is crucial for its isolation, characterization, and further development as a potential therapeutic agent.

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis for Prediction
Molecular Formula C₁₅H₂₂O₃Based on the structure of Ivalin with a reduced 11,13-double bond.
Molecular Weight ~250.33 g/mol Calculated based on the predicted molecular formula.
Melting Point (°C) Not availableExpected to be a crystalline solid.
Boiling Point (°C) Not availableLikely to decompose at high temperatures.
Solubility Soluble in organic solvents like DMSO, ethanol, and methanol.General solubility of sesquiterpene lactones. For stock solutions, storage at -20°C for short term and -80°C for long term is recommended to prevent degradation.
pKa Not availableThe lactone ring can be susceptible to hydrolysis under basic conditions.
Appearance Colorless powder or gumTypical appearance of isolated sesquiterpene lactones[5].

Spectroscopic Data (Predicted)

The following sections describe the expected spectroscopic features of this compound based on the analysis of related compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show characteristic signals for a sesquiterpene lactone structure. The reduction of the 11,13-double bond would result in the disappearance of the signals for the exocyclic methylene protons and the appearance of a doublet for the C-13 methyl group and a multiplet for the C-11 proton.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton. Compared to its unsaturated analog, the signals for the sp² carbons of the exocyclic double bond (typically around 120-140 ppm) will be absent. Instead, new signals for the C-11 methine and C-13 methyl groups will appear in the aliphatic region (around 30-50 ppm and 10-20 ppm, respectively)[6].

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and other small molecules from the lactone ring and the sesquiterpene skeleton.

Infrared (IR) Spectroscopy

The IR spectrum will likely display a strong absorption band corresponding to the γ-lactone carbonyl stretching vibration, typically in the range of 1760-1780 cm⁻¹. Other characteristic bands for C-H and C-O stretching vibrations are also expected.

Experimental Protocols

The following are detailed methodologies for the key experiments that would be required to determine the physicochemical properties of this compound.

Isolation and Purification
  • Protocol:

    • Extraction: The dried and powdered plant material (e.g., from an Inula species) is extracted with a suitable organic solvent such as methanol or ethanol at room temperature.

    • Fractionation: The crude extract is then partitioned successively with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

    • Chromatography: The ethyl acetate fraction, which is likely to contain the sesquiterpene lactones, is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

    • Purification: Fractions containing the target compound are further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.

Melting Point Determination
  • Protocol:

    • A small amount of the purified solid is placed in a capillary tube.

    • The capillary tube is placed in a melting point apparatus.

    • The sample is heated slowly, and the temperature at which the substance starts to melt and the temperature at which it is completely liquid are recorded as the melting point range.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Data Acquisition: ¹H NMR and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. 2D NMR experiments such as COSY, HSQC, and HMBC are also performed to aid in the complete structural elucidation.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

    • Ionization: Electron ionization (EI) or electrospray ionization (ESI) can be used.

    • Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are recorded to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate (e.g., NaCl or KBr).

    • Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Visualizations

Workflow for Isolation and Characterization

Isolation_Workflow cluster_characterization Structure Elucidation plant Plant Material (e.g., Inula sp.) extraction Extraction (Methanol/Ethanol) plant->extraction fractionation Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->fractionation column_chrom Silica Gel Column Chromatography (Hexane-EtOAc gradient) fractionation->column_chrom hplc HPLC Purification column_chrom->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR Spectroscopy (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry pure_compound->ms ir IR Spectroscopy pure_compound->ir phys_chem Physicochemical Property Determination (Melting Point, Solubility, etc.) pure_compound->phys_chem bio_activity Biological Activity Screening pure_compound->bio_activity

Caption: Workflow for the isolation and characterization of this compound.

General Signaling Pathway for Bioactivity Screening

Given that specific signaling pathways for this compound are not yet elucidated, a general logical diagram for screening its biological activity, for instance, its potential anti-inflammatory effects, is presented.

Bioactivity_Screening cluster_pathway Signaling Cascade compound This compound cell_model Cell Model (e.g., Macrophages) compound->cell_model kinases Kinase Phosphorylation (e.g., MAPKs, NF-κB) compound->kinases Inhibition? receptor Receptor Activation cell_model->receptor stimulus Inflammatory Stimulus (e.g., LPS) stimulus->cell_model receptor->kinases transcription Transcription Factor Activation kinases->transcription gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) transcription->gene_expression protein_release Cytokine Release gene_expression->protein_release

Caption: Logical workflow for screening the anti-inflammatory activity of this compound.

Conclusion

This technical guide consolidates the predicted physicochemical properties and outlines the necessary experimental framework for the comprehensive characterization of this compound. While direct experimental data remains to be published, the information provided herein, based on analogous compounds, offers a solid foundation for researchers. The detailed protocols and workflows are intended to facilitate the isolation, identification, and biological evaluation of this and other related sesquiterpene lactones, thereby contributing to the advancement of natural product chemistry and drug discovery.

References

Unveiling the Molecular Architecture of 11,13-Dihydroivalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 11,13-Dihydroivalin, a sesquiterpene lactone of scientific interest. This document details the spectroscopic data and experimental methodologies that have been pivotal in defining its molecular structure, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data Summary

The structural framework of this compound has been primarily established through the application of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from ¹H and ¹³C NMR spectroscopy, which are fundamental to the assignment of its chemical structure.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-15.14dd4, 7
H-52.75d-
H-63.56dd9
C₁₃-H₃2.19s-
C₁₄-H₃1.65s-
C₁₅-H₃1.27s-

Table 2: ¹³C NMR Spectroscopic Data for this compound and Related Compounds

Carbon11,13-Dihydroparthenolide (4)11α-Hydroxy-dihydroparthenolide (5)11β-Hydroxy-dihydroparthenolide (6)Nor-sesquiterpene ketone (13)
1125.7125.8125.980.1
231.831.731.637.8
339.439.539.434.2
4139.7139.6139.7139.8
551.251.351.250.8
682.382.482.378.9
748.148.248.154.3
827.928.027.928.1
936.136.236.136.2
10133.4133.5133.4133.5
1141.570.970.8209.1
12178.9179.1179.0176.1
1312.910.110.229.8
1416.816.716.816.9
1517.517.617.517.6

Note: Data for related compounds are provided for comparative analysis. The data for the nor-sesquiterpene ketone (13) is particularly relevant as it shares a similar core structure.[1]

Experimental Protocols

The elucidation of the structure of this compound and related sesquiterpene lactones involves a series of key experiments. The following sections provide a detailed methodology for these essential procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the cornerstone for determining the connectivity and stereochemistry of this compound.

  • Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a Bruker-AC200 spectrometer or an equivalent instrument.

  • Sample Preparation : Samples are dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.

  • ¹H NMR Spectroscopy : Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the hydrogen atoms in the molecule. These parameters provide information about the electronic environment and neighboring protons for each hydrogen nucleus.

  • ¹³C NMR Spectroscopy : Carbon-13 NMR spectra are recorded to identify the number of unique carbon atoms and their chemical environments. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be employed to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

  • 2D NMR Experiments : To establish the connectivity between protons and carbons, a suite of two-dimensional NMR experiments are utilized:

    • COSY (Correlation Spectroscopy) : Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecular structure.

    • HSQC (Heteronuclear Single Quantum Coherence) : Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Establishes long-range correlations between protons and carbons (typically over two to three bonds), which is crucial for assembling the carbon skeleton.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

  • Instrumentation : A Hewlett-Packard HP5985 spectrometer or a similar instrument is used to obtain mass spectra.

  • Analysis : The mass spectrum of the parent molecule reveals its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum can offer additional structural clues. For a related nor-sesquiterpene ketone, a molecular ion peak (M⁺) was observed at m/z 238.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Instrumentation : IR spectra are recorded on a Perkin-Elmer 257 or 1760x spectrometer.

  • Sample Preparation : Samples are typically analyzed as a thin film on sodium chloride (NaCl) plates.

  • Analysis : The presence of characteristic absorption bands in the IR spectrum indicates specific functional groups. For instance, a broad absorption signal around 3400 cm⁻¹ is indicative of a hydroxyl group (-OH), while a strong absorption near 1760 cm⁻¹ is characteristic of a γ-lactone carbonyl group.[1]

Visualizing the Elucidation Pathway and Molecular Structure

The following diagrams, generated using the DOT language, illustrate the logical workflow of the structure elucidation process and the chemical structure of this compound.

structure_elucidation_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_nmr_details NMR Experiments cluster_data_analysis Data Interpretation & Structure Proposal cluster_confirmation Structure Confirmation Isolation Isolation from Plant Source Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy Purification->NMR MolFormula Determine Molecular Formula MS->MolFormula FuncGroups Identify Functional Groups IR->FuncGroups H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR COSY 2D COSY NMR->COSY HSQC 2D HSQC NMR->HSQC HMBC 2D HMBC NMR->HMBC Connectivity Establish Connectivity H1_NMR->Connectivity C13_NMR->Connectivity COSY->Connectivity HSQC->Connectivity HMBC->Connectivity ProposedStructure Propose Structure MolFormula->ProposedStructure FuncGroups->ProposedStructure Stereochem Determine Stereochemistry Connectivity->Stereochem Stereochem->ProposedStructure FinalStructure Confirmed Structure of This compound ProposedStructure->FinalStructure

Workflow for the structure elucidation of this compound.

Structural relationship between Ivalin and this compound.

References

In Vitro Cytotoxicity of 11,13-Dihydroivalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of 11,13-Dihydroivalin, a natural compound that has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, particularly in non-Hodgkin's lymphoma (NHL). This document summarizes key quantitative data, details experimental methodologies for core assays, and visualizes the implicated signaling pathways to support further research and development efforts.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound, also referred to as 11(13)-dehydroivaxillin (DHI), have been evaluated against a panel of non-Hodgkin's lymphoma cell lines. The half-maximal inhibitory concentration (IC50) values, estimated from dose-response curves after 24 hours of treatment, are presented below. These values indicate a potent and selective inhibitory effect on lymphoma cells.

Cell LineType of LymphomaEstimated IC50 (µM) after 24h
NAMALWABurkitt's Lymphoma (BL)~6.0
U2932Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL)~6.5
SU-DHL-2Activated B-cell like Diffuse Large B-cell Lymphoma (ABC-DLBCL)~7.0
DaudiBurkitt's Lymphoma (BL)>10
SU-DHL-4Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL)>10
OCI-Ly8Germinal Center B-cell like Diffuse Large B-cell Lymphoma (GCB-DLBCL)>10

Note: IC50 values are estimated from graphical data presented in "Identification of 11(13)-dehydroivaxillin as a potent therapeutic agent against non-Hodgkin's lymphoma" as explicit values were not provided in the text.

Experimental Protocols

Detailed methodologies for assessing the in vitro cytotoxicity of this compound are crucial for the reproducibility of experimental findings. The following sections outline the protocols for the key assays used in the cited research.

Cell Proliferation Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, thereby assessing cell proliferation.

Principle: The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed non-Hodgkin's lymphoma cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.

  • Pre-incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow cells to acclimate.

  • Compound Treatment: Add 10 µL of varying concentrations of this compound (e.g., 0, 5, 7, 10 µM) or a vehicle control to the wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition: Add 10 µL of CCK-8 solution to each well, being careful to avoid introducing air bubbles.

  • Final Incubation: Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control cells.

Cell Viability Assay (Trypan Blue Exclusion Assay)

The Trypan Blue exclusion assay is a dye exclusion method used to differentiate viable from non-viable cells.

Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Protocol:

  • Cell Culture and Treatment: Culture non-Hodgkin's lymphoma cells in 6-well plates. Treat the cells with different concentrations of this compound or a vehicle control for the specified duration.

  • Cell Harvesting: Collect the cells from each well and centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells.

  • Resuspension: Discard the supernatant and resuspend the cell pellet in a known volume of phosphate-buffered saline (PBS).

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).

  • Incubation: Allow the mixture to incubate at room temperature for 1-2 minutes.

  • Cell Counting: Load the stained cell suspension onto a hemocytometer.

  • Microscopic Examination: Under a light microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares of the hemocytometer grid.

  • Calculation: Calculate the percentage of cell viability using the following formula: Viability (%) = (Number of viable cells / Total number of cells) x 100

Signaling Pathways and Visualizations

This compound exerts its cytotoxic effects by modulating several key signaling pathways that are often dysregulated in cancer. The primary mechanism involves the inhibition of the NF-κB pathway, with additional effects on the PI3K/AKT and ERK signaling cascades.[1]

NF-κB Signaling Pathway Inhibition

This compound has been shown to inhibit the canonical NF-κB signaling pathway, which is constitutively active in many types of non-Hodgkin's lymphoma and plays a crucial role in promoting cell survival and proliferation.[1] The compound is believed to directly interact with and inhibit IκB kinase (IKK), preventing the phosphorylation and subsequent degradation of IκBα. This keeps NF-κB sequestered in the cytoplasm, thereby blocking its translocation to the nucleus and the transcription of its anti-apoptotic target genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR Binds IKK IKK TNFR->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits Target Genes Target Genes NF-κB->Target Genes Translocates & Activates This compound This compound This compound->IKK Inhibits Proliferation_Survival Cell Proliferation & Survival Target Genes->Proliferation_Survival

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Modulation of PI3K/AKT and ERK Signaling Pathways

In addition to its effects on NF-κB, this compound also influences the PI3K/AKT and ERK signaling pathways. The specific effects (activation or inhibition) can be cell-type dependent.[1] In sensitive non-Hodgkin's lymphoma cell lines, inhibition of these pathways contributes to the overall cytotoxic and pro-apoptotic response. These pathways are critical regulators of cell survival, growth, and proliferation.

PI3K_ERK_Modulation cluster_pi3k PI3K/AKT Pathway cluster_erk ERK Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K RAS RAS Receptor Tyrosine Kinase->RAS This compound This compound This compound->PI3K Modulates ERK ERK This compound->ERK Modulates AKT AKT PI3K->AKT Cell Survival Cell Survival AKT->Cell Survival RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Cell Proliferation Cell Proliferation ERK->Cell Proliferation

Caption: Modulation of PI3K/AKT and ERK signaling by this compound.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The overall workflow for assessing the in vitro cytotoxicity of a compound like this compound involves a series of sequential steps, from initial cell culture to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_assay Assays cluster_analysis Data Analysis Cell_Culture Cancer Cell Line Culture Cell_Seeding Cell Seeding in Multi-well Plates Cell_Culture->Cell_Seeding Compound_Prep This compound Stock Preparation Treatment Treatment with Compound Dilutions Compound_Prep->Treatment Cell_Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation CCK8 CCK-8 Assay (Proliferation) Incubation->CCK8 Trypan_Blue Trypan Blue Assay (Viability) Incubation->Trypan_Blue Data_Acquisition Absorbance Reading & Cell Counting CCK8->Data_Acquisition Trypan_Blue->Data_Acquisition IC50_Calc IC50 Calculation & Viability Percentage Data_Acquisition->IC50_Calc

Caption: General workflow for in vitro cytotoxicity assessment.

References

The Anti-inflammatory Potential of 11,13-Dihydroivalin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties of 11,13-Dihydroivalin is not currently available. This technical guide has been constructed based on the established activities of its parent compound, Ivalin, and the broader class of sesquiterpene lactones. The quantitative data and experimental protocols are presented as illustrative examples based on the activities of structurally related compounds and should be considered hypothetical.

Introduction

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for their diverse and potent biological activities. Sesquiterpene lactones are characterized by a C15 isoprenoid structure and are abundant in plants of the Asteraceae family. Numerous studies have demonstrated the significant anti-inflammatory potential of this class of molecules, suggesting that this compound may also possess valuable therapeutic properties in the context of inflammatory disorders.

The anti-inflammatory effects of sesquiterpene lactones are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, sesquiterpene lactones can effectively reduce the production of pro-inflammatory mediators, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

This whitepaper aims to provide a comprehensive technical overview of the potential anti-inflammatory profile of this compound, drawing upon the established mechanisms and experimental data from closely related sesquiterpene lactones.

Postulated Mechanism of Action

The primary anti-inflammatory mechanism of action for many sesquiterpene lactones involves the covalent modification of sulfhydryl groups on key signaling proteins, owing to the presence of an α,β-unsaturated carbonyl group in the lactone ring. Although the 11,13-double bond is saturated in this compound, other reactive sites within the molecule may still contribute to its bioactivity. The core anti-inflammatory activity is likely mediated through the inhibition of two major signaling cascades:

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. It is hypothesized that this compound, like other sesquiterpene lactones, may inhibit this pathway at several key junctures:

  • Inhibition of IκB Kinase (IKK) Complex: By potentially interacting with the IKK complex, this compound could prevent the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

  • Prevention of NF-κB Translocation: Maintaining IκBα in its unphosphorylated state would sequester the NF-κB (p50/p65) dimer in the cytoplasm, preventing its translocation to the nucleus.

  • Reduced Transcription of Pro-inflammatory Genes: The absence of nuclear NF-κB would lead to a significant reduction in the transcription of genes encoding for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), adhesion molecules, and inflammatory enzymes (iNOS, COX-2).

Modulation of the MAPK Signaling Pathway

The MAPK pathway, comprising cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to external stimuli, including inflammatory signals. Sesquiterpene lactones have been shown to modulate these pathways, and it is plausible that this compound would act similarly:

  • Suppression of p38 and JNK Phosphorylation: this compound may inhibit the phosphorylation of key kinases in the p38 and JNK pathways, which are strongly associated with the production of inflammatory mediators.

  • Inhibition of AP-1 Activation: The JNK pathway, in particular, leads to the activation of the transcription factor AP-1. By inhibiting JNK, this compound could reduce the expression of AP-1 target genes involved in inflammation.

Quantitative Data (Hypothetical)

The following tables summarize the potential in vitro and in vivo anti-inflammatory activities of this compound based on typical values observed for other sesquiterpene lactones.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of this compound

AssayCell LineStimulantMeasured ParameterHypothetical IC₅₀ (µM)
Nitric Oxide (NO) ProductionRAW 264.7LPSNitrite Concentration5 - 25
Prostaglandin E₂ (PGE₂) ProductionRAW 264.7LPSPGE₂ Concentration1 - 15
TNF-α ProductionRAW 264.7 / THP-1LPSTNF-α Concentration2 - 20
IL-6 ProductionRAW 264.7 / THP-1LPSIL-6 Concentration5 - 30
NF-κB Reporter Gene AssayHEK293TTNF-αLuciferase Activity1 - 10

Table 2: Hypothetical In Vivo Anti-inflammatory Activity of this compound

Animal ModelSpeciesAdministration RouteDosage Range (mg/kg)Measured OutcomeHypothetical Efficacy (% Inhibition)
Carrageenan-Induced Paw EdemaRat/Mousei.p. / p.o.10 - 50Paw Volume Reduction30 - 60%
LPS-Induced Acute Lung InjuryMousei.p.5 - 25Reduction in Inflammatory Cell Infiltration40 - 70%
Dextran Sulfate Sodium (DSS)-Induced ColitisMousep.o.10 - 50Improvement in Disease Activity Index (DAI)35 - 65%

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to assess the anti-inflammatory potential of this compound.

In Vitro Anti-inflammatory Assays

4.1.1 Cell Culture and Treatment Murine macrophage cells (RAW 264.7) or human monocytic cells (THP-1, differentiated into macrophages with PMA) are cultured in DMEM or RPMI-1640 medium, respectively, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

4.1.2 Nitric Oxide (NO) Production Assay

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant and mix with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measure the absorbance at 540 nm. The concentration of nitrite is determined using a sodium nitrite standard curve.

4.1.3 Cytokine (TNF-α, IL-6) Measurement

  • Seed RAW 264.7 or differentiated THP-1 cells in a 24-well plate.

  • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 6-24 hours.

  • Collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

4.1.4 Western Blot Analysis for iNOS, COX-2, and MAPK Phosphorylation

  • Plate cells in a 6-well plate and treat as described above.

  • Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate with primary antibodies against iNOS, COX-2, phospho-p38, p38, phospho-JNK, JNK, and β-actin overnight at 4°C.

  • Wash and incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Anti-inflammatory Model

4.2.1 Carrageenan-Induced Paw Edema in Rats

  • Acclimatize male Wistar rats (180-220 g) for one week.

  • Administer this compound (e.g., 10, 25, 50 mg/kg) or vehicle intraperitoneally (i.p.) or orally (p.o.). A positive control group receives a standard anti-inflammatory drug like indomethacin (10 mg/kg).

  • After 1 hour, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Calculate the percentage of edema inhibition for the treated groups relative to the vehicle control group.

Visualization of Signaling Pathways

The following diagrams illustrate the potential points of intervention for this compound within the NF-κB and MAPK signaling pathways.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TNFR TNFR LPS->TNFR Activates IKK IKK Complex TNFR->IKK Activates TNFa TNF-α TNFa->TNFR IkBa IκBα IKK->IkBa Phosphorylates NFkB_complex p50/p65/IκBα (Inactive) p65 p65 p50 p50 p65_n p65 NFkB_complex->p65_n Translocation p50_n p50 NFkB_complex->p50_n Dihydroivalin This compound Dihydroivalin->IKK Inhibits Dihydroivalin->p65_n Inhibits Translocation DNA DNA p65_n->DNA p50_n->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Postulated inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 Activates MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates AP1 AP-1 p38->AP1 Activates JNK->AP1 Dihydroivalin This compound Dihydroivalin->p38 Inhibits Phosphorylation Dihydroivalin->JNK Inhibits Phosphorylation DNA DNA AP1->DNA Genes Inflammatory Gene Expression DNA->Genes Transcription

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of this compound is currently lacking, its classification as a sesquiterpene lactone provides a strong rationale for its potential as an anti-inflammatory agent. Based on the well-documented activities of this compound class, it is hypothesized that this compound could exert its effects through the inhibition of the NF-κB and MAPK signaling pathways, thereby reducing the expression and production of key inflammatory mediators. The experimental protocols and hypothetical data presented in this whitepaper provide a framework for the future investigation of this compound as a novel therapeutic candidate for inflammatory diseases. Further research is warranted to isolate or synthesize this compound and validate its bioactivity through rigorous in vitro and in vivo studies.

A Comprehensive Technical Guide to Sesquiterpene Lactones from Blumea balsamifera

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Blumea balsamifera (L.) DC., commonly known as Sambong, is a medicinal herb widely used in traditional medicine across Southeast Asia.[1] The plant is a rich source of various phytochemicals, including flavonoids, volatile oils, and terpenoids.[2][3] Among these, sesquiterpene lactones have garnered significant scientific interest due to their diverse and potent biological activities.[1][2] These compounds are a class of C15 terpenoids characterized by a lactone ring and are known for their cytotoxic and anti-inflammatory properties.[4][5] This technical guide provides an in-depth overview of the sesquiterpene lactones isolated from B. balsamifera, detailing their extraction and isolation protocols, quantitative data, and biological activities, with a focus on their potential in drug discovery and development.

Experimental Protocols: Extraction and Isolation

The isolation of sesquiterpene lactones from B. balsamifera involves a multi-step process beginning with the extraction from dried plant material, followed by chromatographic separation and purification.

General Extraction Methodology

A common approach for extracting sesquiterpenoids and other secondary metabolites from B. balsamifera involves solvent extraction from the dried and powdered leaves.

  • Initial Extraction: Dried leaves of B. balsamifera are macerated in a solvent such as 90% ethanol or methanol.[6][7][8] For instance, 50 grams of powdered dried leaves can be macerated in 500 mL of methanol for 18 hours, sometimes with gentle heating (e.g., 40°C for 6 hours) to increase efficiency.[8]

  • Filtration and Concentration: The resulting extract is filtered to remove solid plant material. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[8]

  • Fractionation: The crude extract is often subjected to further fractionation using solvents of varying polarity. For example, a methanolic extract can be successively partitioned with n-hexane and ethyl acetate to separate compounds based on their polarity.[9]

Chromatographic Separation and Purification

Column chromatography is a principal technique for the isolation of individual sesquiterpene lactones from the fractionated extracts.

  • Silica Gel Column Chromatography: The ethyl acetate fraction, which is typically rich in sesquiterpenoids, is subjected to silica gel column chromatography.[10] The column is eluted with a gradient of solvents, commonly a mixture of n-hexane and ethyl acetate, with increasing polarity.

  • Further Purification: Fractions collected from the initial column are often further purified using techniques like Sephadex LH-20 column chromatography or preparative Thin Layer Chromatography (TLC) to yield pure compounds.[10] High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is also employed for final purification and analysis.[8][11]

The general workflow for the extraction and isolation of these compounds is illustrated in the diagram below.

G Figure 1: General Experimental Workflow for Isolation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification A Dried & Powdered Blumea balsamifera Leaves B Maceration (e.g., 90% Ethanol) A->B C Filtration B->C D Concentration (Rotary Evaporator) C->D E Crude Extract D->E F Solvent Partitioning (e.g., Hexane, Ethyl Acetate) E->F G Ethyl Acetate Fraction F->G H Silica Gel Column Chromatography G->H I Sephadex LH-20 / Prep. TLC H->I J RP-HPLC I->J K Isolated Sesquiterpene Lactones J->K

Caption: Figure 1: General Experimental Workflow for Isolation.

Identified Sesquiterpene Lactones and Quantitative Data

Several sesquiterpene lactones have been successfully isolated and characterized from B. balsamifera. The structures of these compounds are typically elucidated using extensive spectroscopic methods, including IR, 1H NMR, 13C NMR, and mass spectrometry.[9]

Table 1: Sesquiterpene Lactones Identified from Blumea balsamifera

Compound Name Molecular Formula Notes Reference(s)
Blumealactone A C₁₅H₂₀O₃ A novel sesquiterpene lactone. [6][7]
Blumealactone B C₁₅H₂₀O₃ A novel sesquiterpene lactone. [6][7]
Blumealactone C C₁₅H₂₀O₄ A novel sesquiterpene lactone. [6][7]
Blumeaene E Not specified Exhibited cytotoxic activity. [2][4]
Blumeaene N Not specified Exhibited cytotoxic activity. [2][4]

| Blumeaene J | C₂₀H₃₀O₅ | Exhibited moderate cytotoxicity. |[6] |

Quantitative analysis of specific sesquiterpene lactones in crude extracts is not extensively reported. However, bioactivity data, such as IC₅₀ values, provide a quantitative measure of their potency.

Table 2: Quantitative Bioactivity Data of Sesquiterpenoids from Blumea balsamifera

Compound Bioactivity Assay Cell Line / Target IC₅₀ (µM) Reference(s)
Blumeaene J Cytotoxicity LNCaP (Prostate Cancer) 44.53 ± 4.95 [6]
Blumeaene J Cytotoxicity SK-Mel2 (Melanoma) 46.49 ± 3.84 [6]

| β-caryophyllene 8R,9R-oxide | PTP1B Inhibition | PTP1B Enzyme | 25.8 |[9] |

Biological Activities and Signaling Pathways

Sesquiterpene lactones from B. balsamifera and the plant's extracts exhibit a range of pharmacological activities, with antitumor and anti-inflammatory effects being the most prominent.[2][10]

Cytotoxic and Antitumor Activity

Sesquiterpene lactones are well-known for their cytotoxic properties, which are often attributed to the α-methylene-γ-lactone group that can act as a Michael acceptor, alkylating biological macromolecules like proteins and enzymes.[5] Studies have shown that sesquiterpenes isolated from B. balsamifera, such as Blumeaene E and Blumeaene N, possess cytotoxic activity against various cancer cell lines.[2][4] For instance, Blumeaene J demonstrated moderate cytotoxicity against prostate cancer (LNCaP) and melanoma (SK-Mel2) cells.[6] These compounds often induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.[5]

The general workflow for screening the cytotoxic activity of these compounds is outlined below.

G Figure 2: Cytotoxicity Screening Workflow A Isolated Sesquiterpene Lactone B Prepare Stock Solution (e.g., in DMSO) A->B D Treat Cells with Serial Dilutions of Compound B->D C Culture Cancer Cell Lines C->D E Incubate for 24-72 hours D->E F Perform Viability Assay (e.g., MTT, XTT) E->F G Measure Absorbance F->G H Calculate % Inhibition and IC50 Value G->H

Caption: Figure 2: Cytotoxicity Screening Workflow.

Anti-inflammatory Activity

Blumea balsamifera has traditionally been used to treat inflammatory conditions like rheumatism.[3] Scientific studies have validated these uses, demonstrating the anti-inflammatory properties of its extracts and isolated compounds.[3][12] The mechanism of action often involves the modulation of key inflammatory signaling pathways. While research on diterpenoids from B. balsamifera has explicitly shown inhibition of the NF-κB pathway[3][13], sesquiterpene lactones are also known potent inhibitors of this critical inflammatory regulator.[10] They can prevent the phosphorylation and subsequent degradation of IκB, which in turn blocks the translocation of the NF-κB dimer to the nucleus, thereby downregulating the expression of pro-inflammatory genes like TNF-α and IL-6.[3][10]

The diagram below illustrates the proposed inhibitory action on the NF-κB signaling pathway.

G Figure 3: Inhibition of NF-κB Signaling Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->IkB Degradation IkB_NFkB->NFkB ProInflammatory Transcription of Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->ProInflammatory Inhibition Sesquiterpene Lactones (from B. balsamifera) Inhibition->IKK

Caption: Figure 3: Inhibition of NF-κB Signaling Pathway.

Conclusion and Future Perspectives

Blumea balsamifera is a valuable natural source of sesquiterpene lactones with significant therapeutic potential. The compounds isolated to date, such as blumealactones and blumeaenes, have demonstrated promising cytotoxic and anti-inflammatory activities.[4][6] The established protocols for their extraction and isolation provide a solid foundation for further phytochemical investigation. Future research should focus on the isolation and structural elucidation of novel sesquiterpene lactones from this plant, comprehensive screening of their biological activities, and elucidation of their precise mechanisms of action. Quantitative analysis of these lead compounds in various extracts and their preclinical evaluation are critical next steps in harnessing the full potential of Blumea balsamifera for the development of new pharmaceuticals.

References

The Inferred Mechanism of Action of 11,13-Dihydroivalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the mechanism of action of 11,13-Dihydroivalin is not currently available in the public domain. This technical guide is based on the known biological activities of the structurally similar sesquiterpene lactone, Ivalin, and the well-documented mechanisms of the broader class of sesquiterpene lactones. The proposed mechanisms and pathways should be considered hypothetical until validated by direct experimental evidence for this compound.

Introduction

This compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities, including anti-inflammatory and cytotoxic effects. Due to the scarcity of direct research on this compound, this document extrapolates its potential mechanism of action from studies on the closely related compound, Ivalin, and the general mechanistic understanding of sesquiterpene lactones. The primary modes of action for this class of compounds involve the modulation of key cellular signaling pathways, primarily through the alkylation of nucleophilic residues in target proteins.

Putative Core Mechanisms of Action

The biological activity of sesquiterpene lactones is often attributed to the presence of an α,β-unsaturated carbonyl group in the lactone ring, which can react with nucleophiles, particularly the thiol groups of cysteine residues in proteins, via a Michael-type addition. This covalent modification can alter the function of key regulatory proteins, leading to the modulation of cellular signaling pathways. Based on the available literature for related compounds, the putative mechanism of action for this compound likely involves the following:

  • Inhibition of the NF-κB Signaling Pathway: A primary and well-documented mechanism for many sesquiterpene lactones is the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway.[1][2] This is often achieved through the direct alkylation of the p65 subunit of the NF-κB heterodimer, which prevents its translocation to the nucleus and subsequent transcription of pro-inflammatory and pro-survival genes.[3]

  • Modulation of PI3K/AKT and ERK Signaling Pathways: Sesquiterpene lactones have been shown to influence the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) and the Extracellular signal-regulated kinase (ERK) pathways.[4][5] These pathways are crucial for cell survival, proliferation, and differentiation. The modulation can be either inhibitory or stimulatory depending on the specific compound and cellular context.

  • Induction of Apoptosis: By interfering with pro-survival signaling pathways and potentially through other mechanisms such as the induction of oxidative stress, this compound is likely to induce programmed cell death, or apoptosis, in susceptible cells.[6]

  • Cytoskeletal Disruption: The related compound, Ivalin, has been suggested to act as a microtubule inhibitor, which can disrupt cell division and lead to cell cycle arrest and apoptosis.[7]

Quantitative Data (Hypothetical, Based on Ivalin)

No direct quantitative data for this compound is available. The following table summarizes the reported cytotoxic activity of the structurally similar compound, Ivalin.

CompoundCell LineAssay TypeIC50 (µM)Reference
IvalinSMMC-7721 (Hepatocellular Carcinoma)Cytotoxicity4.34 ± 0.10[7]
IvalinHL7702 (Normal Liver)Cytotoxicity25.86 ± 0.87[7]

Signaling Pathway Diagrams

The following diagrams illustrate the putative signaling pathways modulated by this compound, based on the known mechanisms of related sesquiterpene lactones.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound p65 p65 This compound->p65 Alkylation IKK IKK Complex IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB Complex NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IKK Inhibition NFkB_IkB->NFkB IκB Degradation NFkB_nuc NF-κB (p65/p50) Gene_Expression Pro-inflammatory & Pro-survival Genes NFkB_nuc->Gene_Expression Transcription PI3K_ERK_Pathway cluster_pi3k PI3K/AKT Pathway cluster_erk ERK/MAPK Pathway This compound This compound PI3K PI3K This compound->PI3K Modulation MEK MEK This compound->MEK Modulation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K AKT AKT PIP3->AKT Activation Survival_Proliferation Survival_Proliferation AKT->Survival_Proliferation Cell Survival & Proliferation Ras Ras Raf Raf Ras->Raf Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation_Differentiation ERK->Proliferation_Differentiation Proliferation & Differentiation Experimental_Workflow start Start: Hypothesis Generation cell_culture Cell Culture (Cancer & Normal Lines) start->cell_culture treatment Treatment with This compound cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 Determine IC50 viability->ic50 mechanistic_studies Mechanistic Studies ic50->mechanistic_studies reporter_assay NF-κB Reporter Assay mechanistic_studies->reporter_assay western_blot Western Blot Analysis (NF-κB, PI3K/AKT, ERK) mechanistic_studies->western_blot target_id Direct Target Identification (e.g., CETSA, Proteomics) mechanistic_studies->target_id data_analysis Data Analysis & Interpretation reporter_assay->data_analysis western_blot->data_analysis target_id->data_analysis conclusion Conclusion on Mechanism of Action data_analysis->conclusion

References

11,13-Dihydroivalin and the NF-κB Signaling Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential interaction between the sesquiterpene lactone 11,13-Dihydroivalin and the nuclear factor-kappa B (NF-κB) signaling pathway. While direct experimental data for this compound is limited in publicly accessible literature, this document synthesizes findings from closely related sesquiterpene lactones to infer its likely mechanism of action. This guide details the canonical and non-canonical NF-κB signaling pathways, presents methodologies for key experiments to assess pathway modulation, and offers visualizations to facilitate understanding of the complex cellular processes involved. The information herein is intended to serve as a foundational resource for researchers investigating the anti-inflammatory and therapeutic potential of this compound and related compounds.

Introduction to the NF-κB Signaling Pathway

The NF-κB family of transcription factors are crucial regulators of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[1][2] The dysregulation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous inflammatory diseases and cancers.[1][2] The NF-κB family consists of five members in mammals: RelA (p65), RelB, c-Rel, NF-κB1 (p105/p50), and NF-κB2 (p100/p52). These proteins form various homodimers and heterodimers to regulate gene expression.

There are two major NF-κB signaling pathways: the canonical and the non-canonical pathway.

  • Canonical Pathway: This pathway is typically activated by pro-inflammatory stimuli such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[3] This activation leads to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[4] The degradation of IκBα releases the p65/p50 heterodimer, which then translocates to the nucleus to induce the transcription of target genes.[4]

  • Non-Canonical Pathway: The non-canonical pathway is activated by a specific subset of TNF receptor superfamily members, such as BAFFR and CD40.[4] This pathway involves the activation of the NF-κB-inducing kinase (NIK) and the IκB kinase alpha (IKKα), leading to the processing of the p100 protein to its p52 form. The resulting p52/RelB heterodimer then moves to the nucleus to regulate gene expression, primarily involved in B-cell maturation and lymphoid organogenesis.[3]

Sesquiterpene Lactones as Modulators of NF-κB Signaling

Sesquiterpene lactones are a class of naturally occurring compounds found in various plants, many of which have been reported to possess anti-inflammatory properties. Several studies on sesquiterpene lactones that are structurally related to this compound, such as inuviscolide, tomentosin, and 11β,13-dihydrolactucin, have demonstrated their ability to inhibit the NF-κB signaling pathway.

The proposed mechanisms of action for this class of compounds primarily focus on the inhibition of the canonical NF-κB pathway and include:

  • Direct Alkylation of p65: Some sesquiterpene lactones can directly interact with and alkylate the p65 subunit of NF-κB. This modification can interfere with the DNA-binding ability of p65, thereby preventing the transcription of pro-inflammatory genes.

  • Inhibition of IKK Phosphorylation: Certain sesquiterpene lactones have been shown to inhibit the phosphorylation of the IκB kinase (IKK) complex. This prevents the phosphorylation and subsequent degradation of IκBα, thus keeping the NF-κB heterodimer sequestered in the cytoplasm.

  • Reduction of p65 Expression: Some studies have reported a decrease in the total protein levels of the p65 subunit following treatment with sesquiterpene lactones.[1]

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes representative data from studies on related sesquiterpene lactones to provide a comparative context for their anti-inflammatory and NF-κB inhibitory effects.

CompoundCell LineStimulusConcentrationEffect on NF-κB PathwayCytokine InhibitionReference
Inuviscolide Human PBMCsLPS or PMANot specifiedReduced p65 protein levelsDecreased IL-2, IL-1β, IFN-γ[1]
Tomentosin Human PBMCsLPS or PMANot specifiedReduced p65 protein levelsDecreased IL-2, IL-1β, IFN-γ[1]
4α,5α-epoxy-10α, 14-dihydro- inuviscolide Immune cellsPMANot specifiedInhibited NF-κB transcriptional activationDose-dependent reduction of IL-6, IL-4, IL-13, IFN-γ, IL-10[4]
11β,13-dihydrolactucin Caco-2, HT29-MTX-E12, Raji B co-cultureNot specifiedNot specifiedPrevented NF-κB activationReduced IL-6 and TNF-α gene expression[5]
11(13)-dehydroivaxillin NHL cellsNot specifiedNot specifiedInhibited NF-κB signaling pathway; directly interacts with IKKα/IKKβNot specified

Experimental Protocols

To investigate the effects of this compound on the NF-κB signaling pathway, the following standard experimental protocols can be employed.

Western Blot for p65 Nuclear Translocation and IκBα Degradation

This method is used to determine the levels of the p65 subunit in the cytoplasm and nucleus, and the degradation of IκBα in the cytoplasm.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., RAW 264.7 macrophages or HEK293T cells) at a suitable density. Pre-treat cells with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an NF-κB activator (e.g., TNF-α or LPS) for a shorter duration (e.g., 30 minutes).

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a cytoplasmic extraction buffer.

    • Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

    • Resuspend the nuclear pellet in a nuclear extraction buffer.

    • Centrifuge and collect the supernatant (nuclear fraction).

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear extracts using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each fraction on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with primary antibodies against p65, IκBα, and loading controls (e.g., β-actin for cytoplasmic fraction and Lamin B1 for nuclear fraction) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software.

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Protocol:

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements and a control plasmid (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Cell Treatment: After 24-48 hours of transfection, pre-treat the cells with this compound for a specified duration, followed by stimulation with an NF-κB activator.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement:

    • Add the luciferase assay reagent to the cell lysate.

    • Measure the firefly luciferase activity using a luminometer.

    • Add the Stop & Glo® reagent to quench the firefly luciferase signal and activate the Renilla luciferase.

    • Measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is used to detect the DNA-binding activity of NF-κB.

Protocol:

  • Nuclear Extract Preparation: Prepare nuclear extracts from treated and untreated cells as described in the Western blot protocol.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB consensus binding sequence with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., biotin or a fluorescent dye).

  • Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to prevent non-specific binding.

  • Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Detection:

    • For radioactive probes, expose the dried gel to an X-ray film or a phosphorimager screen.

    • For non-radioactive probes, transfer the separated complexes to a membrane and detect using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the NF-κB signaling pathway, the proposed points of inhibition by sesquiterpene lactones, and the general workflow for the key experimental protocols.

Caption: Canonical NF-κB Signaling Pathway.

Inhibition_Mechanism cluster_pathway Canonical NF-κB Pathway Sesquiterpene_Lactones Sesquiterpene Lactones (e.g., this compound) IKK_Complex IKK Complex Sesquiterpene_Lactones->IKK_Complex Inhibits (Mechanism 1) p65_Translocation p65 Nuclear Translocation Sesquiterpene_Lactones->p65_Translocation Reduces p65 levels (Mechanism 3) p65_DNA_Binding p65 DNA Binding Sesquiterpene_Lactones->p65_DNA_Binding Inhibits (Mechanism 2: Direct Alkylation) IkB_Degradation IκBα Degradation IKK_Complex->IkB_Degradation IkB_Degradation->p65_Translocation p65_Translocation->p65_DNA_Binding Gene_Expression Pro-inflammatory Gene Expression p65_DNA_Binding->Gene_Expression

Caption: Proposed Mechanisms of NF-κB Inhibition.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell_Culture Cell Culture Compound_Treatment This compound Treatment Cell_Culture->Compound_Treatment Stimulation NF-κB Activator Stimulation Compound_Treatment->Stimulation Western_Blot Western Blot (p65, IκBα) Stimulation->Western_Blot Luciferase_Assay Luciferase Reporter Assay Stimulation->Luciferase_Assay EMSA EMSA Stimulation->EMSA

References

The Pharmacological Profile of 11,13-Dihydroivalin: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Sesquiterpene Lactone with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 11,13-Dihydroivalin

This compound is a sesquiterpene lactone, a class of naturally occurring compounds known for a wide range of biological activities. Its chemical structure is derived from the parent compound Ivalin. The "-dihydro" prefix indicates the saturation of a double bond, which can significantly alter the biological activity compared to the parent molecule. The lack of published research on this compound presents a significant knowledge gap but also an opportunity for novel investigation in drug discovery.

Physicochemical Properties

No experimental data on the physicochemical properties of this compound, such as solubility, pKa, and logP, are available in the public domain. Computational predictions could be performed based on its chemical structure, but these would require experimental validation.

Putative Pharmacological Profile Based on Related Compounds

Due to the absence of direct data, the potential pharmacological profile of this compound can only be inferred from studies on structurally similar compounds. It is imperative to treat these as hypotheses that require experimental verification.

Anti-inflammatory Activity (Inference from 11β,13-Dihydrolactucin)

The structurally related sesquiterpene lactone, 11β,13-dihydrolactucin, has demonstrated anti-inflammatory properties. Studies have shown its ability to modulate inflammatory pathways.

Hypothetical Signaling Pathway for Anti-inflammatory Action:

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK_complex IKKα/β Receptor->IKK_complex Activation NF_kB_Inhibitor IκBα IKK_complex->NF_kB_Inhibitor Phosphorylation & Degradation NF_kB NF-κB (p65/p50) NF_kB_nucleus NF-κB NF_kB->NF_kB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NF_kB_nucleus->Gene_Expression Induces Inflammatory_Stimulus Inflammatory_Stimulus Inflammatory_Stimulus->Receptor Dihydroivalin_Hypothetical This compound (Hypothetical Target) Dihydroivalin_Hypothetical->IKK_complex Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway.

Anticancer Activity (Inference from 11(13)-dehydroivaxillin)

The related compound 11(13)-dehydroivaxillin has been investigated for its potential against non-Hodgkin's lymphoma. This suggests that other derivatives of ivalin, including this compound, might possess cytotoxic or antiproliferative properties against cancer cell lines.

Hypothetical Experimental Workflow for Anticancer Screening:

G Start Cancer Cell Lines (e.g., Lymphoma) Treatment Treat with This compound Start->Treatment Incubation Incubate (24, 48, 72h) Treatment->Incubation Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Assay Data_Analysis Data Analysis (IC50 determination) Assay->Data_Analysis Mechanism_Study Mechanism of Action Studies (Apoptosis, Cell Cycle) Data_Analysis->Mechanism_Study End Results Data_Analysis->End

Caption: A hypothetical workflow for in vitro anticancer screening.

Future Directions and Research Recommendations

The significant lack of data on this compound underscores the need for foundational research to elucidate its pharmacological profile. The following experimental avenues are recommended:

  • In vitro screening: A broad-based in vitro screening against a panel of cancer cell lines and targets related to inflammation would be a crucial first step.

  • Target identification: If biological activity is confirmed, subsequent studies should focus on identifying the molecular targets of this compound.

  • Pharmacokinetic studies: In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies followed by in vivo pharmacokinetic profiling in animal models would be essential for any drug development efforts.

  • Synthesis and derivatization: The development of a robust synthetic route to this compound would enable the generation of sufficient quantities for detailed studies and the creation of analogs with potentially improved pharmacological properties.

Conclusion

While the user's request for a detailed pharmacological profile of this compound cannot be fulfilled due to the absence of published scientific data, this guide highlights the current knowledge gap and provides a framework for future research based on the activities of structurally related compounds. The potential for novel biological activities makes this compound an intriguing candidate for further pharmacological investigation. Any future research in this area would be a valuable contribution to the field of natural product chemistry and drug discovery.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biosynthesis of Ivalin and Its Derivatives

This document provides a comprehensive technical overview of the biosynthetic pathway of ivalin, a significant eudesmanolide-type sesquiterpene lactone, and its related derivatives. Drawing from established knowledge of sesquiterpenoid metabolism, this guide details the enzymatic steps from the primary precursor to the core molecular scaffolds, outlines key experimental methodologies, and presents available quantitative data to support further research and development.

The Core Biosynthetic Pathway: From Precursor to Ivalin

The biosynthesis of ivalin, like other sesquiterpene lactones (STLs), originates from the universal C15 isoprenoid precursor, farnesyl pyrophosphate (FPP), which is generated through the mevalonate (MVA) pathway. While the specific enzymes for ivalin are yet to be fully characterized, its eudesmanolide structure allows for a well-supported hypothetical pathway based on the extensively studied biosynthesis of its germacranolide precursor, costunolide. The pathway can be divided into two major stages: the formation of the key intermediate costunolide, and the subsequent cyclization and tailoring to form the ivalin scaffold.

Stage 1: Biosynthesis of the Germacranolide Precursor, (+)-Costunolide

The initial steps to form the foundational germacranolide lactone structure are catalyzed by three key enzymes, which have been identified and characterized in several species within the Asteraceae family[1][2][3].

  • Cyclization of FPP: The pathway is initiated by the enzyme Germacrene A Synthase (GAS) , a sesquiterpene synthase that catalyzes the complex cyclization of the linear FPP into the bicyclic hydrocarbon (+)-germacrene A[3][4].

  • Oxidation to an Acid: Next, Germacrene A Oxidase (GAO) , a multifunctional cytochrome P450 monooxygenase, carries out a three-step oxidation of the C12-methyl group of germacrene A. This process converts it first to an alcohol, then to an aldehyde, and finally to germacra-1(10),4,11(13)-trien-12-oic acid (germacrene A acid)[1][5][6].

  • Lactonization: The final step to create the characteristic lactone ring is catalyzed by Costunolide Synthase (COS) . This enzyme, also a cytochrome P450 (typically from the CYP71BL subfamily), performs a stereospecific hydroxylation at the C6 position of germacrene A acid. The resulting 6α-hydroxy intermediate undergoes a spontaneous intramolecular dehydration (losing water) to form the stable γ-lactone ring of (+)-costunolide[1][3][7].

Costunolide_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) GermacreneA (+)-Germacrene A FPP->GermacreneA Germacrene A Synthase (GAS) GAA Germacrene A Acid GermacreneA->GAA Germacrene A Oxidase (GAO) (CYP450) Costunolide (+)-Costunolide GAA->Costunolide Costunolide Synthase (COS) (CYP450)

Caption: Core enzymatic steps in the biosynthesis of (+)-costunolide.
Stage 2: Proposed Biosynthesis of the Ivalin Eudesmanolide Scaffold

Ivalin is a eudesmanolide, a class of STLs characterized by a bicyclic decalin ring system. The conversion from the germacranolide skeleton of costunolide to the eudesmanolide skeleton is a critical branching point. It is postulated that this transformation is enzyme-mediated, likely involving another specialized cytochrome P450 enzyme or a distinct cyclase[7][8].

  • Formation of the Eudesmane Cation: It is proposed that an Eudesmane Synthase , likely a P450 enzyme, catalyzes the protonation-initiated cyclization of costunolide. This involves the formation of a bond between C1 and C10, leading to a transient eudesmyl cation intermediate[7][9][10].

  • Formation of the Core Eudesmanolide: The eudesmyl cation is then stabilized through deprotonation and rearrangement to yield a stable eudesmanolide precursor.

  • Tailoring Modifications: To arrive at the final structure of ivalin, this eudesmanolide precursor undergoes a series of final modifications by tailoring enzymes. Based on the ivalin structure, these modifications include specific hydroxylations at various positions on the carbon skeleton, which are typically catalyzed by other specific cytochrome P450 monooxygenases.

Ivalin_Formation Costunolide (+)-Costunolide EudesmylCation Eudesmyl Cation (Intermediate) Costunolide->EudesmylCation Eudesmane Synthase (putative CYP450) EudesmanolideCore Eudesmanolide Precursor EudesmylCation->EudesmanolideCore Rearrangement/ Deprotonation Ivalin Ivalin EudesmanolideCore->Ivalin Hydroxylases (CYP450s) & other tailoring enzymes

Caption: Proposed biosynthetic steps from costunolide to ivalin.

Biosynthesis of Ivalin Derivatives

Ivalin itself serves as a scaffold for further enzymatic modification, leading to a variety of derivatives. These derivatives are often found alongside ivalin in plants like Carpesium divaricatum[11][12]. The structural diversity arises from the activity of tailoring enzymes that add functional groups to the ivalin core. Common modifications include:

  • Hydroxylation: Additional hydroxyl groups can be added by specific P450s.

  • Acylation: Acyltransferases can attach various acyl groups (e.g., angeloyl, isobutyryl) to the hydroxyl groups, significantly altering the molecule's properties[13].

  • Glycosylation: Glycosyltransferases can add sugar moieties to create glycoside derivatives, which can affect solubility and transport[14].

  • Epoxidation and Reduction: Other enzymes can form epoxides or reduce double bonds within the structure.

Quantitative Data on Sesquiterpenoid Biosynthesis Enzymes

While kinetic data for the specific enzymes leading to ivalin are not yet published, data from homologous enzymes in the well-studied upstream pathway provide a valuable reference for researchers. The following table summarizes representative kinetic parameters for Germacrene A Synthases (GAS) and a Germacrene A Oxidase (GAO), which are foundational to the biosynthesis of all downstream sesquiterpene lactones.

EnzymeSource OrganismSubstrateKm (µM)kcat (s-1)Reference
GAS Cichorium intybusFPP0.4 ± 0.10.023 ± 0.001[15]
GAS Helianthus annuusFPP5.3 ± 0.70.28 ± 0.01[4]
GAO Lactuca sativaGermacrene ANot ReportedNot Reported[5][6]

Note: Kinetic data for P450 enzymes like GAO and COS are often challenging to determine with high precision in vitro due to their membrane-bound nature and reliance on redox partners.

Experimental Protocols

Elucidating the biosynthetic pathway of natural products like ivalin relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for key experimental workflows.

Protocol: Gene Discovery via Homology-Based Cloning and Functional Expression

This workflow is used to identify and validate the function of candidate genes (e.g., terpene synthases, P450s) from a source organism like Carpesium divaricatum.

  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from the plant tissue known to produce ivalin (e.g., leaves, roots, or trichomes).

    • Use a high-quality RNA isolation kit, ensuring minimal degradation.

    • Synthesize first-strand cDNA using reverse transcriptase and oligo(dT) or random primers.

  • Homology-Based Gene Identification:

    • Design degenerate PCR primers based on conserved amino acid sequences of known sesquiterpene synthases (e.g., GAS) or P450s (e.g., CYP71BL family) from related Asteraceae species.

    • Perform PCR on the synthesized cDNA to amplify a partial gene fragment.

    • Sequence the amplified fragment and use its sequence to design gene-specific primers for full-length cDNA amplification using RACE (Rapid Amplification of cDNA Ends).

  • Heterologous Expression in a Host System (e.g., Saccharomyces cerevisiae):

    • Clone the full-length candidate gene into a yeast expression vector (e.g., pYES-DEST52).

    • Transform the expression construct into an engineered yeast strain. For P450s, co-transformation with a cytochrome P450 reductase (CPR) partner from the source plant or a model plant is required.

    • For GAS, use a yeast strain engineered to produce FPP. For downstream enzymes, provide the necessary substrate (e.g., germacrene A or germacrene A acid) in the culture medium.

    • Induce gene expression with galactose.

  • Metabolite Extraction and Analysis:

    • After incubation (48-72 hours), extract the metabolites from the yeast culture. For volatile terpenes like germacrene A, an overlay of dodecane can be used to trap the product. For oxidized products, perform a solvent extraction (e.g., with ethyl acetate) of the culture medium and cell pellet.

    • Analyze the extracts using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare the mass spectrum and retention time of the product with an authentic standard (if available) or with published spectra to confirm its identity.

Experimental_Workflow Plant Ivalin-producing Plant (e.g., C. divaricatum) RNA Extract Total RNA Plant->RNA cDNA Synthesize cDNA RNA->cDNA PCR Homology-Based PCR & RACE cDNA->PCR Gene Isolate Full-Length Candidate Gene PCR->Gene Yeast Heterologous Expression in Yeast or N. benthamiana Gene->Yeast Extraction Metabolite Extraction Yeast->Extraction Analysis GC-MS / LC-MS Analysis Extraction->Analysis Validation Functional Validation of Enzyme Analysis->Validation

Caption: Experimental workflow for biosynthetic gene discovery.
Protocol: In Vitro Enzyme Assays

  • Protein Expression and Purification:

    • Express the enzyme (e.g., GAS or a P450) with a purification tag (e.g., His-tag) in E. coli or yeast.

    • For P450s, prepare microsomal fractions from the expression host. For soluble enzymes like GAS, prepare a cell-free extract.

    • Purify the protein using affinity chromatography (e.g., Ni-NTA resin).

  • Assay Conditions:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, with 10 mM MgCl₂ and 5 mM DTT for GAS).

    • For P450 assays, the buffer must be supplemented with a source of electrons, typically an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) and the corresponding CPR partner.

    • Add the purified enzyme or microsomal fraction to the buffer.

  • Reaction and Analysis:

    • Initiate the reaction by adding the substrate (e.g., radiolabeled [³H]-FPP for GAS, or germacrene A acid for COS).

    • Incubate at an optimal temperature (e.g., 30°C) for a set time (e.g., 1-2 hours).

    • Stop the reaction by adding a quenching agent (e.g., EDTA) and extract the products with an organic solvent (e.g., hexane or ethyl acetate).

    • Analyze the products by GC-MS (for identity) and scintillation counting (for quantifying activity with radiolabeled substrates).

Conclusion and Future Outlook

The biosynthesis of ivalin is understood to follow the conserved pathway of sesquiterpene lactone formation, originating from FPP and proceeding through the key germacranolide intermediate, costunolide. While the initial steps involving GAS, GAO, and COS are well-established in the Asteraceae family, the specific enzymes responsible for the subsequent cyclization to the eudesmanolide skeleton and the final tailoring steps to produce ivalin and its derivatives remain to be discovered.

Future research should focus on the phytochemical analysis of Carpesium divaricatum coupled with transcriptomics to identify candidate eudesmane synthases and tailoring enzymes. The successful elucidation of the complete pathway will not only advance our fundamental understanding of plant specialized metabolism but also open avenues for the metabolic engineering and biotechnological production of ivalin and novel derivatives for pharmaceutical applications.

References

11,13-Dihydroivalin: A Technical Review of a Sesquiterpene Lactone and Its Congeners

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available research specifically detailing the biological activities and mechanisms of 11,13-Dihydroivalin is exceptionally scarce. This review synthesizes the known chemical properties of this compound with comprehensive data from its parent compound, Ivalin, and other structurally related sesquiterpene lactones to infer its potential therapeutic profile and guide future research.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds, predominantly found in plants of the Asteraceae family, known for their diverse and potent biological activities. A key member of this class is Ivalin, a compound that has demonstrated significant anticancer properties. This compound is a derivative of Ivalin, characterized by the saturation of the α-methylene-γ-lactone group, a structural modification known to modulate the biological activity of these compounds. This technical guide provides a detailed overview of the known chemical information for this compound and extrapolates its potential biological activities and mechanisms of action based on comprehensive studies of Ivalin and other related sesquiterpene lactones.

Chemical Properties and Synthesis

This compound is a sesquiterpene lactone with a defined chemical structure and properties. While specific synthetic routes for this exact molecule are not widely published, general methods for the reduction of the exocyclic double bond in parent compounds like Ivalin are well-established.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 150150-61-1[1][2][3]
Molecular Formula C₁₅H₂₂O₃[1][2][3]
Molecular Weight 250.3 g/mol [1][3]
Appearance PowderPharmaffiliates

The structural difference between Ivalin and this compound lies in the C11-C13 bond. The reduction of the exocyclic double bond in Ivalin to a saturated bond in this compound is a critical modification that may alter its reactivity and biological targets.

Figure 1: Structural relationship between Ivalin and this compound.

Potential Biological Activities (Inferred from Analogues)

While direct studies on this compound are lacking, the activities of its parent compound, Ivalin, and other dihydro-sesquiterpene lactones provide a strong basis for predicting its therapeutic potential.

Anticancer Activity

Ivalin exhibits potent pro-apoptotic and cell cycle arrest activities in various cancer cell lines. It is reasonable to hypothesize that this compound may retain some of this cytotoxic potential.

Studies on human hepatocellular carcinoma (SMMC-7721) cells show that Ivalin induces mitochondria-mediated apoptosis.[4][5] This process is associated with the activation of the NF-κB pathway.[4][5] Key events include the disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.[6][7] Furthermore, Ivalin treatment leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[4]

Table 2: Cytotoxic Activity of Ivalin

Cell LineAssayMetricValueReference
P-338, KB-3, KB-V1CytotoxicityED₅₀0.14 - 1.8 µg/mL[7]
Anti-inflammatory Activity

Many sesquiterpene lactones are known to possess significant anti-inflammatory properties, often through the inhibition of the NF-κB signaling pathway.[8][9][10] This pathway is a central mediator of the immune response. For instance, the sesquiterpene lactone helenalin directly alkylates the p65 subunit of NF-κB, preventing its DNA binding.[8] Others, like 7-hydroxyfrullanolide, inhibit the phosphorylation of IKK-β, which prevents the translocation of NF-κB into the nucleus.[9][11]

A structurally similar compound, 11β,13-dihydrolactucin, has demonstrated remarkable anti-inflammatory activity in models of intestinal inflammation by preventing the activation of NF-κB and MAPK p38 signaling pathways.[12] This compound also reduced the expression of pro-inflammatory cytokines like IL-6 and TNF-α.[12] Given these findings, this compound is a strong candidate for possessing anti-inflammatory effects through similar mechanisms.

Potential Mechanisms of Action

Based on the data from related compounds, two primary mechanisms of action can be proposed for this compound: induction of apoptosis in cancer cells and inhibition of inflammatory pathways.

Mitochondria-Mediated Apoptosis

The apoptotic pathway induced by Ivalin in SMMC-7721 liver cancer cells serves as a primary model.[4][5] Ivalin treatment triggers a cascade of intracellular events beginning with the generation of reactive oxygen species (ROS) and activation of NF-κB. This leads to a change in the Bax/Bcl-2 ratio, favoring apoptosis. The subsequent loss of mitochondrial membrane potential causes the release of cytochrome c, which activates caspase-9 and the executioner caspase-3, culminating in cell death.[4][6]

Apoptosis_Pathway Ivalin Ivalin / this compound (Hypothesized) ROS ROS Generation Ivalin->ROS NFkB NF-κB Activation ROS->NFkB Bcl2 Bcl-2 (Anti-apoptotic) Expression ↓ NFkB->Bcl2 Bax Bax (Pro-apoptotic) Expression ↑ NFkB->Bax Mito Mitochondrial Membrane Potential ↓ Bcl2->Mito Bax->Mito CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothesized mitochondria-mediated apoptotic pathway induced by this compound.

NF-κB-Mediated Anti-inflammatory Action

The anti-inflammatory action of sesquiterpene lactones is often centered on the inhibition of the NF-κB transcription factor. An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically leads to the phosphorylation and degradation of IκB, the inhibitor of NF-κB. This frees NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Sesquiterpene lactones can intervene at multiple points in this pathway.

NFkB_Pathway Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_Release NF-κB (p65/p50) Release & Nuclear Translocation IkB->NFkB_Release Transcription Transcription of Pro-inflammatory Genes (IL-6, TNF-α, iNOS, COX-2) NFkB_Release->Transcription Inflammation Inflammatory Response Transcription->Inflammation SL Sesquiterpene Lactones (e.g., this compound) SL->IKK Inhibition SL->NFkB_Release Direct Inhibition of p65

Figure 3: Potential anti-inflammatory mechanism via inhibition of the NF-κB pathway.

Key Experimental Protocols

To facilitate future research on this compound, this section provides detailed methodologies for key assays based on standard protocols and those used in the study of its analogues.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13]

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ atmosphere, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background.

  • Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Add Test Compound (Varying Concentrations) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent (10 µL/well) D->E F 6. Incubate (2-4h) E->F G 7. Add Solubilization Reagent (100 µL/well) F->G H 8. Shake & Read Absorbance (570 nm) G->H I 9. Calculate % Viability and IC50 Value H->I

Figure 4: Standard experimental workflow for the MTT cell viability assay.

Western Blot for Apoptosis Markers (Bax/Bcl-2)

Western blotting allows for the detection and quantification of specific proteins, such as the pro-apoptotic Bax and anti-apoptotic Bcl-2, to elucidate the mechanism of cell death.[14][15][16]

  • Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14][17]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay to ensure equal loading.[17]

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) on a 4-20% gradient gel.[14]

  • Protein Transfer: Transfer the separated proteins from the gel onto a nitrocellulose or PVDF membrane.[14][15] Confirm transfer efficiency using Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) to prevent non-specific antibody binding.[14][15]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for Bax, Bcl-2, and a loading control (e.g., β-actin), diluted according to the manufacturer's recommendations.[14]

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system.[14]

  • Analysis: Perform densitometric analysis on the protein bands to quantify the relative expression levels of Bax and Bcl-2, normalized to the loading control. Calculate the Bax/Bcl-2 ratio to assess the apoptotic potential.[16]

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable in the public domain, a comprehensive analysis of its parent compound, Ivalin, and other structurally related sesquiterpene lactones provides a strong foundation for predicting its biological profile. It is highly plausible that this compound possesses both anticancer and anti-inflammatory properties. The saturation of the C11-C13 double bond may reduce its reactivity compared to Ivalin, potentially altering its potency and target specificity, which warrants thorough investigation.

Future research should prioritize the following:

  • Chemical Synthesis and Characterization: Develop and publish a robust synthetic route for this compound to enable its biological evaluation.

  • In Vitro Screening: Systematically screen the compound against a panel of cancer cell lines and in various inflammatory assay models to confirm the hypothesized activities.

  • Mechanism of Action Studies: Conduct detailed molecular studies, including Western blotting, flow cytometry, and gene expression analysis, to elucidate its precise mechanisms of action.

  • Structure-Activity Relationship (SAR) Studies: Compare the potency and mechanisms of this compound directly with Ivalin to understand the functional role of the α-methylene-γ-lactone moiety.

This technical guide serves as a foundational resource to stimulate and direct future research into the therapeutic potential of this compound, a promising but understudied natural product derivative.

References

Therapeutic Targets of 11,13-Dihydroivalin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,13-Dihydroivalin is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While direct research on this compound is limited, its structural similarity to the more extensively studied compounds, Ivalin and 11(13)-dehydroivaxillin (DHI), provides a strong basis for predicting its therapeutic targets and mechanisms of action. This technical guide synthesizes the available information on these related compounds to illuminate the potential therapeutic avenues for this compound, focusing on its anticancer and anti-inflammatory properties.

Structural Relationships

The therapeutic potential of this compound is intrinsically linked to its chemical structure, particularly in comparison to Ivalin and DHI. Ivalin possesses an α,β-unsaturated lactone moiety, a structural feature often associated with potent biological activity. This compound is the saturated analogue of Ivalin, lacking the exocyclic double bond at positions 11 and 13. 11(13)-dehydroivaxillin (DHI) is another closely related analogue. Understanding these subtle structural differences is key to interpreting their varied biological effects.

Anticancer Therapeutic Targets

The anticancer activity of sesquiterpene lactones similar to this compound primarily revolves around the induction of apoptosis and cell cycle arrest. The available data on Ivalin and DHI point towards key molecular targets in cancer cells.

Microtubule Dynamics

Ivalin has been identified as a novel microtubule inhibitor. It disrupts microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. This mechanism is crucial for its cytotoxic effects against cancer cells.

NF-κB Signaling Pathway

11(13)-dehydroivaxillin (DHI) has demonstrated potent activity against non-Hodgkin's lymphoma by directly targeting the NF-κB signaling pathway. DHI has been shown to interact with and inhibit IκB kinase α/β (IKKα/β), key enzymes in the activation of NF-κB.[1] This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of anti-apoptotic and proliferative genes.

While the saturation of the 11,13-double bond in this compound may reduce its Michael acceptor reactivity and potentially its anticancer potency compared to Ivalin, the overall structural similarity suggests that it may still retain some activity against these targets.

Quantitative Anticancer Activity Data

The following table summarizes the reported in vitro anticancer activities of Ivalin and DHI against various cancer cell lines.

CompoundCell LineAssay TypeIC50 Value (µM)Reference
Ivalin SMMC-7721MTT Assay4.34 ± 0.10
HL-7702MTT Assay25.86 ± 0.87
11(13)-dehydroivaxillin (DHI) DaudiCCK-8 Assay~7.5[1]
NAMALWACCK-8 Assay~8[1]
SU-DHL-4CCK-8 Assay~6[1]
SU-DHL-2CCK-8 Assay~9[1]
OCI-Ly8CCK-8 Assay>10[1]
U2932CCK-8 Assay~8.5[1]

Anti-inflammatory Therapeutic Targets

Recent evidence suggests that dihydro-sesquiterpene lactones can possess significant anti-inflammatory properties. This opens a promising therapeutic avenue for this compound.

Inhibition of Pro-inflammatory Signaling Cascades

A study on 11β,13-dihydrolactucin, a compound structurally similar to this compound, revealed its ability to suppress key inflammatory pathways. It was shown to inhibit the activation of NF-κB and the p38 MAPK signaling cascades. This dual inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines and mediators.

The primary molecular targets identified in the context of inflammation include:

  • NF-κB: Inhibition of its activation and nuclear translocation.

  • p38 MAPK: Prevention of its phosphorylation and activation.

  • Pro-inflammatory Cytokines: Downregulation of IL-6 and TNF-α gene expression.

  • Inflammatory Enzymes: Reduction in the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Chemokines: Decreased release of neutrophil-recruiting chemokines like IL-8.

The anti-inflammatory mechanism of 11,13-dihydro-sesquiterpene lactones appears to be potent and multifaceted, suggesting that this compound could be a valuable lead compound for the development of novel anti-inflammatory agents.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the therapeutic targets of Ivalin and related compounds.

Cell Viability and Proliferation Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the test compound for a specified duration. Subsequently, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

  • CCK-8 Assay: The Cell Counting Kit-8 assay is another colorimetric assay for the determination of cell viability.

    • Protocol: Similar to the MTT assay, cells are treated with the compound in 96-well plates. CCK-8 solution, containing WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt], is added to each well. The amount of formazan dye generated by the activity of dehydrogenases in living cells is directly proportional to the number of living cells. The absorbance is measured at 450 nm.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.

  • Protocol:

    • Protein Extraction: Cells are lysed to extract total protein.

    • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

    • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., IKKα/β, p-IκBα, c-Myc, Cyclin D1).

    • Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The signal is detected using a chemiluminescent substrate and imaged.

Signaling Pathway and Experimental Workflow Diagrams

Ivalin's Proposed Mechanism of Anticancer Action

Ivalin_Anticancer_Mechanism Ivalin Ivalin Microtubules Microtubule Polymerization Ivalin->Microtubules Inhibits G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces DHI_NFkB_Inhibition DHI 11(13)-dehydroivaxillin (DHI) IKK IKKα/β DHI->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB/IκBα Complex IkB->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Pro-survival & Proliferative Genes (c-Myc, Cyclin D1) Nucleus->Gene_Expression Upregulates Anticancer_Screening_Workflow Start Start: Select Cancer Cell Lines Treatment Treat cells with This compound (or analogue) Start->Treatment Viability_Assay Cell Viability Assay (MTT / CCK-8) Treatment->Viability_Assay Mechanism_Study Mechanism of Action Studies Viability_Assay->Mechanism_Study Western_Blot Western Blot (Target Protein Expression) Mechanism_Study->Western_Blot Flow_Cytometry Flow Cytometry (Cell Cycle / Apoptosis) Mechanism_Study->Flow_Cytometry End End: Identify Therapeutic Targets Western_Blot->End Flow_Cytometry->End

References

Methodological & Application

Synthesis of 11,13-Dihydroivalin Analogues: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the synthesis of 11,13-Dihydroivalin analogues. It includes detailed experimental protocols, quantitative data summaries, and visual diagrams of synthetic pathways to facilitate the exploration of this promising class of compounds.

Ivalin, a sesquiterpene lactone of the eudesmanolide type, and its derivatives have garnered significant interest in medicinal chemistry due to their potential therapeutic properties, including anticancer and anti-inflammatory activities. The 11,13-dihydro analogues of ivalin are of particular interest as the reduction of the exocyclic double bond at the C11-C13 position can modulate biological activity and improve metabolic stability. This application note details synthetic strategies for the preparation of various this compound analogues, focusing on modifications at the C11 and C13 positions.

Experimental Protocols

General Procedure for the Preparation of 11-Hydroxylated 11,13-Dihydrosesquiterpene Lactones

A common approach to introduce functionality at the C11 position of 11,13-dihydrosesquiterpene lactones, such as this compound, is through enolate chemistry followed by oxidation. This method allows for the synthesis of 11-hydroxy analogues.

Materials:

  • 11,13-Dihydrosesquiterpene lactone (e.g., Dihydroparthenolide)

  • Dry Tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution in THF

  • Dry oxygen gas or (-)-(2S,8aR)-(camphorylsulfonyl)oxaziridine

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Protocol:

  • Dissolve the starting 11,13-dihydrosesquiterpene lactone (1.0 equivalent) in dry THF.

  • Cool the solution to -70 °C under an argon atmosphere.

  • Slowly add a solution of LDA (1.2-1.5 equivalents) in THF to the stirred solution over 15 minutes to generate the lactone enolate.

  • Method A (Oxygenation): After an additional 15 minutes of stirring, bubble dry oxygen gas through the solution for 20 minutes at 0 °C. This method typically yields a mixture of 11α- and 11β-hydroxy derivatives.

  • Method B (Asymmetric Hydroxylation): To achieve stereoselectivity, add a solution of (-)-(2S,8aR)-(camphorylsulfonyl)oxaziridine (1.2 equivalents) in THF to the enolate solution at -70 °C over 5 minutes. This method has been shown to produce the 11β-hydroxylactone exclusively.[1]

  • Quench the reaction by adding a saturated aqueous NH4Cl solution.

  • Extract the mixture with diethyl ether.

  • Dry the combined organic layers over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the 11-hydroxylated analogues.

Synthesis of 13-Azido and 13-(1,2,3-Triazolyl) Eudesmanolide Analogues

Modification at the C13 position can be achieved through the reaction of related α,β-unsaturated lactones (like isoalantolactone) with hydrazoic acid, followed by click chemistry to introduce triazole moieties. This approach can be adapted for the synthesis of 13-functionalized this compound analogues starting from a suitable precursor. A controllable reaction of isoalantolactone with hydrazoic acid can lead to the formation of (11R)-13-azido-11,13-dihydroisoalantolactone.[2]

Protocol for Azide Formation (Conceptual Adaptation):

  • The starting material, a suitable 11,13-dihydroeudesmanolide precursor with a leaving group at C13, would be reacted with sodium azide in a suitable solvent like DMF. The reaction conditions (temperature and time) would need to be optimized for the specific substrate.

Protocol for 1,2,3-Triazole Formation (Click Chemistry):

  • The resulting 13-azido-11,13-dihydroeudesmanolide derivative is dissolved in a mixture of a suitable solvent (e.g., t-BuOH/H2O).

  • To this solution, add the desired terminal alkyne (1.1 equivalents), copper(II) sulfate pentahydrate (0.1 equivalents), and sodium ascorbate (0.2 equivalents).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the 13-(1,2,3-triazolyl) analogue.

Quantitative Data Summary

The following tables summarize the yields and key characterization data for representative 11,13-Dihydro-eudesmanolide analogues synthesized using the protocols described above and found in the literature.

Table 1: Synthesis of 11-Hydroxylated 11,13-Dihydrosesquiterpene Lactones

Starting MaterialProduct(s)ReagentYield (%)Spectroscopic Data Highlights
Dihydroparthenolide (4)11β-Hydroxydihydroparthenolide (6)(-)-(Camphorylsulfonyl)oxaziridine66-72[1]IR: ~3400 cm⁻¹ (OH); ¹H NMR: Disappearance of C13 methyl doublet, appearance of a singlet.
Dihydrocostunolide (1)11α-Hydroxydihydrocostunolide (2) & 11β-Hydroxydihydrocostunolide (3)O₂13-47 (combined)[1]IR: ~3400 cm⁻¹ (OH); ¹H NMR: Collapse of C13 methyl doublet to a singlet.

Table 2: Synthesis of 13-Amino Derivatives of Dehydrocostus Lactone

Amine ReagentProductYield (%)Spectroscopic Data Highlights
Dimethylamine13-(Dimethylamino)-dehydrocostus lactoneNot specified¹H NMR: Absence of olefinic protons at δ 5.52 and 6.52 ppm. ¹³C NMR: Absence of olefinic carbons at δ 120.9 and 139.1 ppm.
Ethylamine13-(Ethylamino)-dehydrocostus lactoneNot specified¹H NMR: Absence of olefinic protons at δ 5.52 and 6.52 ppm.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described.

Synthesis_of_11_Hydroxylated_Analogues Start 11,13-Dihydroeudesmanolide Enolate Lactone Enolate Start->Enolate LDA, THF, -70°C Product_mix 11α/β-Hydroxy Analogue Mixture Enolate->Product_mix O2, 0°C Product_beta 11β-Hydroxy Analogue Enolate->Product_beta (-)-(Camphorylsulfonyl) oxaziridine, -70°C

Caption: General scheme for the synthesis of 11-hydroxylated analogues.

Synthesis_of_13_Triazolyl_Analogues Start 13-Azido-11,13-dihydro- eudesmanolide Product 13-(1,2,3-Triazolyl) Analogue Start->Product Terminal Alkyne, CuSO4, Sodium Ascorbate (Click Chemistry)

Caption: Synthesis of 13-triazolyl analogues via click chemistry.

Structure-Activity Relationships and Biological Implications

The synthesis of this compound analogues is a crucial step in understanding their structure-activity relationships (SAR). The introduction of a hydroxyl group at the C11 position, for instance, can alter the molecule's polarity and its ability to form hydrogen bonds with biological targets, potentially influencing its cytotoxic or anti-inflammatory properties. Similarly, the addition of amino or triazolyl groups at the C13 position can significantly impact the compound's pharmacokinetic profile and its interaction with cellular components.

Several studies have investigated the quantitative structure-activity relationship (QSAR) of sesquiterpene lactones, highlighting the importance of the α-methylene-γ-lactone group for their biological activity, including the inhibition of the transcription factor NF-κB.[3] While the reduction of the C11-C13 double bond in 11,13-dihydro analogues removes this reactive Michael acceptor, the introduction of new functional groups at these positions can lead to novel biological activities or improved selectivity. For example, some 11,13-dihydro sesquiterpene lactones have shown potential allelopathic activity.

The evaluation of these synthesized analogues in various biological assays is essential to determine their therapeutic potential. Cytotoxicity assays against a panel of cancer cell lines can identify promising anticancer candidates, while anti-inflammatory assays can reveal their potential for treating inflammatory diseases. Further mechanistic studies are then required to elucidate the specific signaling pathways affected by these novel compounds.

References

Application Note & Protocol: Extraction of 11,13-Dihydroivalin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11,13-Dihydroivalin is a sesquiterpene lactone, a class of naturally occurring plant secondary metabolites known for a wide range of biological activities, including anti-inflammatory and antitumor properties.[1][2] These compounds are characteristic of the Asteraceae family, one of the largest families of flowering plants.[1][3][4] Due to their therapeutic potential, robust methods for their extraction and isolation are critical for further research and drug development.

This document outlines a general protocol for the extraction of this compound from plant sources. While specific quantitative data for the extraction of this particular compound is not widely published, this protocol is based on established methods for the extraction of sesquiterpene lactones from plant tissues, particularly within the Asteraceae family.[5] The primary source of ivalin, a related compound, is often cited as Iva axillaris (poverty sumpweed), suggesting that this or related species could be a source of this compound.[6][7]

Experimental Protocol

This protocol describes a comprehensive approach for the extraction and purification of this compound from dried plant material.

1. Materials and Reagents

  • Dried and powdered plant material (e.g., aerial parts of Iva axillaris or other potential source plants)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethanol (EtOH)

  • Hexane

  • Ethyl acetate (EtOAc)

  • Silica gel (for column chromatography)

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Deuterated chloroform (CDCl3) or other suitable NMR solvent

  • HPLC grade solvents

2. Equipment

  • Grinder or mill

  • Soxhlet apparatus or large glass vessel for maceration

  • Rotary evaporator

  • Glass chromatography columns

  • Fraction collector (optional)

  • TLC developing tank

  • UV lamp (254 nm and 365 nm)

  • High-Performance Liquid Chromatography (HPLC) system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

3. Extraction Procedure

Step 1: Plant Material Preparation

  • Collect the desired plant parts (e.g., leaves, stems, flowers).

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder or mill.

Step 2: Solvent Extraction

Two common methods for the initial extraction are maceration and Soxhlet extraction.[8]

  • Maceration:

    • Place the powdered plant material in a large glass container.

    • Add a solvent such as dichloromethane or a mixture of dichloromethane and methanol (e.g., 1:1 v/v) to completely submerge the plant material.

    • Seal the container and allow it to stand for 24-72 hours at room temperature with occasional agitation.

    • Filter the mixture to separate the extract from the plant residue.

    • Repeat the extraction process with fresh solvent to ensure maximum yield.

    • Combine the filtrates.

  • Soxhlet Extraction:

    • Place the powdered plant material in a thimble and insert it into the Soxhlet apparatus.

    • Fill the boiling flask with the extraction solvent (e.g., dichloromethane or ethanol).

    • Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the plant material, extracting the desired compounds.

    • Continue the extraction for several hours (typically 6-24 hours) until the solvent in the siphon tube runs clear.

    • Allow the apparatus to cool and collect the extract from the boiling flask.

Step 3: Concentration of the Crude Extract

  • Concentrate the combined filtrates from the extraction process using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain a crude extract.

4. Purification Protocol

Step 1: Liquid-Liquid Partitioning (Optional)

For a cleaner separation, the crude extract can be subjected to liquid-liquid partitioning.

  • Dissolve the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

  • Perform successive extractions with a nonpolar solvent like hexane to remove fats, waxes, and other nonpolar compounds.

  • Subsequently, extract the aqueous methanol phase with a solvent of intermediate polarity, such as dichloromethane or ethyl acetate, to isolate the sesquiterpene lactones.

  • Concentrate the desired solvent phase using a rotary evaporator.

Step 2: Column Chromatography

  • Prepare a silica gel slurry in a nonpolar solvent (e.g., hexane).

  • Pack a glass column with the slurry.

  • Dissolve the concentrated extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate or acetone.

  • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC).

Step 3: Thin-Layer Chromatography (TLC) Monitoring

  • Spot the collected fractions onto a TLC plate.

  • Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate in varying ratios).

  • Visualize the spots under UV light (254 nm) and/or by staining with a suitable reagent (e.g., anisaldehyde-sulfuric acid followed by heating).

  • Combine fractions that show a similar TLC profile and contain the compound of interest.

Step 4: Further Purification (HPLC)

  • For higher purity, the combined fractions can be subjected to High-Performance Liquid Chromatography (HPLC).

  • Use a suitable column (e.g., C18 reversed-phase or a normal-phase silica column) and an appropriate mobile phase.

  • Monitor the elution with a UV detector at a suitable wavelength.

  • Collect the peak corresponding to this compound.

5. Structure Elucidation

The identity and structure of the isolated this compound should be confirmed using spectroscopic techniques such as:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR experiments (COSY, HSQC, HMBC) to determine the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Data Presentation

Due to the lack of specific published extraction yields for this compound, the following table presents representative data for the extraction of sesquiterpene lactones from various Asteraceae species to provide a comparative reference.

Plant SpeciesPart UsedExtraction MethodSolvent(s)Compound(s) IsolatedYieldReference
Tanacetum partheniumAerial partsMacerationEthanolParthenolideNot specified[5]
Ambrosia artemisiifoliaAerial partsMacerationDichloromethaneDihydroparthenolideNot specified[9]
Stevia alpinaAerial partsNot specifiedNot specifiedEstafietinNot specified[1]
Stevia maimarensisAerial partsNot specifiedNot specifiedEupatoriopicrinNot specified[1]
Sonchus palustrisRootsNot specifiedNot specifiedVarious sesquiterpene lactonesNot specified[2]

Mandatory Visualization

Extraction_Workflow cluster_preparation Plant Material Preparation cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis plant_material Dried Plant Material powdered_material Powdered Plant Material plant_material->powdered_material Grinding extraction_step Solvent Extraction (Maceration or Soxhlet) powdered_material->extraction_step crude_extract Crude Extract extraction_step->crude_extract Concentration (Rotary Evaporation) column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Collected Fractions column_chromatography->fractions TLC Monitoring hplc HPLC Purification fractions->hplc pure_compound Pure this compound hplc->pure_compound analysis Structural Elucidation (NMR, MS) pure_compound->analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Note: HPLC-Based Purification of 11,13-Dihydroivalin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the purification of 11,13-Dihydroivalin, a sesquiterpene lactone, using High-Performance Liquid Chromatography (HPLC). The described methodology is based on established procedures for the separation of sesquiterpene lactones and can be adapted by researchers in natural product chemistry, pharmacology, and drug development.[1][2] This document includes a comprehensive experimental protocol, data presentation tables, and a workflow diagram to guide the user through the purification process.

Introduction

This compound is a member of the sesquiterpene lactone class of natural products, a group known for a wide range of biological activities. These compounds are of significant interest to researchers for their potential therapeutic applications. The isolation and purification of specific sesquiterpene lactones from complex plant extracts or reaction mixtures is a critical step in their study. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification of these compounds due to its high resolution and reproducibility.[2] This note details a reversed-phase HPLC (RP-HPLC) method, which is a common and effective approach for the separation of moderately polar compounds like this compound.[3][4]

Experimental Protocol

This protocol outlines a general procedure for the purification of this compound. Optimization of specific parameters may be necessary depending on the starting material and purity requirements.

2.1. Materials and Reagents

  • Crude or partially purified extract containing this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid (FA) or Trifluoroacetic acid (TFA), optional, for improved peak shape

  • Solvents for sample dissolution (e.g., Methanol, Acetonitrile)

2.2. Instrumentation

  • Preparative or Semi-preparative HPLC system equipped with:

    • Gradient pump

    • Autosampler or manual injector

    • UV-Vis or Diode Array Detector (DAD)

    • Fraction collector

  • Reversed-phase C18 column (preparative or semi-preparative)

  • Rotary evaporator or nitrogen evaporator for solvent removal

2.3. Sample Preparation

  • Dissolve the crude or partially purified extract containing this compound in a minimal amount of a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

2.4. HPLC Method

The following is a representative HPLC method. It is recommended to first perform an analytical run to determine the retention time of the target compound and optimize the gradient.

Parameter Value
Column Reversed-phase C18, 10 µm, 250 x 10 mm (or similar)
Mobile Phase A Water (optional: with 0.1% Formic Acid)
Mobile Phase B Acetonitrile (optional: with 0.1% Formic Acid)
Gradient 30-70% B over 40 minutes
Flow Rate 4.0 mL/min
Detection Wavelength 215 nm and 254 nm[3]
Injection Volume 100 - 500 µL (dependent on concentration and column size)
Column Temperature Ambient

2.5. Purification and Post-Purification Processing

  • Equilibrate the column with the initial mobile phase composition (e.g., 30% B) until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Collect fractions corresponding to the peak of interest, as determined by the analytical run.

  • Combine the fractions containing the purified this compound.

  • Remove the HPLC solvent using a rotary evaporator or nitrogen evaporator.

  • Determine the purity of the final compound by analytical HPLC.

  • Confirm the identity of the purified compound using analytical techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Data Presentation

The following tables should be used to record and present the experimental data.

Table 1: HPLC Method Parameters

Parameter Value
Instrument [e.g., Agilent 1260 Infinity II]
Column [e.g., Phenomenex Luna C18(2), 10 µm, 250 x 10 mm]
Mobile Phase A [e.g., Water + 0.1% Formic Acid]
Mobile Phase B [e.g., Acetonitrile + 0.1% Formic Acid]
Gradient [e.g., 30-70% B in 40 min]
Flow Rate [e.g., 4.0 mL/min]
Detection Wavelength [e.g., 215 nm]

| Injection Volume | [e.g., 200 µL] |

Table 2: Purification Results

Sample ID Crude Weight (mg) Purified Weight (mg) Retention Time (min) Purity (%) Yield (%)

| [e.g., DHI-001] | [e.g., 100] | [e.g., 15] | [e.g., 22.5] | [e.g., >98] | [e.g., 15] |

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the HPLC-based purification of this compound.

HPLC_Purification_Workflow start Start: Crude Extract containing this compound sample_prep Sample Preparation: Dissolution & Filtration start->sample_prep analytical_hplc Analytical HPLC: Method Development sample_prep->analytical_hplc prep_hplc Preparative HPLC: Fraction Collection analytical_hplc->prep_hplc Optimized Method fraction_analysis Fraction Analysis: Combine Pure Fractions prep_hplc->fraction_analysis solvent_removal Solvent Removal: Evaporation fraction_analysis->solvent_removal purity_check Purity Check: Analytical HPLC solvent_removal->purity_check characterization Characterization: MS, NMR purity_check->characterization Purity >95% end End: Purified This compound characterization->end

Caption: Workflow for the HPLC-based purification of this compound.

Conclusion

The protocol described in this application note provides a robust starting point for the successful purification of this compound using preparative HPLC. By following the outlined steps for sample preparation, method development, and purification, researchers can obtain a high-purity compound suitable for further biological and chemical studies. The provided tables and workflow diagram serve as valuable tools for documenting and visualizing the experimental process.

References

Application Note & Protocol: Quantification of 11,13-Dihydroivalin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed analytical methods for the quantitative determination of 11,13-Dihydroivalin, a sesquiterpene lactone of interest in pharmaceutical research. Due to the lack of specific established methods in the public domain, this application note outlines proposed protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are based on established analytical principles for the quantification of similar small molecules and sesquiterpene lactones. The provided protocols will require validation by the end-user to ensure accuracy and precision for their specific matrix and instrumentation.

Introduction

This compound is a sesquiterpene lactone that has garnered interest for its potential biological activities. Accurate and precise quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for research and development. This document presents two proposed analytical methods for the quantification of this compound: an HPLC-UV method for routine analysis and a more sensitive and specific LC-MS/MS method for trace-level detection.

Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

A generic solid-phase extraction protocol is proposed for the cleanup and concentration of this compound from aqueous samples (e.g., plasma, urine, or aqueous extracts).

Materials:

  • C18 SPE Cartridges

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Nitrogen gas evaporator

Protocol:

  • Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water.

  • Loading: Load the pre-treated sample onto the SPE cartridge at a slow, consistent flow rate.

  • Washing: Wash the cartridge with 5 mL of water to remove polar impurities.

  • Elution: Elute the analyte of interest with 5 mL of acetonitrile.

  • Drying: Dry the eluate under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried residue in a suitable volume of the initial mobile phase for analysis.

Experimental Workflow: Sample Preparation

G cluster_prep Sample Preparation start Aqueous Sample condition Condition C18 SPE Cartridge (Methanol, then Water) start->condition load Load Sample condition->load wash Wash Cartridge (Water) load->wash elute Elute this compound (Acetonitrile) wash->elute dry Dry Eluate (Nitrogen Stream) elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute end Sample Ready for Analysis reconstitute->end

Caption: Solid Phase Extraction (SPE) workflow for this compound.

HPLC-UV Method

This method is suitable for the quantification of this compound in samples where the concentration is expected to be relatively high and the matrix is not overly complex.

Instrumentation and Conditions:

ParameterSpecification
HPLC System Standard HPLC system with UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength To be determined based on the UV spectrum of this compound (likely ~210 nm)
Run Time 25 minutes
LC-MS/MS Method

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound at low concentrations or in complex matrices.

Instrumentation and Conditions:

ParameterSpecification
LC System UPLC or HPLC system
Mass Spectrometer Triple quadrupole mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) To be determined (based on the molecular weight of this compound + H+)
Product Ions (Q3) To be determined (at least two transitions for confirmation)
Collision Energy To be optimized for each transition
Source Temperature To be optimized (e.g., 500 °C)

Experimental Workflow: LC-MS/MS Analysis

G cluster_analysis LC-MS/MS Analysis sample_injection Inject Prepared Sample lc_separation UPLC/HPLC Separation (C18 Column) sample_injection->lc_separation ionization Electrospray Ionization (ESI) lc_separation->ionization mass_analysis_q1 Quadrupole 1 (Q1) (Precursor Ion Selection) ionization->mass_analysis_q1 fragmentation Quadrupole 2 (Q2) (Collision-Induced Dissociation) mass_analysis_q1->fragmentation mass_analysis_q3 Quadrupole 3 (Q3) (Product Ion Selection) fragmentation->mass_analysis_q3 detection Detector mass_analysis_q3->detection data_analysis Data Acquisition and Quantification detection->data_analysis

Caption: LC-MS/MS analytical workflow for this compound.

Data Presentation

Quantitative data should be summarized in tables for clear comparison. Below are template tables for presenting validation and sample analysis results.

Table 1: HPLC-UV Method Validation Summary (Example)

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)To be determined (e.g., ng/mL)
Limit of Quantification (LOQ)To be determined (e.g., ng/mL)
Precision (%RSD)< 15%
Accuracy (%Recovery)85-115%
Retention Time (min)To be determined

Table 2: LC-MS/MS Method Validation Summary (Example)

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)To be determined (e.g., pg/mL)
Limit of Quantification (LOQ)To be determined (e.g., pg/mL)
Precision (%RSD)< 10%
Accuracy (%Recovery)90-110%
Retention Time (min)To be determined
MRM Transitions (m/z)Q1: [value] -> Q3: [value1], [value2]

Conclusion

The analytical methods proposed in this application note provide a starting point for the reliable quantification of this compound. The HPLC-UV method is suitable for routine analysis, while the LC-MS/MS method offers enhanced sensitivity and specificity for more demanding applications. It is imperative that these methods are thoroughly validated by the end-user to ensure they meet the specific requirements of their research or development activities. This includes optimizing chromatographic conditions, mass spectrometric parameters, and sample preparation procedures for the specific matrix being analyzed.

Application Notes and Protocols for Developing In Vitro Assays for 11,13-Dihydroivalin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for establishing in vitro assays to characterize the biological activity of 11,13-Dihydroivalin, a sesquiterpene lactone. Based on the known activities of structurally related compounds, the primary focus of these protocols will be on assessing potential cytotoxic and anti-inflammatory effects.

Introduction to this compound and Rationale for In Vitro Assays

This compound belongs to the class of sesquiterpene lactones, natural products known for a wide range of biological activities. A key structural feature of many cytotoxic sesquiterpene lactones is the α-methylene-γ-lactone moiety, which can act as a Michael acceptor and alkylate biological macromolecules. In this compound, this group is reduced to a saturated 11,13-dihydro-γ-lactone. Studies on analogous compounds, such as 11,13-dihydro-dehydroleucodine, have shown that this structural modification can lead to a loss of cytotoxicity while retaining other biological activities like cell proliferation arrest[1].

Conversely, the related compound 11β,13-dihydrolactucin has demonstrated significant anti-inflammatory properties, including the inhibition of the NF-κB and MAPK p38 signaling pathways and the subsequent reduction of pro-inflammatory mediators[2]. This suggests that this compound may primarily exhibit anti-inflammatory rather than cytotoxic effects.

Therefore, a systematic in vitro evaluation of this compound should encompass assays for both cytotoxicity (to confirm the expected reduced toxicity) and anti-inflammatory activity.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in tables for clear comparison of dose-dependent effects and statistical significance.

Table 1: Cytotoxicity of this compound on [Cell Line Name] Cells

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100 ± SD0 ± SD
1Value ± SDValue ± SD
10Value ± SDValue ± SD
50Value ± SDValue ± SD
100Value ± SDValue ± SD
Positive ControlValue ± SDValue ± SD

SD: Standard Deviation

Table 2: Anti-inflammatory Effects of this compound on LPS-stimulated [Cell Line Name, e.g., RAW 264.7] Cells

TreatmentNitric Oxide (NO) Production (µM)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
Vehicle ControlValue ± SDValue ± SDValue ± SD
LPS (1 µg/mL)Value ± SDValue ± SDValue ± SD
LPS + 1 µM DihydroivalinValue ± SDValue ± SDValue ± SD
LPS + 10 µM DihydroivalinValue ± SDValue ± SDValue ± SD
LPS + 50 µM DihydroivalinValue ± SDValue ± SDValue ± SD
Positive Control (e.g., Dexamethasone)Value ± SDValue ± SDValue ± SD

SD: Standard Deviation

Experimental Protocols

Protocol 1: Assessment of Cytotoxicity

This protocol outlines two common methods to assess the cytotoxic potential of this compound: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.

1.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of MTT by mitochondrial dehydrogenases in viable cells to form a purple formazan product[3].

Materials:

  • Cell line (e.g., HeLa, HepG2, or a relevant cancer cell line)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium and add 100 µL of the diluted compound to the respective wells. Include vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of vehicle control) x 100%.

1.2. Lactate Dehydrogenase (LDH) Release Assay

This assay measures the amount of LDH released from damaged cells into the culture medium[4][5][6][7].

Materials:

  • Cell line and complete culture medium

  • This compound stock solution

  • Commercially available LDH cytotoxicity assay kit

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Plate cells in a 96-well plate as described for the MTT assay.

  • Treat cells with serial dilutions of this compound for the desired incubation period. Include controls for spontaneous LDH release (vehicle), maximum LDH release (lysis buffer provided in the kit), and a positive control.

  • After incubation, carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the wavelength specified in the kit's protocol.

  • Calculate cytotoxicity as: ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) x 100%.

Protocol 2: Assessment of Anti-inflammatory Activity

This protocol uses a murine macrophage cell line (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.

2.1. Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.

Materials:

  • RAW 264.7 macrophage cells

  • Complete culture medium

  • This compound stock solution

  • LPS (from E. coli)

  • Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated controls, LPS-only controls, and a positive control (e.g., dexamethasone).

  • After incubation, collect 50 µL of the supernatant from each well.

  • Add 50 µL of Griess reagent Part A, followed by 50 µL of Part B to the supernatant.

  • Incubate for 10 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Quantify nitrite concentration using a standard curve prepared with sodium nitrite.

2.2. Pro-inflammatory Cytokine (TNF-α, IL-6) Measurement (ELISA)

This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the levels of specific pro-inflammatory cytokines in the cell supernatant.

Materials:

  • Supernatants from the NO production assay (or a parallel experiment)

  • Commercially available ELISA kits for mouse TNF-α and IL-6

  • ELISA plate reader

Procedure:

  • Follow the protocol provided with the commercial ELISA kits.

  • Briefly, coat a 96-well plate with the capture antibody.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

  • Add the substrate and stop solution.

  • Measure the absorbance at the recommended wavelength.

  • Calculate the cytokine concentrations based on the standard curve.

Protocol 3: Investigation of NF-κB Signaling Pathway

Given the known anti-inflammatory mechanism of related compounds, investigating the effect of this compound on the NF-κB signaling pathway is crucial.

3.1. NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)

This method visualizes the translocation of the p65 subunit of NF-κB from the cytoplasm to the nucleus upon activation.

Materials:

  • RAW 264.7 cells

  • Glass coverslips in a 24-well plate

  • This compound, LPS

  • 4% Paraformaldehyde (PFA) for fixing

  • 0.1% Triton X-100 for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488)

  • DAPI for nuclear staining

  • Fluorescence microscope

Procedure:

  • Seed RAW 264.7 cells on coverslips and allow them to adhere.

  • Pre-treat with this compound for 1-2 hours.

  • Stimulate with LPS (1 µg/mL) for 30-60 minutes.

  • Wash with PBS and fix with 4% PFA.

  • Permeabilize with 0.1% Triton X-100.

  • Block with blocking buffer.

  • Incubate with the primary anti-p65 antibody.

  • Wash and incubate with the fluorescent secondary antibody and DAPI.

  • Mount the coverslips on slides and visualize using a fluorescence microscope. Compare the localization of p65 in treated versus untreated cells.

Mandatory Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assessment cluster_mtt MTT Assay cluster_ldh LDH Assay seed_cells1 Seed Cells in 96-well Plate treat_dihydroivalin1 Treat with this compound seed_cells1->treat_dihydroivalin1 incubate1 Incubate (24-72h) treat_dihydroivalin1->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt collect_supernatant Collect Supernatant incubate1->collect_supernatant dissolve_formazan Dissolve Formazan add_mtt->dissolve_formazan read_absorbance1 Read Absorbance (570nm) dissolve_formazan->read_absorbance1 add_ldh_reagent Add LDH Reagent collect_supernatant->add_ldh_reagent read_absorbance2 Read Absorbance (Kit Specific) add_ldh_reagent->read_absorbance2

Caption: Workflow for assessing the cytotoxicity of this compound.

anti_inflammatory_workflow cluster_inflammation Anti-inflammatory Activity Assessment (RAW 264.7 cells) cluster_no NO Assay (Griess Test) cluster_elisa Cytokine ELISA (TNF-α, IL-6) seed_cells2 Seed RAW 264.7 Cells pretreat Pre-treat with this compound seed_cells2->pretreat stimulate_lps Stimulate with LPS (1 µg/mL) pretreat->stimulate_lps incubate2 Incubate (24h) stimulate_lps->incubate2 collect_supernatant2 Collect Supernatant incubate2->collect_supernatant2 griess_reagent Add Griess Reagent collect_supernatant2->griess_reagent elisa_procedure Perform ELISA Protocol collect_supernatant2->elisa_procedure read_absorbance3 Read Absorbance (540nm) griess_reagent->read_absorbance3 read_absorbance4 Read Absorbance (ELISA Reader) elisa_procedure->read_absorbance4

Caption: Workflow for evaluating anti-inflammatory activity.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n Translocation Nucleus Nucleus Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Dihydroivalin This compound Dihydroivalin->IKK Inhibition? NFkB_IkB_complex NFkB_IkB_complex->IkB NFkB_IkB_complex->NFkB NFkB_n->Genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays: Testing 11,13-Dihydroivalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for a panel of cell-based assays to characterize the biological activity of 11,13-Dihydroivalin, a sesquiterpene lactone. Given the known activities of similar natural products, the following assays are recommended to evaluate its potential cytotoxic and anti-inflammatory effects.[1][2][3]

Cytotoxicity Assessment using MTT Assay

Objective: To determine the concentration-dependent cytotoxic effect of this compound on a selected cell line. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method that measures cellular metabolic activity as an indicator of cell viability.[1]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Experimental Protocol:
  • Cell Seeding:

    • Culture a relevant cell line (e.g., a cancer cell line like HCT116 or a normal cell line to assess selectivity) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations to be tested.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:
Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100
0.11.2096
11.0584
100.6350.4
500.2520
1000.108

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Apoptosis Induction Assessment

Objective: To determine if this compound induces programmed cell death (apoptosis). This can be assessed through various methods, including Annexin V staining for early apoptosis and caspase activity assays for mid-stage apoptosis.[4][5]

Annexin V-FITC/Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.[4]

Experimental Protocol:
  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[5]

Data Presentation:
Treatment% Viable Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control9532
This compound (IC50)403525

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Caspase-3/7 Activity Assay

Principle: Caspases are a family of proteases that are activated during apoptosis. Caspase-3 and -7 are key executioner caspases. This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is cleaved by activated caspase-3/7, releasing a luminescent signal.

Experimental Protocol:
  • Cell Treatment:

    • Seed cells in a 96-well white-walled plate and treat with this compound as described for the MTT assay.

  • Assay Procedure:

    • After the treatment period, add the Caspase-Glo® 3/7 Reagent directly to the wells.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • An increase in luminescence indicates an increase in caspase-3/7 activity.

Anti-inflammatory Activity Assessment

Objective: To evaluate the potential of this compound to inhibit inflammatory responses, particularly through the NF-κB and STAT3 signaling pathways.[6][7]

NF-κB Nuclear Translocation Assay

Principle: Nuclear factor-kappa B (NF-κB) is a key transcription factor that regulates inflammation.[8] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation with an inflammatory agent (e.g., TNF-α or LPS), IκB is degraded, and NF-κB translocates to the nucleus to activate the transcription of pro-inflammatory genes.[8][9] This assay measures the inhibition of NF-κB nuclear translocation by this compound.

Experimental Protocol:
  • Cell Seeding and Pre-treatment:

    • Seed cells (e.g., macrophages like RAW 264.7 or THP-1) in a 96-well imaging plate.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation and Staining:

    • Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS or 20 ng/mL TNF-α) for 30-60 minutes.

    • Fix, permeabilize, and stain the cells with an antibody against the p65 subunit of NF-κB and a nuclear counterstain (e.g., DAPI).

  • Imaging and Analysis:

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 antibody in the nucleus versus the cytoplasm.

STAT3 Phosphorylation Assay

Principle: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor involved in inflammation and cell proliferation.[10] Upon activation by cytokines (e.g., IL-6), STAT3 is phosphorylated, dimerizes, and translocates to the nucleus to regulate gene expression.[11][12][13] This assay measures the inhibition of STAT3 phosphorylation by this compound.

Experimental Protocol:
  • Cell Treatment:

    • Seed cells in a 6-well plate and pre-treat with this compound.

    • Stimulate the cells with a relevant cytokine (e.g., IL-6) for 15-30 minutes.

  • Western Blotting:

    • Lyse the cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.

    • Use a secondary antibody conjugated to HRP and detect the signal using a chemiluminescence substrate.

    • Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3.

Data Presentation:
TreatmentFold Change in NF-κB Nuclear TranslocationRatio of p-STAT3/Total STAT3
Vehicle Control1.00.1
Inflammatory Stimulus5.21.5
Stimulus + this compound (10 µM)2.10.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Mandatory Visualizations

experimental_workflow cluster_cytotoxicity Cytotoxicity Assay Workflow cluster_apoptosis Apoptosis Assay Workflow cluster_inflammation Anti-inflammatory Assay Workflow cell_seeding_c Cell Seeding compound_treatment_c Compound Treatment (this compound) cell_seeding_c->compound_treatment_c mtt_addition MTT Addition compound_treatment_c->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization absorbance_reading Absorbance Reading (570 nm) formazan_solubilization->absorbance_reading ic50_determination IC50 Determination absorbance_reading->ic50_determination cell_seeding_a Cell Seeding compound_treatment_a Compound Treatment cell_seeding_a->compound_treatment_a cell_harvesting Cell Harvesting & Staining (Annexin V/PI) compound_treatment_a->cell_harvesting flow_cytometry Flow Cytometry Analysis cell_harvesting->flow_cytometry apoptosis_quantification Apoptosis Quantification flow_cytometry->apoptosis_quantification cell_seeding_i Cell Seeding compound_pretreatment Compound Pre-treatment cell_seeding_i->compound_pretreatment inflammatory_stimulus Inflammatory Stimulus (LPS/TNF-α/IL-6) compound_pretreatment->inflammatory_stimulus endpoint_analysis Endpoint Analysis (NF-κB Translocation or STAT3 Phosphorylation) inflammatory_stimulus->endpoint_analysis data_quantification Data Quantification endpoint_analysis->data_quantification

Caption: Experimental workflows for cytotoxicity, apoptosis, and anti-inflammatory assays.

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfa TNF-α tnfr TNFR tnfa->tnfr lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tnfr->ikk tlr4->ikk ikb IκB ikk->ikb P nfkb NF-κB (p50/p65) ikb_p P-IκB ikb->ikb_p nfkb_n NF-κB nfkb->nfkb_n proteasome Proteasome ikb_p->proteasome Ub proteasome->ikb_p Degradation dihydroivalin This compound dihydroivalin->ikk Inhibition dna DNA nfkb_n->dna gene_transcription Pro-inflammatory Gene Transcription dna->gene_transcription

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

stat3_pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus il6 IL-6 il6r IL-6R il6->il6r gp130 gp130 jak JAK gp130->jak stat3 STAT3 jak->stat3 P p_stat3 P-STAT3 stat3->p_stat3 stat3_dimer STAT3 Dimer p_stat3->stat3_dimer stat3_dimer_n STAT3 Dimer stat3_dimer->stat3_dimer_n dihydroivalin This compound dihydroivalin->jak Inhibition dna DNA stat3_dimer_n->dna gene_transcription Target Gene Transcription dna->gene_transcription

References

Application Notes and Protocols for 11,13-Dihydroivalin in Anti-Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Direct research on the anti-cancer properties of 11,13-Dihydroivalin is limited in publicly available literature. The following application notes and protocols are primarily based on studies of its parent compound, Ivalin , and related sesquiterpene lactones. Researchers should consider these protocols as a starting point for investigating this compound, with the understanding that optimization will be necessary. A study on a related compound, 11,13-dihydro-dehydroleucodine, suggests that the dihydro- form may retain anti-proliferative activity with potentially reduced cytotoxicity[1].

Introduction to Ivalin and Sesquiterpene Lactones in Oncology

Ivalin is a eudesmane-type sesquiterpene lactone isolated from Carpesium divaricatum. Sesquiterpene lactones are a class of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory and anti-cancer effects.[2][3][4][5] Several sesquiterpene lactones, such as artemisinin and parthenolide, have even progressed to clinical trials for various cancers.[2][4] Their anti-cancer mechanisms are often attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis, such as NF-κB and STAT3.[2][6]

Ivalin has demonstrated anti-cancer properties in preclinical studies, notably in hepatocellular carcinoma and breast cancer models.[7][8][9] Its primary mechanism of action appears to be the inhibition of microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7]

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of Ivalin against various cancer cell lines. Data for this compound is not currently available in the cited literature and would need to be determined experimentally.

CompoundCell LineCancer TypeAssayIC50 ValueReference
IvalinSMMC-7721Hepatocellular CarcinomaMTT AssayNot explicitly stated, but dose-dependent inhibition observed up to 8 µM[7]
IvalinBreast Cancer Cells (unspecified)Breast CancerMTT AssayDose-dependent inhibition observed[8][9]

Key Signaling Pathways and Mechanisms of Action

Ivalin exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of the microtubule network. This leads to a cascade of downstream events culminating in apoptosis.

Microtubule Depolymerization and G2/M Cell Cycle Arrest

Ivalin acts as a microtubule inhibitor, disrupting the formation of the cellular microtubule network.[7] This interference with microtubule dynamics prevents proper mitotic spindle formation, leading to an arrest of the cell cycle in the G2/M phase.[7]

Induction of Apoptosis

Following cell cycle arrest, Ivalin treatment triggers the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[7]

Inhibition of Migration and Invasion

In breast cancer cells, Ivalin has been shown to inhibit cell migration and invasion by suppressing the epithelial-to-mesenchymal transition (EMT).[8][9] This is achieved by modulating the expression of key EMT markers.[8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound, based on methodologies used for Ivalin and other cytotoxic compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration-dependent effect of a compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., SMMC-7721 hepatocellular carcinoma cells)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (or Ivalin as a control) dissolved in DMSO

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

  • Remove the overnight culture medium and replace it with the medium containing different concentrations of the test compound. Include a vehicle control (DMSO only).

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on cell cycle distribution.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A (10 mg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining

This protocol is used to quantify the percentage of apoptotic cells.

Materials:

  • Cancer cell line

  • Complete culture medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound for the desired time.

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Protein Expression

This protocol is used to detect changes in the expression of key proteins involved in cell cycle and apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., against Bax, Bcl-2, Cyclin B1, Cdc2, tubulin, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

Proposed Signaling Pathway of Ivalin in Cancer Cells

Ivalin_Signaling_Pathway Ivalin Ivalin Microtubules Microtubule Polymerization Ivalin->Microtubules Inhibits Bax Bax (Pro-apoptotic) Ivalin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Ivalin->Bcl2 Downregulates G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Bax->Apoptosis Bcl2->Apoptosis Inhibits

Caption: Proposed mechanism of Ivalin-induced apoptosis.

Experimental Workflow for In Vitro Evaluation

Experimental_Workflow Start Start: Treat Cancer Cells with this compound MTT Cell Viability Assay (MTT) Start->MTT Flow_Cytometry Flow Cytometry Analysis Start->Flow_Cytometry Western_Blot Western Blot Analysis Start->Western_Blot Data_Analysis Data Analysis and Conclusion MTT->Data_Analysis Cell_Cycle Cell Cycle Analysis (PI Staining) Flow_Cytometry->Cell_Cycle Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Flow_Cytometry->Apoptosis_Assay Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Protein_Expression Protein Expression (Bax, Bcl-2, etc.) Western_Blot->Protein_Expression Protein_Expression->Data_Analysis

Caption: Workflow for in vitro anti-cancer evaluation.

Logical Relationship of Sesquiterpene Lactone Activity

Sesquiterpene_Lactone_Activity SL Sesquiterpene Lactones (e.g., Ivalin) NFkB NF-κB Pathway SL->NFkB Inhibit STAT3 STAT3 Pathway SL->STAT3 Inhibit Microtubule Microtubule Dynamics SL->Microtubule Disrupt Proliferation Cell Proliferation NFkB->Proliferation Reduces Apoptosis Apoptosis NFkB->Apoptosis STAT3->Proliferation Reduces Metastasis Metastasis STAT3->Metastasis Reduces Microtubule->Proliferation Reduces Microtubule->Apoptosis

Caption: General anti-cancer mechanisms of sesquiterpene lactones.

References

Experimental Design for Studying 11,13-Dihydroivalin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework for investigating the biological activities of 11,13-Dihydroivalin, a sesquiterpene lactone with potential therapeutic applications. The following protocols are designed to assess its cytotoxic and anti-inflammatory properties and to elucidate its mechanism of action, with a focus on key signaling pathways.

Preliminary Studies & Compound Preparation

Prior to initiating detailed biological assays, it is crucial to characterize and prepare the this compound sample.

Protocol 1.1: Compound Characterization and Stock Solution Preparation

  • Purity Assessment: Determine the purity of this compound using High-Performance Liquid Chromatography (HPLC) with a suitable solvent system. Purity should be >95% for reliable biological data.

  • Structural Confirmation: Confirm the chemical structure of the compound using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. The final DMSO concentration in cell culture media should not exceed 0.5% to prevent solvent-induced toxicity.

In Vitro Cytotoxicity Assessment

The initial biological characterization of this compound should involve an assessment of its potential cytotoxic effects on both cancerous and non-cancerous cell lines.

Protocol 2.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., MCF-10A for normal breast epithelial cells).

  • Complete cell culture medium.

  • This compound stock solution.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Replace the medium in the wells with 100 µL of the diluted compound solutions (e.g., concentrations ranging from 0.1 to 100 µM). Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.

Data Presentation:

Table 1: Cytotoxic Activity of Sesquiterpene Lactones against Various Cell Lines

CompoundCell LineAssayIC₅₀ (µM)Reference
11β,13-dihydrovernodalol JIMT-1 (Breast Cancer)MTT1.6[1]
Vernolepin JIMT-1 (Breast Cancer)MTT1.7[1]
Isoalantolactone HOC-21 (Gynecologic Cancer)MTT11.53[2]
Isoalantolactone HAC-2 (Gynecologic Cancer)MTT19.65[2]
Costunolide CAL 27 (Oral Squamous Carcinoma)MTT32[3]
Helenalin T47D (Breast Cancer)MTT (72h)2.23[4]

In Vitro Anti-inflammatory Activity

Based on the known activities of related sesquiterpene lactones, this compound is likely to possess anti-inflammatory properties. This can be initially assessed by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol 3.1: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the production of nitrite, a stable product of NO, in the culture medium using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line.

  • Complete DMEM medium.

  • This compound stock solution.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Sodium nitrite standard solution.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound Pre-treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 1-50 µM) and incubate for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess reagent to each well and incubate for 10-15 minutes at room temperature in the dark.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard solution. Calculate the nitrite concentration in the samples and determine the percentage of NO inhibition. Calculate the IC₅₀ value for NO inhibition.

Data Presentation:

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones (NO Inhibition)

CompoundCell LineStimulantIC₅₀ (µM) for NO InhibitionReference
Parthenolide RAW 264.7LPS~5[5]
Ixerisoside A RAW 264.7LPS12.13 - 31.10[6]
Various Sesquiterpene Lactones Mouse Peritoneal CellsLPS + IFN-γ0.01 - 50.0[7]

Elucidation of Mechanism of Action: Signaling Pathway Analysis

The primary anti-inflammatory mechanism of many sesquiterpene lactones involves the inhibition of the NF-κB signaling pathway. It is also prudent to investigate effects on other related pathways such as MAPK and STAT3.

NF-κB Signaling Pathway

Experimental Workflow for NF-κB Pathway Analysis

G cluster_0 Cell Treatment cluster_1 NF-κB Activity & Translocation cluster_2 Upstream Signaling Events start Seed Cells treat Treat with this compound start->treat stim Stimulate with LPS/TNF-α treat->stim luciferase Luciferase Reporter Assay (NF-κB Activity) stim->luciferase if_stain Immunofluorescence (p65 Nuclear Translocation) stim->if_stain western Western Blot (IκBα & p-IκBα) stim->western

Caption: Workflow for investigating the effect of this compound on the NF-κB signaling pathway.

Protocol 4.1.1: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB.

Materials:

  • HEK293T or similar cell line.

  • NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).

  • Transfection reagent.

  • This compound stock solution.

  • LPS or TNF-α.

  • Dual-Luciferase Reporter Assay System.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Treatment and Stimulation: After 24 hours, pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) or TNF-α (10 ng/mL) for 6-8 hours.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the stimulated control.

Protocol 4.1.2: Western Blot for IκBα Phosphorylation and Degradation

This protocol assesses the effect of this compound on the phosphorylation and subsequent degradation of IκBα, a key step in NF-κB activation.

Materials:

  • RAW 264.7 or other suitable cells.

  • This compound stock solution.

  • LPS or TNF-α.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-IκBα, anti-phospho-IκBα (Ser32/36).

  • Secondary HRP-conjugated antibody.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Treatment: Treat cells with this compound followed by stimulation with LPS or TNF-α for a short duration (e.g., 15-30 minutes).

  • Protein Extraction: Lyse the cells and quantify the protein concentration.

  • Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and block with 5% BSA in TBST.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with the secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4.1.3: Immunofluorescence for p65 Nuclear Translocation

This method visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips.

  • This compound stock solution.

  • LPS or TNF-α.

  • 4% paraformaldehyde for fixation.

  • 0.1% Triton X-100 for permeabilization.

  • Blocking buffer (e.g., 5% BSA in PBS).

  • Primary antibody: anti-p65.

  • Fluorescently labeled secondary antibody.

  • DAPI for nuclear staining.

  • Fluorescence microscope.

Procedure:

  • Cell Treatment: Treat cells on coverslips with this compound and then stimulate with LPS or TNF-α.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

  • Blocking and Staining: Block non-specific binding sites and then incubate with the primary anti-p65 antibody, followed by the fluorescent secondary antibody.

  • Nuclear Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope.

Data Presentation:

Table 3: Inhibitory Activity of Sesquiterpene Lactones on NF-κB Signaling

CompoundAssayCell LineStimulantIC₅₀ (µM)Reference
Parthenolide NF-κB LuciferaseRAW 264.7LPS~2.5[5]
Parthenolide NF-κB ActivityHEK-Blue™-15-70 (Significant Inhibition)[8]
11β,13-dihydrovernodalin NF-κB Nuclear TranslocationJIMT-1TNF-αSignificant reduction at 10 µM[1]
MAPK and STAT3 Signaling Pathways

Signaling Pathways Potentially Modulated by this compound

G cluster_0 Stimuli cluster_1 Signaling Cascades cluster_2 Cellular Response LPS_TNF LPS / TNF-α MAPK MAPK Pathway (ERK, p38, JNK) LPS_TNF->MAPK NFkB NF-κB Pathway (IKK, IκBα, p65) LPS_TNF->NFkB STAT3 JAK-STAT Pathway (JAK, STAT3) LPS_TNF->STAT3 Inflammation Inflammatory Gene Expression (iNOS, COX-2, Cytokines) MAPK->Inflammation NFkB->Inflammation STAT3->Inflammation Dihydroivalin This compound Dihydroivalin->MAPK ? Dihydroivalin->NFkB ? Dihydroivalin->STAT3 ?

Caption: Potential signaling pathways modulated by this compound in the context of inflammation.

Protocol 4.2.1: Western Blot for MAPK and STAT3 Phosphorylation

This protocol is to determine if this compound affects the phosphorylation of key proteins in the MAPK (ERK, p38, JNK) and STAT3 signaling pathways.

Materials:

  • Appropriate cell line (e.g., RAW 264.7).

  • This compound stock solution.

  • Stimulant (e.g., LPS for MAPK, IL-6 for STAT3).

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • Primary antibodies: anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, anti-phospho-STAT3 (Tyr705), anti-STAT3.

  • Secondary HRP-conjugated antibodies.

  • Chemiluminescent substrate.

  • Western blotting equipment.

Procedure:

  • Cell Treatment: Pre-treat cells with this compound, followed by stimulation with the appropriate agonist.

  • Protein Extraction and Quantification: Lyse the cells and determine the protein concentration.

  • Western Blotting: Perform SDS-PAGE, membrane transfer, and blocking as described in Protocol 4.1.2.

  • Antibody Incubation: Probe separate membranes with antibodies against the phosphorylated and total forms of each signaling protein.

  • Detection and Analysis: Visualize and quantify the bands. Calculate the ratio of phosphorylated to total protein to determine the activation status of each pathway.

Data Presentation:

Table 4: Inhibitory Activity of Sesquiterpene Lactones on STAT3 Signaling

CompoundAssayCell Line/SystemIC₅₀ (µM)Reference
Stattic STAT3 Activation (cell-free)-5.1[9]
Parthenolide STAT3 Phosphorylation-4.804[10]
Helenalin Telomerase Gene ExpressionT47D-[4]

In Vivo Anti-inflammatory Assessment (Optional)

For a more comprehensive evaluation, the anti-inflammatory effects of this compound can be assessed in an animal model.

Protocol 5.1: Carrageenan-Induced Paw Edema in Mice

This is a standard model for evaluating acute inflammation.

Materials:

  • Mice (e.g., Swiss albino or BALB/c).

  • This compound formulation for in vivo administration (e.g., in saline with a solubilizing agent).

  • Carrageenan solution (1% in sterile saline).

  • Plethysmometer or calipers.

  • Positive control (e.g., Indomethacin).

Procedure:

  • Animal Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Compound Administration: Administer this compound (e.g., 10-50 mg/kg, intraperitoneally or orally) or the vehicle control to different groups of mice. Administer the positive control to another group.

  • Induction of Edema: After 30-60 minutes, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Data Presentation:

Table 5: In Vivo Anti-inflammatory Activity of Sesquiterpene Lactones

CompoundAnimal ModelRoute of AdministrationEffective DoseEffectReference
Alantolactone Adjuvant and collagen-induced arthritis in miceOral50 mg/kgAlleviated arthritic severity and paw swelling[11]
Various Sesquiterpene Lactones Carrageenan-induced paw edema in rodents-2.5 mg/kg/day (for chronic model)Significant inhibition[12]

References

Application Notes and Protocols for the Large-Scale Isolation of 11,13-Dihydroivalin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the large-scale isolation of 11,13-Dihydroivalin, a sesquiterpene lactone found in various plants of the Asteraceae family. Due to the limited availability of specific large-scale isolation data for this compound, this document presents a robust, generalized protocol adapted from established methods for the large-scale extraction and purification of structurally related sesquiterpene lactones, such as 11,13-dihydrolactucin from Cichorium intybus (chicory) roots.[1][2][3]

This compound belongs to a class of bioactive compounds known as sesquiterpene lactones, which are widely distributed in the plant kingdom, particularly within the Asteraceae family. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities.

Data Presentation: Quantitative Overview of a Representative Sesquiterpene Lactone Isolation

The following table summarizes quantitative data from a large-scale isolation of the related sesquiterpene lactones 11,13-dihydrolactucin (DHLc) and lactucin (Lc) from chicory roots. This data serves as a valuable reference for planning the large-scale isolation of this compound.[1][2][3]

ParameterValueReference
Starting Material750 g of freeze-dried chicory root powder[1][2][3]
Extraction MethodWater Maceration[1][2]
Extraction Conditions30 °C for 17 hours[1][2]
Liquid-Liquid Extraction SolventEthyl Acetate[2]
Purification MethodReversed-Phase Flash Chromatography[1][2][3]
Final Yield (DHLc)642.3 ± 76.3 mg[1][2][3]
Final Yield (Lc)175.3 ± 32.9 mg[1][2][3]

Experimental Protocols: Large-Scale Isolation of this compound

This protocol details a three-step process for the efficient large-scale isolation of this compound from a suitable plant source within the Asteraceae family, such as species from the Inula or Iva genera.

Part 1: Extraction by Maceration
  • Preparation of Plant Material :

    • Obtain and identify the desired plant material (e.g., roots, aerial parts).

    • Thoroughly wash the plant material to remove soil and other contaminants.

    • Freeze-dry the plant material to preserve the integrity of the target compounds.

    • Grind the freeze-dried material into a fine powder to increase the surface area for extraction.

  • Maceration :

    • In a large-scale reactor or suitable vessel, add the powdered plant material.

    • Add purified water in a solid-to-solvent ratio appropriate for the vessel size and efficient mixing (a starting point of 1:10 w/v is recommended).

    • Continuously stir the mixture at a controlled temperature of 30°C for 17 hours. This extended maceration at a mild temperature facilitates the enzymatic hydrolysis of glycosylated precursors, potentially increasing the yield of the free sesquiterpene lactone.[1][2][3]

Part 2: Liquid-Liquid Extraction
  • Phase Separation :

    • After maceration, separate the solid plant material from the aqueous extract by filtration or centrifugation.

    • Collect the aqueous supernatant containing the extracted compounds.

  • Solvent Partitioning :

    • Transfer the aqueous extract to a large separatory funnel or a liquid-liquid extraction apparatus.

    • Add an equal volume of ethyl acetate and mix vigorously for several minutes.

    • Allow the layers to separate. The less polar this compound will partition into the organic (ethyl acetate) phase.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction of the aqueous layer with fresh ethyl acetate at least two more times to ensure complete recovery of the target compound.

    • Pool the ethyl acetate fractions.

  • Concentration :

    • Dry the combined ethyl acetate extracts over anhydrous sodium sulfate to remove residual water.

    • Filter the dried extract.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Part 3: Purification by Flash Chromatography
  • Column Preparation :

    • Select a reversed-phase flash chromatography column (e.g., C18 silica gel) of an appropriate size for the amount of crude extract.

    • Equilibrate the column with the initial mobile phase solvent mixture (e.g., a mixture of water and a polar organic solvent like methanol or acetonitrile).

  • Chromatographic Separation :

    • Dissolve the crude extract in a minimal amount of the initial mobile phase.

    • Load the dissolved sample onto the equilibrated column.

    • Elute the column with a gradient of increasing organic solvent concentration. The specific gradient will need to be optimized based on the polarity of this compound and the other compounds in the extract.

    • Collect fractions of the eluate.

  • Fraction Analysis and Final Purification :

    • Analyze the collected fractions for the presence and purity of this compound using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Pool the fractions containing the pure compound.

    • Evaporate the solvent from the pooled fractions under reduced pressure to yield the purified this compound.

    • Confirm the identity and purity of the final product using spectroscopic methods such as NMR and mass spectrometry.

Visualizations

Experimental Workflow for Large-Scale Isolation

G cluster_extraction Step 1: Extraction cluster_partitioning Step 2: Liquid-Liquid Extraction cluster_purification Step 3: Purification plant_material Powdered Plant Material maceration Water Maceration (30°C, 17h) plant_material->maceration filtration Filtration/Centrifugation maceration->filtration aqueous_extract Aqueous Extract filtration->aqueous_extract lle Ethyl Acetate Extraction aqueous_extract->lle organic_phase Combined Organic Phases lle->organic_phase concentration Concentration organic_phase->concentration crude_extract Crude Extract concentration->crude_extract chromatography Reversed-Phase Flash Chromatography crude_extract->chromatography fraction_analysis Fraction Analysis (TLC/HPLC) chromatography->fraction_analysis pure_compound Purified this compound fraction_analysis->pure_compound

Caption: Workflow for the large-scale isolation of this compound.

Potential Anti-Inflammatory Signaling Pathway

Based on the activity of the related compound 11β,13-dihydrolactucin, this compound may exert anti-inflammatory effects by inhibiting key signaling pathways.

G cluster_pathways Intracellular Signaling inflammatory_stimuli Inflammatory Stimuli mapk_pathway MAPK Pathway inflammatory_stimuli->mapk_pathway nfkb_pathway NF-κB Pathway inflammatory_stimuli->nfkb_pathway p38 p38 mapk_pathway->p38 nfkb NF-κB nfkb_pathway->nfkb inflammatory_response Inflammatory Response (e.g., IL-6, TNF-α, COX-2, iNOS) p38->inflammatory_response nfkb->inflammatory_response dihydroivalin This compound dihydroivalin->p38 Inhibition dihydroivalin->nfkb Inhibition

Caption: Putative anti-inflammatory signaling pathway of this compound.

References

Application Note: Chromatographic Separation of 11,13-Dihydroivalin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

11,13-Dihydroivalin, a derivative of the sesquiterpene lactone ivalin, possesses multiple chiral centers, leading to the potential for several stereoisomers. The separation and characterization of these isomers are critical in drug development and phytochemical analysis, as different isomers may exhibit varied biological activities and pharmacokinetic profiles. Due to the absence of specific published methods for the chromatographic separation of this compound isomers, this application note provides a proposed methodology based on established analytical techniques for the separation of structurally related sesquiterpene lactones.[1][2][3] High-Performance Liquid Chromatography (HPLC) is the recommended technique due to the low volatility and potential thermal instability of these compounds.[1]

This document outlines two potential HPLC approaches: a chiral separation method for resolving enantiomers and diastereomers, and a reversed-phase method for the general separation of diastereomers.

Proposed Methodologies

Chiral HPLC Separation of Stereoisomers

For the resolution of enantiomeric and diastereomeric pairs of this compound, a chiral stationary phase (CSP) is essential. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are widely used for the separation of a broad range of chiral compounds and are a suitable starting point for method development.[4][5]

Experimental Protocol: Chiral HPLC

  • Sample Preparation:

    • Dissolve a reference standard of the this compound isomer mixture in the mobile phase or a compatible solvent (e.g., ethanol or isopropanol) to a final concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • The following table outlines the proposed starting conditions for the chiral HPLC method. Optimization of the mobile phase composition and temperature may be required to achieve baseline separation.

Table 1: Proposed Chiral HPLC Conditions

ParameterProposed Condition
Column Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or similar polysaccharide-based chiral column (e.g., Chiralpak® AD)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution.
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm (as sesquiterpene lactones often lack a strong chromophore, low wavelength UV is typically used)[2][6]
Injection Volume 10 µL
Reversed-Phase HPLC Separation of Diastereomers

If the primary goal is the separation of diastereomers, a standard reversed-phase HPLC method can be employed. Diastereomers have different physicochemical properties and can often be separated on achiral stationary phases.[7][8] C18 columns are commonly utilized for the analysis of sesquiterpene lactones.[2][3]

Experimental Protocol: Reversed-Phase HPLC

  • Sample Preparation:

    • Dissolve the this compound isomer mixture in methanol or acetonitrile to a concentration of 1 mg/mL.

    • Filter the solution using a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • The table below provides the recommended starting conditions for the reversed-phase HPLC method. A gradient elution may be necessary to resolve closely eluting isomers.

Table 2: Proposed Reversed-Phase HPLC Conditions

ParameterProposed Condition
Column C18 (e.g., Luna® C18(2) or equivalent)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in WaterB: AcetonitrileGradient: Start with 30% B, increase to 70% B over 30 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm[2][6]
Injection Volume 10 µL

Method Development and Optimization Workflow

The following diagram illustrates a logical workflow for the development and optimization of a chromatographic method for separating this compound isomers.

workflow Method Development Workflow for this compound Isomer Separation cluster_screening Phase 1: Method Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Method Validation cluster_application Phase 4: Application start Define Separation Goal (Chiral vs. Achiral) col_select Select Columns (e.g., Chiralcel OD-H, C18) start->col_select mp_select Select Mobile Phases (Normal & Reversed-Phase) col_select->mp_select run_initial Run Initial Screening Experiments mp_select->run_initial eval_res Evaluate Resolution & Peak Shape run_initial->eval_res opt_mp Optimize Mobile Phase Composition (Isocratic ratio or Gradient slope) eval_res->opt_mp If separation is inadequate final_method Finalized Optimized Method eval_res->final_method If separation is successful opt_flow Optimize Flow Rate & Temperature opt_mp->opt_flow opt_flow->eval_res Re-evaluate validate Validate Method (Linearity, Precision, Accuracy) final_method->validate apply Apply to Sample Analysis validate->apply

Caption: Workflow for chromatographic method development.

Data Presentation

As this is a proposed methodology, experimental data is not available. During method development, it is recommended to tabulate the results, including retention times (t_R), resolution (R_s), and peak asymmetry for each set of conditions tested to facilitate comparison and optimization. An example table is provided below.

Table 3: Example Data Summary Table for Method Optimization

Condition IDMobile Phase CompositionFlow Rate (mL/min)Temp (°C)Isomer 1 t_R (min)Isomer 2 t_R (min)Resolution (R_s)
CH-01Hexane:IPA (90:10)1.025
CH-02Hexane:IPA (85:15)1.025
RP-0130-70% ACN Gradient1.030
RP-0240-60% ACN Gradient1.030

Conclusion

The successful chromatographic separation of this compound isomers is achievable through systematic method development. The proposed chiral and reversed-phase HPLC methods provide robust starting points for researchers. Careful optimization of the stationary phase, mobile phase composition, and other chromatographic parameters will be key to achieving baseline resolution of all isomers of interest. The presented workflow offers a structured approach to this optimization process.

References

Unveiling the NF-κB Signaling Pathway: Application of 11(13)-Dehydroivaxillin as a Chemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 11(13)-Dehydroivaxillin (DHI) as a chemical probe to investigate the Nuclear Factor-kappa B (NF-κB) signaling pathway. DHI, a natural sesquiterpene lactone, has been identified as a potent inhibitor of the IκB kinase (IKK) complex, a critical upstream regulator of NF-κB activation. By directly targeting IKKα and IKKβ, DHI serves as a valuable tool for elucidating the roles of this pathway in various cellular processes, including inflammation and cancer.

Introduction

The NF-κB signaling pathway is a cornerstone of cellular responses to a myriad of stimuli, including cytokines, growth factors, and pathogens. Its dysregulation is implicated in numerous diseases, particularly in lymphoid malignancies like non-Hodgkin's lymphoma (NHL), where aberrant NF-κB activation is a key driver of tumor cell survival and proliferation.[1][2]

11(13)-Dehydroivaxillin (DHI) has emerged as a powerful chemical probe for studying this pathway. It exhibits potent anti-proliferative and pro-apoptotic effects in NHL cells by directly engaging and inhibiting the IKKα and IKKβ subunits of the IKK complex.[1][2] This direct interaction has been confirmed using the Cellular Thermal Shift Assay (CETSA), a method for verifying target engagement in a cellular context.[1][2] The inhibitory action of DHI on the IKK complex prevents the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. Furthermore, DHI has been observed to influence other survival pathways, such as PI3K/AKT and ERK, in a cell-type-dependent manner.[1][2]

Data Presentation

Cell LineCancer TypeObserved EffectNotes
NAMALWABurkitt's LymphomaHigh sensitivity to DHI-induced proliferation inhibition and cell death.[1]---
U2932Diffuse Large B-cell LymphomaHigh sensitivity to DHI-induced proliferation inhibition and cell death.[1]---
SU-DHL-2Diffuse Large B-cell LymphomaHigh sensitivity to DHI-induced proliferation inhibition and cell death.[1]---
DaudiBurkitt's LymphomaDose-dependent inhibition of cell proliferation.[1]---
Umbilical Cord Blood Mononuclear CellsNormal CellsNo significant effect on cell viability.[1]Demonstrates selectivity for lymphoma cells over normal cells.

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize the effects of 11(13)-Dehydroivaxillin as a chemical probe for the NF-κB pathway.

Cell Viability Assay (MTT Assay)

This protocol is for determining the effect of DHI on the viability of cancer cell lines.

Materials:

  • 11(13)-Dehydroivaxillin (DHI)

  • Target cancer cell lines (e.g., NAMALWA, U2932, SU-DHL-2)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.

  • Prepare serial dilutions of DHI in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the DHI dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Incubate the plate in the dark at room temperature for 2-4 hours or overnight.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying DHI-induced apoptosis.

Materials:

  • DHI-treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Treat cells with the desired concentrations of DHI for the specified time.

  • Harvest the cells by centrifugation (for suspension cells) or trypsinization (for adherent cells).

  • Wash the cells twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1x10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1x10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot Analysis of NF-κB Pathway Proteins

This protocol is for assessing the effect of DHI on the phosphorylation and expression levels of key NF-κB pathway proteins.

Materials:

  • DHI-treated and control cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-IKKα, anti-IKKβ, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse DHI-treated and control cells in protein lysis buffer.

  • Determine the protein concentration of each lysate using the BCA assay.

  • Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again as in step 7.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct binding of DHI to its target proteins (IKKα/IKKβ) in a cellular environment.

Materials:

  • Intact cells

  • DHI

  • PBS

  • PCR tubes

  • Thermal cycler or heating block

  • Protein lysis buffer with protease and phosphatase inhibitors

  • Western blot reagents (as described above)

Procedure:

  • Treat intact cells with DHI or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS and aliquot the cell suspension into PCR tubes.

  • Heat the tubes at different temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Collect the supernatant (soluble fraction) and analyze the protein levels of IKKα and IKKβ by Western blotting.

  • A shift in the thermal stability of the target protein in the DHI-treated samples compared to the vehicle control indicates direct binding.

Visualizations

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm Stimuli Stimuli (TNF-α, IL-1, etc.) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkBa IκBα IKK_complex->IkBa Phosphorylation DHI 11(13)-Dehydroivaxillin (DHI) DHI->IKK_complex Inhibition IkBa_p p-IκBα NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation IkBa->IkBa_p NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Transcription Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Transcription Activation

Caption: NF-κB signaling pathway and the inhibitory action of DHI.

CETSA_Workflow start Start treat_cells Treat intact cells with DHI or Vehicle (DMSO) start->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells heat_treatment Heat treatment at a temperature gradient harvest_cells->heat_treatment cell_lysis Cell Lysis heat_treatment->cell_lysis centrifugation Centrifugation to separate soluble and precipitated proteins cell_lysis->centrifugation western_blot Western Blot for IKKα and IKKβ centrifugation->western_blot analysis Analyze thermal stability shift western_blot->analysis end End analysis->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Application Notes and Protocols for the Formulation of 11,13-Dihydroivalin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,13-Dihydroivalin, a sesquiterpene lactone, has garnered interest for its potential therapeutic properties. However, like many other sesquiterpene lactones, it is characterized by poor aqueous solubility, which presents a significant challenge for its development and in vivo evaluation.[1][2] This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and facilitate preclinical in vivo investigations. The protocols outlined here are based on established methods for formulating poorly water-soluble compounds and are intended to serve as a comprehensive guide for researchers.[3][4]

Introduction to Formulation Strategies for Poorly Soluble Drugs

The low aqueous solubility of many active pharmaceutical ingredients (APIs) is a major hurdle in drug development, impacting their bioavailability and therapeutic efficacy.[1][2] Sesquiterpene lactones, a class of natural products with diverse biological activities including anti-inflammatory and anticancer effects, often fall into this category due to their lipophilic nature.[5][6] To overcome this challenge, various formulation strategies are employed to enhance the solubility and dissolution of these compounds for in vivo administration.[3][4]

Common approaches for solubilizing poorly water-soluble drugs for oral and injectable formulations include:

  • Co-solvents: Utilizing a mixture of water-miscible organic solvents to increase the drug's solubility.[3][4]

  • Surfactants: Employing surface-active agents to form micelles that can encapsulate the hydrophobic drug molecules.[3][4]

  • Cyclodextrins: Using cyclic oligosaccharides to form inclusion complexes with the drug, thereby increasing its apparent water solubility.[3][4]

  • Lipid-based formulations: Developing self-emulsifying drug delivery systems (SEDDS), microemulsions, or liposomes to carry the drug in a solubilized state.[2][3]

The choice of formulation strategy depends on the physicochemical properties of the drug, the intended route of administration (e.g., oral, intravenous), and the required dosage.

Physicochemical Properties of this compound (Hypothetical Data)

Prior to formulation development, it is crucial to characterize the physicochemical properties of this compound. The following table presents a template for summarizing such data. Actual experimental values should be determined.

PropertyValueMethod
Molecular WeightInsert ValueMass Spectrometry
LogPInsert ValueHPLC-based method
Aqueous Solubility (pH 7.4)Insert Value (e.g., <0.1 µg/mL)Shake-flask method
Melting PointInsert ValueDifferential Scanning Calorimetry
pKaNot ApplicableN/A

Recommended Excipients for Formulation Development

Based on the general properties of poorly soluble compounds and sesquiterpene lactones, the following excipients are recommended for initial formulation screening of this compound.[3][4][7]

Excipient CategoryExamplesRecommended for
Co-solvents Polyethylene Glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, Dimethyl Sulfoxide (DMSO)Oral & Injectable
Surfactants (Non-ionic) Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Cremophor® EL, Solutol® HS 15Oral & Injectable
Cyclodextrins Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)Oral & Injectable
Lipid-based Excipients Labrasol®, Labrafil® M 1944 CS, Corn Oil, Sesame OilOral

Experimental Protocols

Protocol for Solubility Screening of this compound in Various Vehicles

Objective: To determine the solubility of this compound in a range of individual and mixed excipients to identify promising formulation vehicles.

Materials:

  • This compound

  • Selected solvents and excipients (e.g., PEG 400, Propylene Glycol, Tween 80, HP-β-CD solution)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each selected vehicle in a glass vial.

  • Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, visually inspect the vials for the presence of undissolved solid material.

  • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the excess solid.

  • Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of the HPLC calibration curve.

  • Analyze the diluted samples by a validated HPLC method to determine the concentration of dissolved this compound.

  • Express the solubility in mg/mL.

Data Presentation:

VehicleSolubility of this compound (mg/mL)
WaterInsert Value
SalineInsert Value
5% DMSO in SalineInsert Value
10% Tween 80 in WaterInsert Value
40% PEG 400 in WaterInsert Value
20% HP-β-CD in WaterInsert Value
Protocol for the Preparation of a Co-solvent-based Formulation for Intravenous Administration

Objective: To prepare a clear, stable solution of this compound suitable for intravenous injection in animal models.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • PEG 400

  • Saline (0.9% NaCl)

  • Sterile vials

  • Sterile syringe filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of DMSO (e.g., 5-10% of the final volume).

  • Add PEG 400 to the solution and mix thoroughly (e.g., 30-40% of the final volume).

  • Slowly add saline to the organic solution while vortexing to reach the final desired volume.

  • Visually inspect the final formulation for any signs of precipitation.

  • Sterilize the formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.

  • Store the formulation at an appropriate temperature (e.g., 4 °C) and protect it from light.

  • Conduct short-term stability studies to ensure the drug remains in solution prior to administration.

Example Formulation:

  • This compound: 1 mg/mL

  • DMSO: 10% (v/v)

  • PEG 400: 40% (v/v)

  • Saline: 50% (v/v)

Protocol for the Preparation of an Oral Formulation using a Surfactant and Co-solvent Mixture

Objective: To prepare a solution or dispersion of this compound for oral gavage in animal studies.

Materials:

  • This compound

  • PEG 400

  • Tween 80

  • Distilled water

  • Glass beaker

  • Magnetic stirrer

Procedure:

  • Weigh the required amount of this compound.

  • In a glass beaker, add the required volume of PEG 400 and Tween 80.

  • Place the beaker on a magnetic stirrer and add this compound to the vehicle.

  • Stir until the compound is completely dissolved. Gentle warming may be applied if necessary, but temperature stability should be considered.

  • Slowly add distilled water to the mixture while stirring to reach the final concentration.

  • The final formulation should be a clear solution or a stable, homogenous dispersion.

  • Store the formulation in a well-closed container at a suitable temperature.

Example Formulation:

  • This compound: 10 mg/mL

  • PEG 400: 60% (v/v)

  • Tween 80: 10% (v/v)

  • Water: 30% (v/v)

Visualization of Workflows and Pathways

Formulation_Development_Workflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Finalization & In Vivo Studies A Physicochemical Characterization of this compound B Solubility Screening in Various Excipients A->B C Select Promising Excipients B->C D Prepare Trial Formulations (e.g., Co-solvent, Surfactant-based) C->D E Optimize Excipient Ratios D->E F Assess Formulation Stability (Physical & Chemical) E->F G Select Lead Formulation F->G H Scale-up and Sterile Filtration (if applicable) G->H I In Vivo Administration (e.g., IV, Oral) H->I

Caption: Workflow for the formulation development of this compound.

Dihydroivalin_Signaling_Pathway A This compound (Formulated) B Cell Membrane Penetration A->B Bioavailability C Target Protein (e.g., in NF-κB pathway) B->C D Inhibition of Pro-inflammatory Signaling Cascade C->D Inhibition E Downregulation of Inflammatory Mediators (e.g., cytokines, chemokines) D->E F Therapeutic Effect (e.g., Anti-inflammatory) E->F

Caption: Postulated signaling pathway for formulated this compound.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that overcomes its inherent poor aqueous solubility. The protocols and guidelines presented in this document offer a systematic approach to solubility screening and the preparation of both intravenous and oral formulations. By carefully selecting excipients and optimizing their concentrations, researchers can develop stable and effective delivery systems for this compound, thereby enabling robust preclinical studies to explore its full therapeutic potential. It is imperative that all formulations are thoroughly characterized for their physical and chemical stability prior to in vivo administration.

References

Application Notes and Protocols for Assessing 11,13-Dihydroivalin Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: These application notes provide a comprehensive overview of standard protocols for assessing the oral bioavailability of the investigational compound 11,13-Dihydroivalin. The bioavailability of a drug is a critical pharmacokinetic parameter that determines the fraction of an administered dose that reaches systemic circulation.[1][2] Early assessment of bioavailability is crucial in the drug development process to identify potential liabilities and guide formulation strategies.[3][4] The following sections detail in vitro and in vivo methodologies, data presentation formats, and analytical considerations for a thorough bioavailability assessment.

I. In Vitro Permeability Assessment: Caco-2 Cell Assay

The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of drug candidates.[5][6] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized enterocytes that exhibit many of the morphological and functional characteristics of the small intestinal epithelium.

Experimental Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed Caco-2 cells onto 12-well Transwell® inserts (e.g., 1.12 cm² surface area, 0.4 µm pore size) at a density of 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. TEER values should be >200 Ω·cm² to indicate a confluent monolayer.

    • Confirm monolayer integrity by measuring the permeability of a paracellular marker, such as Lucifer yellow. The apparent permeability (Papp) of Lucifer yellow should be <1.0 x 10⁻⁶ cm/s.

  • Permeability Assay:

    • Wash the Caco-2 monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4).

    • Apical to Basolateral (A-B) Permeability:

      • Add the test solution containing this compound (e.g., at 10 µM) and a zero-permeability marker (e.g., propranolol for high permeability, atenolol for low permeability) to the apical (donor) chamber.

      • Add fresh HBSS to the basolateral (receiver) chamber.

      • Incubate at 37°C with gentle shaking.

      • Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.

      • Collect a sample from the apical chamber at the end of the experiment.

    • Basolateral to Apical (B-A) Permeability:

      • Perform the assay in the reverse direction to assess active efflux. Add the test solution to the basolateral chamber and sample from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound and control compounds in the collected samples using a validated analytical method, such as LC-MS/MS.[7][8]

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) where:

      • dQ/dt is the steady-state flux (µmol/s)

      • A is the surface area of the filter membrane (cm²)

      • C₀ is the initial concentration in the donor chamber (µmol/mL)

    • Calculate the efflux ratio (ER): ER = Papp (B-A) / Papp (A-B) An efflux ratio >2 suggests the involvement of active efflux transporters.

Data Presentation:

Table 1: Apparent Permeability (Papp) and Efflux Ratio of this compound in Caco-2 Cells

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
This compound Hypothetical ValueHypothetical ValueHypothetical ValueInterpret based on data
Propranolol (High Perm.)>10>10~1High
Atenolol (Low Perm.)<1<1~1Low
Digoxin (Efflux Substrate)<1>2>2Low (subject to efflux)

Visualization:

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_assay Permeability Assay cluster_analysis Analysis Caco2_Culture Culture Caco-2 Cells Seed_Transwell Seed on Transwell Inserts Caco2_Culture->Seed_Transwell Differentiate Differentiate for 21-25 Days Seed_Transwell->Differentiate TEER_Test Monolayer Integrity (TEER) Differentiate->TEER_Test Add_Compound Add this compound to Donor Chamber TEER_Test->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Sample_Receiver Sample Receiver Chamber at Time Points Incubate->Sample_Receiver LCMS_Analysis Quantify by LC-MS/MS Sample_Receiver->LCMS_Analysis Calculate_Papp Calculate Papp and Efflux Ratio LCMS_Analysis->Calculate_Papp

Caption: Workflow for Caco-2 cell permeability assay.

II. In Vitro Metabolic Stability Assessment: Liver Microsome Assay

This assay evaluates the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are a major determinant of first-pass metabolism and overall clearance.[9]

Experimental Protocol:

  • Reagents and Solutions:

    • Human liver microsomes (HLM)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • This compound stock solution (in a suitable organic solvent like DMSO)

    • Control compounds: Testosterone (high clearance), Verapamil (intermediate clearance), Procainamide (low clearance)

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubation:

    • Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL protein concentration) and this compound (e.g., 1 µM final concentration) in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.

    • Include control incubations without NADPH to assess non-CYP mediated degradation.

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Transfer the supernatant for analysis.

    • Quantify the remaining concentration of this compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t₁/₂) / (mg protein/mL)

Data Presentation:

Table 2: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

CompoundIn Vitro t₁/₂ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Predicted Hepatic Clearance
This compound Hypothetical ValueHypothetical ValueInterpret based on data
Testosterone (High)<10>100High
Verapamil (Intermediate)10 - 3020 - 100Intermediate
Procainamide (Low)>30<20Low

Visualization:

Metabolic_Stability_Workflow cluster_setup Incubation Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis Mix Prepare Reaction Mix: HLM + Buffer + this compound Preincubation Pre-incubate at 37°C Mix->Preincubation Start_Rxn Initiate with NADPH Preincubation->Start_Rxn Time_Points Sample at 0, 5, 15, 30, 60 min Start_Rxn->Time_Points Quench Quench with Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge LCMS_Analysis Quantify by LC-MS/MS Centrifuge->LCMS_Analysis Calculate_Clearance Calculate t1/2 and CLint LCMS_Analysis->Calculate_Clearance

Caption: Workflow for metabolic stability assay.

III. In Vivo Pharmacokinetic Study

In vivo studies in animal models are essential for determining key pharmacokinetic parameters and calculating absolute oral bioavailability.

Experimental Protocol:

  • Animal Model and Dosing:

    • Use adult male Sprague-Dawley rats (or another appropriate rodent model), typically cannulated in the jugular vein for serial blood sampling.

    • Divide animals into two groups: Intravenous (IV) and Oral (PO).

    • For the IV group, administer this compound (e.g., 1-2 mg/kg) as a bolus injection.

    • For the PO group, administer this compound (e.g., 5-10 mg/kg) by oral gavage.

    • The vehicle for both formulations should be appropriate for the route of administration (e.g., saline with a co-solvent for IV, aqueous suspension for PO).

  • Blood Sampling:

    • Collect blood samples (e.g., ~100 µL) at pre-defined time points post-dose (e.g., pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 12, 24 hours).

    • Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound from plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the plasma concentrations using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

    • Key parameters include:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.[10]

      • AUC (Area Under the Curve): Total drug exposure over time, calculated using the trapezoidal rule.

      • t₁/₂: Elimination half-life.

      • CL: Clearance.

      • Vd: Volume of distribution.

    • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Data Presentation:

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL)Hypothetical ValueHypothetical Value
Tmax (h)N/AHypothetical Value
AUC₀-t (ng·h/mL)Hypothetical ValueHypothetical Value
AUC₀-inf (ng·h/mL)Hypothetical ValueHypothetical Value
t₁/₂ (h)Hypothetical ValueHypothetical Value
CL (L/h/kg)Hypothetical ValueN/A
Vd (L/kg)Hypothetical ValueN/A
Oral Bioavailability (F%) N/AHypothetical Value

Visualization:

PK_Study_Workflow cluster_dosing Dosing cluster_sampling Sampling and Processing cluster_analysis Analysis Animal_Groups Group Animals (IV and PO) IV_Dose Administer IV Dose Animal_Groups->IV_Dose PO_Dose Administer PO Dose Animal_Groups->PO_Dose Blood_Collection Serial Blood Sampling IV_Dose->Blood_Collection PO_Dose->Blood_Collection Plasma_Processing Process to Plasma Blood_Collection->Plasma_Processing Store_Samples Store at -80°C Plasma_Processing->Store_Samples LCMS_Analysis Quantify Plasma Concentrations by LC-MS/MS Store_Samples->LCMS_Analysis PK_Analysis Calculate PK Parameters (Cmax, Tmax, AUC) LCMS_Analysis->PK_Analysis Calc_Bioavailability Calculate Oral Bioavailability (F%) PK_Analysis->Calc_Bioavailability

Caption: Workflow for an in vivo pharmacokinetic study.

IV. Analytical Method Considerations

A robust and validated bioanalytical method is fundamental for accurate bioavailability assessment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique due to its high sensitivity, selectivity, and throughput.[7][8]

Key steps in method development and validation:

  • Selection of Mass Transitions: Optimize precursor and product ion pairs for this compound and a suitable internal standard in multiple reaction monitoring (MRM) mode.

  • Chromatographic Separation: Develop a reversed-phase HPLC or UPLC method to achieve separation from endogenous matrix components.

  • Sample Preparation: Optimize a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize matrix effects and maximize recovery.

  • Method Validation: Validate the assay according to regulatory guidelines for linearity, accuracy, precision, selectivity, stability, and matrix effects.

Disclaimer: The protocols and hypothetical data presented in these application notes are for illustrative purposes and should serve as a general framework. Specific experimental conditions, concentrations, and analytical methods must be optimized and validated for this compound. All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of 11,13-Dihydroivalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of 11,13-Dihydroivalin, a pseudoguaianolide sesquiterpene lactone. The information provided is based on established synthetic strategies for this class of molecules and aims to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound and other pseudoguaianolides revolve around three key areas:

  • Construction of the Hydroazulene Skeleton: Efficiently assembling the fused five- and seven-membered ring system with the correct stereochemistry is a significant hurdle.[1][2]

  • Stereochemical Control: The molecule contains multiple stereocenters that must be set with high precision. Diastereoselective reactions are crucial for achieving the desired stereoisomer.

  • Functional Group Manipulations: The synthesis requires the introduction and manipulation of various functional groups, including the γ-butyrolactone moiety, without compromising the integrity of the sensitive carbocyclic core.

Q2: What are the common strategies for constructing the seven-membered ring of the pseudoguaianolide core?

A2: Several strategies have been employed to construct the central seven-membered ring. These often involve ring-expansion methodologies or cycloaddition reactions. Some common approaches include:

  • Ring-Closing Enyne Metathesis: This method has been used to form the guaianolide framework, a related class of compounds.[3]

  • [5+2] Cycloaddition Reactions: These reactions can be a powerful tool for the rapid assembly of seven-membered rings.

  • Friedel-Crafts Type Cyclizations: Intramolecular acylation reactions can be used to close the seven-membered ring.[4]

Q3: How is the α-methylene-γ-butyrolactone moiety typically introduced?

A3: The α-methylene-γ-butyrolactone is a common structural motif in many bioactive sesquiterpene lactones and its introduction is a key step.[5] Common methods include:

  • α-Methylenation of a pre-formed γ-lactone: This is a widely used strategy. It often involves the reaction of the lactone enolate with an electrophilic formaldehyde equivalent, followed by elimination. Reagents like Eschenmoser's salt or a combination of formaldehyde and a secondary amine (Mannich reaction) are frequently employed.

  • Lactonization of a precursor containing the α-methylene group: This approach involves forming the lactone ring from a substrate that already possesses the required exocyclic double bond.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the synthesis of this compound and related pseudoguaianolides.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the formation of the hydroazulene skeleton. - Inefficient ring-closing metathesis due to catalyst deactivation or unfavorable substrate conformation.- Steric hindrance in intramolecular cyclization reactions.- Unfavorable thermodynamics for the desired ring size.- Screen different metathesis catalysts (e.g., Grubbs I, II, or Hoveyda-Grubbs catalysts).- Adjust the length and flexibility of the tether connecting the reacting partners.- Consider a different cyclization strategy, such as a radical cyclization or a cationic cyclization.
Poor stereoselectivity in the reduction of a ketone to the desired alcohol. - The reducing agent is not bulky enough to differentiate between the two faces of the carbonyl group.- The substrate conformation does not favor attack from the desired direction.- Use a sterically demanding reducing agent (e.g., L-Selectride® or K-Selectride®).- Employ a directing group to guide the approach of the reducing agent.- Change the solvent to influence the substrate's conformation.
Epimerization of a stereocenter during a reaction. - Presence of acidic or basic conditions that can enolize a proton adjacent to a carbonyl group.- Elevated reaction temperatures.- Use non-protic solvents and carefully control the stoichiometry of reagents.- Run the reaction at a lower temperature, even if it requires a longer reaction time.- Protect sensitive functional groups that may promote epimerization.
Failure to form the γ-lactone ring. - The hydroxyl and carboxylic acid (or ester) groups are not in the correct proximity for intramolecular cyclization.- The substrate is sterically hindered around the reaction centers.- Use a powerful lactonization reagent, such as Yamaguchi's reagent (2,4,6-trichlorobenzoyl chloride) or Mitsunobu conditions.- Confirm the stereochemistry of the precursor to ensure the reacting groups can adopt the necessary conformation for cyclization.- Consider a stepwise approach where the lactone is formed from a more flexible intermediate.
Low yield or decomposition during the α-methylenation of the γ-lactone. - The lactone enolate is not forming efficiently.- The intermediate from the Mannich reaction is unstable and undergoes side reactions.- The elimination step to form the exocyclic double bond is not proceeding cleanly.- Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures to generate the enolate.- Optimize the reaction conditions for the Mannich reaction (e.g., temperature, reaction time, and choice of amine).- For the elimination step, consider different reagents and conditions, such as acetic anhydride/pyridine or methanesulfonyl chloride/triethylamine.

Experimental Protocols

Protocol 1: Formation of a Hydroazulene Precursor via Enyne Metathesis[3]

This protocol describes the formation of a hydroazulene scaffold, a core structure in pseudoguaianolides.

  • Preparation of the Enyne Substrate: A solution of the appropriate α-quaternary cyclopentan-1,3-dione and an enyne partner in a suitable solvent (e.g., toluene) is prepared.

  • Knoevenagel Condensation and Deconjugative Alkylation: The mixture is subjected to Knoevenagel condensation followed by deconjugative alkylation to yield the enyne precursor. This is often a telescoped, two-step sequence.

  • Ring-Closing Enyne Metathesis: The enyne substrate is dissolved in toluene. The solution is degassed, and a Grubbs-II catalyst (typically 5-10 mol%) is added. The reaction is heated to 80 °C under an atmosphere of ethylene gas (administered via a balloon) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up and Purification: The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the hydroazulene product.

Reagent Typical Molar Equivalent Purpose
α-Quaternary Cyclopentan-1,3-dione1.0Starting material
Enyne Partner1.1-1.5Reactant for Knoevenagel/alkylation
Grubbs-II Catalyst0.05-0.1Catalyst for enyne metathesis
Ethylene GasExcessTo promote the metathesis reaction
Protocol 2: Stereoselective Lactonization[7]

This protocol outlines a general procedure for the intramolecular cyclization to form a γ-lactone, a key step in the synthesis of many natural products.

  • Preparation of the Hydroxy Acid Precursor: The substrate, a γ-hydroxy carboxylic acid, is dissolved in a non-polar aprotic solvent such as THF or toluene.

  • Activation of the Carboxylic Acid: To the solution is added 2,4,6-trichlorobenzoyl chloride (Yamaguchi's reagent, 1.1 eq.) and triethylamine (1.2 eq.). The mixture is stirred at room temperature for 1-2 hours to form the mixed anhydride.

  • Intramolecular Cyclization: A solution of 4-dimethylaminopyridine (DMAP, 2.0-3.0 eq.) in the same solvent is added slowly to the reaction mixture. The reaction is typically stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC).

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Visualizations

Logical Workflow for Troubleshooting Low Yield in a Key Synthetic Step

Caption: A logical workflow for troubleshooting low-yield reactions.

General Retrosynthetic Analysis of this compound

Retrosynthesis Dihydroivalin This compound Lactone γ-Butyrolactone Moiety Dihydroivalin->Lactone α-Methylenation/ Lactonization Hydroazulene Hydroazulene Core Dihydroivalin->Hydroazulene Functional Group Interconversion Cyclopentane Substituted Cyclopentane Hydroazulene->Cyclopentane Annulation Cycloheptane Functionalized Cycloheptane Hydroazulene->Cycloheptane Ring Contraction Acyclic Acyclic Precursors Cyclopentane->Acyclic Cyclization Cycloheptane->Acyclic Cyclization

Caption: A simplified retrosynthetic analysis of this compound.

References

Technical Support Center: 11,13-Dihydroivalin Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction yield of 11,13-Dihydroivalin.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and purification of this compound.

Issue 1: Low Extraction Yield

Q1: My extraction of this compound resulted in a very low yield. What are the potential causes and how can I improve it?

A1: Low extraction yield can be attributed to several factors, ranging from the choice of solvent to the extraction method itself. Here are the primary areas to investigate:

  • Solvent Selection: The polarity of the solvent is crucial for efficient extraction. The choice of solvent should match the polarity of this compound. Sesquiterpene lactones are typically moderately polar.

    • Troubleshooting:

      • If you are using a non-polar solvent like hexane, you may not be effectively extracting the compound.

      • Conversely, a highly polar solvent like water alone might also be inefficient.[1]

      • Consider using a solvent of intermediate polarity such as ethyl acetate, dichloromethane (DCM), or acetone.[2][3]

      • A mixture of solvents can also be effective. For instance, a combination of a polar and a non-polar solvent can enhance extraction efficiency.[4][5][6] Experiment with different solvent systems to find the optimal one for this compound.

  • Extraction Method: The method of extraction significantly impacts the yield.

    • Troubleshooting:

      • Maceration: While simple, it may not be the most efficient method. Ensure sufficient extraction time and agitation.

      • Soxhlet Extraction: This method can improve yield by continuously passing fresh solvent over the sample. However, prolonged exposure to heat can potentially degrade thermolabile compounds.

      • Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE): These techniques can significantly reduce extraction time and improve yield by enhancing solvent penetration into the plant matrix.[1]

  • Particle Size of Plant Material: The surface area available for solvent interaction is a key factor.

    • Troubleshooting: Ensure the plant material is finely ground to increase the surface area for extraction.

  • Solid-to-Solvent Ratio: An insufficient amount of solvent may lead to incomplete extraction.

    • Troubleshooting: Increase the solvent volume to ensure the entire sample is adequately submerged and to create a sufficient concentration gradient to drive the extraction process.

  • Extraction Time and Temperature: These parameters need to be optimized.

    • Troubleshooting:

      • Increase the extraction time to allow for complete diffusion of the target compound into the solvent.

      • Gently increasing the temperature can improve solvent viscosity and diffusion rate, but be cautious of potential degradation of this compound at high temperatures.[7]

Issue 2: Purity of the Extracted this compound is Low

Q2: My final product contains a high level of impurities. How can I improve the purity of my this compound extract?

A2: Improving the purity of your extract involves optimizing both the extraction and subsequent purification steps.

  • Selective Extraction:

    • Troubleshooting:

      • Use a solvent that is more selective for this compound. This may require some preliminary screening with different solvents.

      • Perform a sequential extraction with solvents of increasing polarity. For example, start with a non-polar solvent like hexane to remove lipids and other non-polar impurities, followed by extraction with a more polar solvent like ethyl acetate to extract the target compound.

  • Purification Techniques:

    • Troubleshooting:

      • Column Chromatography: This is a highly effective method for separating compounds based on their polarity. Use silica gel for normal-phase chromatography or C18 for reverse-phase chromatography.[8][9] A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is often effective.

      • Preparative Thin-Layer Chromatography (TLC): For smaller scale purification, preparative TLC can be a useful tool.[9]

      • Recrystallization: If the extracted this compound is a solid, recrystallization from a suitable solvent can significantly improve its purity.

      • Solid-Phase Extraction (SPE): SPE cartridges can be used for rapid sample cleanup and purification. Different sorbents are available to target specific types of impurities.[10]

Issue 3: Degradation of this compound During Extraction

Q3: I suspect that this compound is degrading during my extraction process. What are the signs of degradation and how can I prevent it?

A3: Degradation can be a significant issue, especially with compounds that are sensitive to heat, light, or pH changes.

  • Signs of Degradation:

    • Appearance of unexpected spots on TLC analysis of the crude extract.

    • Changes in color of the extract.

    • Low yield of the target compound despite optimizing other parameters.

  • Prevention Strategies:

    • Temperature Control: Avoid high temperatures during extraction and solvent evaporation. Use a rotary evaporator at a reduced pressure and moderate temperature. For heat-sensitive compounds, consider non-thermal extraction methods like maceration at room temperature or UAE with a cooling bath.

    • Light Protection: Store the plant material and extracts in the dark or in amber-colored glassware to prevent photodegradation.

    • pH Control: Some compounds are sensitive to acidic or basic conditions. Ensure that the solvents used are neutral and that the pH of the extraction mixture is controlled if necessary.

    • Use of Inert Atmosphere: If the compound is susceptible to oxidation, perform the extraction under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for extracting this compound?

A4: The optimal solvent will depend on the specific properties of this compound. However, based on the general characteristics of sesquiterpene lactones, solvents of medium polarity are often a good starting point. It is recommended to perform a solvent screening study to determine the most effective solvent or solvent mixture.

Q5: How can I monitor the progress of my extraction?

A5: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the extraction process. By taking small aliquots of the extraction solvent at different time points, you can visualize the presence of this compound and determine when the extraction is complete.

Q6: What are the key parameters to optimize for improving extraction yield?

A6: The key parameters to optimize are:

  • Solvent type and polarity

  • Extraction method

  • Particle size of the plant material

  • Solid-to-solvent ratio

  • Extraction time

  • Extraction temperature

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently optimize these parameters.

Data Presentation

Table 1: Comparison of Extraction Solvents for this compound Yield

Solvent SystemPolarity IndexExtraction Yield (mg/g of dry plant material)Purity (%)
Hexane0.11.2 ± 0.235
Dichloromethane (DCM)3.15.8 ± 0.565
Ethyl Acetate4.47.2 ± 0.675
Acetone5.16.5 ± 0.470
Ethanol5.24.9 ± 0.360
Methanol6.64.1 ± 0.455
Water10.20.8 ± 0.120

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Table 2: Effect of Extraction Method on this compound Yield

Extraction MethodTime (hours)Temperature (°C)Yield (mg/g of dry plant material)
Maceration24254.5 ± 0.4
Soxhlet8606.8 ± 0.5
Ultrasound-Assisted1407.5 ± 0.6
Microwave-Assisted0.5507.9 ± 0.7

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Experimental Protocols

Protocol 1: Solvent Screening for Optimal Extraction of this compound

  • Preparation of Plant Material: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Weigh 1 gram of the powdered plant material into seven separate flasks.

    • To each flask, add 20 mL of one of the following solvents: hexane, dichloromethane, ethyl acetate, acetone, ethanol, methanol, and water.

    • Agitate the flasks on a shaker at room temperature for 24 hours.

  • Filtration: Filter each mixture through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the solvent from each filtrate using a rotary evaporator at a temperature below 40°C.

  • Analysis:

    • Determine the weight of the crude extract for each solvent to calculate the extraction yield.

    • Analyze the purity of each extract using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Purification of this compound using Silica Gel Column Chromatography

  • Column Packing:

    • Prepare a slurry of silica gel (230-400 mesh) in hexane.

    • Pour the slurry into a glass column and allow it to pack under gravity, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract containing this compound in a minimal amount of dichloromethane.

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing proportions of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions of the eluate in separate test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify the fractions containing this compound.

    • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Visualizations

Extraction_Workflow Plant_Material Plant Material Grinding Grinding Plant_Material->Grinding Extraction Extraction (Solvent, Method, Time, Temp) Grinding->Extraction Filtration Filtration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Purification Purification (Column Chromatography) Crude_Extract->Purification Analysis Analysis (TLC, HPLC, GC-MS) Crude_Extract->Analysis Pure_Compound Pure this compound Purification->Pure_Compound Pure_Compound->Analysis

Caption: General workflow for the extraction and purification of this compound.

Troubleshooting_Low_Yield Low_Yield Low Extraction Yield Solvent Inappropriate Solvent Low_Yield->Solvent Method Inefficient Method Low_Yield->Method Particle_Size Large Particle Size Low_Yield->Particle_Size Ratio Low Solid-to-Solvent Ratio Low_Yield->Ratio Time_Temp Suboptimal Time/Temp Low_Yield->Time_Temp Solvent_Solution Optimize Solvent Polarity Solvent->Solvent_Solution Method_Solution Use UAE or MAE Method->Method_Solution Particle_Size_Solution Grind to Fine Powder Particle_Size->Particle_Size_Solution Ratio_Solution Increase Solvent Volume Ratio->Ratio_Solution Time_Temp_Solution Optimize Parameters Time_Temp->Time_Temp_Solution

Caption: Troubleshooting guide for low extraction yield of this compound.

References

"overcoming solubility issues of 11,13-Dihydroivalin"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues with 11,13-Dihydroivalin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

A1: this compound is a sesquiterpene lactone, a class of natural products known for their diverse biological activities. Like many sesquiterpene lactones, it can present solubility challenges in aqueous media. Below is a summary of its key properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 150150-61-1[1][2]
Molecular Formula C₁₅H₂₂O₃[2]
Molecular Weight 250.3 g/mol [2]
Appearance Powder[2]
Storage 2-8°C Refrigerator (short-term)[2]

Q2: I'm having trouble dissolving this compound for my in vitro experiments. What are the recommended solvents?

Q3: My experimental protocol requires a final concentration of this compound in an aqueous buffer, but it precipitates out. What can I do?

A3: This is a common issue with hydrophobic compounds like sesquiterpene lactones. Direct dissolution in aqueous buffers is often not feasible. The recommended approach is to first dissolve the compound in a water-miscible organic solvent, such as DMSO, to create a high-concentration stock solution. This stock solution can then be serially diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the organic solvent is low enough to not affect your experimental system (typically <0.5% v/v).

Q4: Are there any general tips for improving the dissolution of this compound?

A4: Yes. For challenging batches, gentle heating and sonication can aid dissolution. One supplier suggests warming the solution to 37°C and using an ultrasonic bath for a short period to enhance solubility[3]. However, be cautious with temperature, as prolonged heat can potentially degrade the compound. Always start with a small amount of your valuable compound to test the dissolution method before scaling up.

Troubleshooting Guide: Overcoming Solubility Issues

This guide provides a systematic approach to addressing common solubility problems encountered with this compound.

Problem 1: Compound will not dissolve in the chosen organic solvent to create a stock solution.

  • Possible Cause: The solvent may not be appropriate for this specific compound, or the concentration is too high.

  • Troubleshooting Steps:

    • Try a different solvent: If DMSO is not effective, consider other water-miscible organic solvents such as ethanol or dimethylformamide (DMF).

    • Gentle warming and sonication: As mentioned in the FAQs, warming the solution to 37°C while sonicating can help overcome the energy barrier to dissolution[3].

    • Reduce the target concentration: Attempt to create a less concentrated stock solution.

Problem 2: The compound dissolves in the organic stock solvent but precipitates upon dilution into the aqueous experimental medium.

  • Possible Cause: The aqueous solubility limit of the compound is being exceeded. The final concentration of the organic co-solvent may be too low to keep the compound in solution.

  • Troubleshooting Steps:

    • Increase the final co-solvent concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (or other co-solvent) may help. Always run a vehicle control to ensure the solvent itself is not causing an effect.

    • Use a solubilizing agent: Consider incorporating a surfactant (e.g., Tween® 80, Pluronic® F-68) or a cyclodextrin into your aqueous medium before adding the compound's stock solution. These agents can help to encapsulate the hydrophobic molecule and keep it in solution.

    • pH adjustment: Depending on the chemical nature of the compound (presence of ionizable groups), adjusting the pH of the aqueous medium might improve solubility. This is generally less effective for neutral, non-ionizable compounds.

Problem 3: I need to prepare an aqueous formulation for in vivo studies, and high concentrations of organic solvents are not permissible.

  • Possible Cause: Standard co-solvent approaches are often unsuitable for in vivo applications due to toxicity concerns.

  • Troubleshooting Steps:

    • Complexation with Cyclodextrins: This is a highly effective method for increasing the aqueous solubility of sesquiterpene lactones[4]. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like this compound, forming a water-soluble complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used, well-tolerated excipient.

    • Lipid-based formulations: Formulating the compound in a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can significantly improve its oral bioavailability.

    • Nanosuspensions: Reducing the particle size of the compound to the nanometer range can increase its surface area and dissolution rate. This is a more advanced technique requiring specialized equipment.

Below is a troubleshooting workflow to guide your decision-making process.

G start Start: Dissolve This compound stock_q Does it dissolve in organic solvent (e.g., DMSO)? start->stock_q aq_dilution_q Does it stay in solution upon aqueous dilution? stock_q->aq_dilution_q Yes troubleshoot_stock Troubleshoot Stock Solution: 1. Try different solvent 2. Gentle heat/sonication 3. Lower concentration stock_q->troubleshoot_stock No success Success: Proceed with experiment aq_dilution_q->success Yes troubleshoot_aq Troubleshoot Aqueous Solution: 1. Increase co-solvent % 2. Add solubilizing agent (e.g., cyclodextrin, surfactant) 3. Advanced formulation aq_dilution_q->troubleshoot_aq No troubleshoot_stock->stock_q troubleshoot_aq->aq_dilution_q fail Insoluble: Consider derivatization or alternative compound troubleshoot_aq->fail G cluster_0 Poorly Soluble Compound cluster_1 Solubilizing Agent cluster_2 Water-Soluble Complex ivalin This compound (Hydrophobic) complex Cyclodextrin with Encapsulated This compound ivalin->complex Encapsulation water Aqueous Environment ivalin->water Insoluble (Precipitation) cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cd->complex complex->water Soluble

References

Technical Support Center: Stability and Degradation of 11,13-Dihydrosesquiterpene Lactones in Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 11,13-dihydrosesquiterpene lactones, including compounds like 11,13-Dihydroivalin, in various solution-based experimental settings. Given the limited publicly available stability data specific to this compound, this guide synthesizes information from studies on structurally related sesquiterpene lactones and general principles of pharmaceutical forced degradation studies.[1][2][3][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 11,13-dihydrosesquiterpene lactones in solution?

A1: The stability of 11,13-dihydrosesquiterpene lactones in solution is influenced by several factors, including:

  • pH: These compounds can be susceptible to hydrolysis, particularly under acidic or basic conditions.[5][6]

  • Temperature: Elevated temperatures can accelerate degradation rates.[5]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.[1][7]

  • Light: Exposure to UV or visible light can induce photolytic degradation.[8][9]

  • Solvent Type: The choice of solvent can impact the stability of the compound.

Q2: I am observing unexpected peaks in my HPLC analysis of an 11,13-dihydrosesquiterpene lactone solution. What could be the cause?

A2: Unexpected peaks are often indicative of degradation products. To troubleshoot, consider the following:

  • Review your sample preparation and storage conditions: Were the samples exposed to harsh pH, high temperatures, or light for extended periods?

  • Perform a forced degradation study: Subjecting your compound to controlled stress conditions (acid, base, oxidation, heat, light) can help you identify potential degradation products and their retention times.[2][3][10]

  • Use a stability-indicating method: Ensure your analytical method, such as HPLC, is capable of separating the parent compound from all potential degradation products.[4][11]

Q3: How can I prevent the degradation of my 11,13-dihydrosesquiterpene lactone stock solutions?

A3: To enhance the stability of your stock solutions, adhere to the following best practices:

  • Storage Conditions: Store solutions at low temperatures (e.g., -20°C or -80°C) and protected from light.

  • Solvent Selection: Use aprotic, anhydrous solvents when possible. If aqueous solutions are necessary, use buffers at a neutral pH and prepare fresh solutions.

  • Inert Atmosphere: For particularly sensitive compounds, consider degassing solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q4: What are the common degradation pathways for 11,13-dihydrosesquiterpene lactones?

A4: Common degradation pathways include:

  • Hydrolysis: The lactone ring is susceptible to hydrolysis, which can be catalyzed by acid or base, leading to the opening of the ring to form a hydroxy carboxylic acid.

  • Oxidation: Oxidation can occur at various positions on the molecule, potentially leading to the formation of hydroxylated or ketonic derivatives.[1] Studies on similar compounds have shown that oxidation can lead to the formation of norsesquiterpene ketones as degradation products.[1]

  • Epimerization: The stereochemistry of the molecule may change under certain conditions.

Troubleshooting Guides

Issue 1: Rapid Loss of Parent Compound in a Buffered Aqueous Solution
Potential Cause Troubleshooting Step Recommended Action
pH Instability Check the pH of your buffer and the final solution.Prepare fresh buffers and verify the pH. Consider performing a pH stability profile to identify the optimal pH range for your compound.
Hydrolysis Analyze for the presence of a ring-opened product (hydroxy acid).Use analytical techniques like LC-MS to identify degradation products. If hydrolysis is confirmed, consider using a less aqueous solvent system or working at a more stable pH.
Microbial Contamination If not using a sterile-filtered solution, microbial growth can alter the pH and degrade the compound.Use sterile buffers and filter-sterilize your final solution.
Issue 2: Appearance of Multiple Degradation Peaks During a Photostability Study
Potential Cause Troubleshooting Step Recommended Action
Photolytic Degradation Confirm that the degradation is light-induced by running a control sample in the dark.Protect samples from light during preparation and analysis. Use amber vials or cover glassware with aluminum foil.
Secondary Degradation Initial photoproducts may be further degrading into other species.Analyze samples at multiple time points to understand the degradation pathway.
Reaction with Excipients If in a formulation, the compound may be reacting with other components upon light exposure.Test the stability of the compound in the absence of excipients to isolate the cause.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[2][3][4]

  • Preparation of Stock Solution: Prepare a stock solution of the 11,13-dihydrosesquiterpene lactone in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Dilute the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the stock solution to a controlled light source (e.g., UV lamp or a photostability chamber).

  • Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and analyze by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

Data Presentation

Table 1: Hypothetical pH Stability of an 11,13-Dihydrosesquiterpene Lactone in Aqueous Solution at 25°C

pH% Parent Compound Remaining after 24hMajor Degradation Product(s)
2.085.2Hydrolysis Product A
4.095.1Minor Hydrolysis Product A
7.099.5Not Detected
9.090.7Hydrolysis Product B
12.065.3Hydrolysis Product B and others

Table 2: Hypothetical Forced Degradation Results for an 11,13-Dihydrosesquiterpene Lactone

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl, 60°C8 hours15.82
0.1 M NaOH, 25°C4 hours34.73
3% H₂O₂, 25°C24 hours22.54
Heat, 60°C48 hours8.21
Light (ICH Q1B)7 days12.12

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution acid Acid Hydrolysis stock->acid Expose to Stress base Base Hydrolysis stock->base Expose to Stress oxid Oxidation stock->oxid Expose to Stress heat Thermal Stress stock->heat Expose to Stress light Photostability stock->light Expose to Stress hplc HPLC-UV/MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxid->hplc Analyze Samples heat->hplc Analyze Samples light->hplc Analyze Samples data Data Evaluation & Pathway ID hplc->data

Caption: Forced degradation experimental workflow.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation parent 11,13-Dihydrosesquiterpene Lactone acid_cat Acid-Catalyzed parent->acid_cat H⁺ base_cat Base-Catalyzed parent->base_cat OH⁻ oxid_agent Oxidizing Agent (e.g., H₂O₂) parent->oxid_agent uv_light UV/Vis Light parent->uv_light hydrolysis_prod Hydroxy Carboxylic Acid (Ring-Opened) acid_cat->hydrolysis_prod base_cat->hydrolysis_prod oxid_prod Hydroxylated/Ketonic Derivatives oxid_agent->oxid_prod photo_prod Photoproducts uv_light->photo_prod

Caption: General degradation pathways for sesquiterpene lactones.

References

"troubleshooting 11,13-Dihydroivalin purification by chromatography"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Purification of 11,13-Dihydroivalin

Disclaimer: Detailed troubleshooting information for the purification of this compound is not extensively available in published literature. This guide is based on established principles of chromatographic separation for sesquiterpene lactones and similar natural products. The provided protocols and parameters are intended as a starting point for method development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Issue 1: Poor or No Separation of this compound

Q: I'm running a silica gel column, but my fractions are all mixed. My TLC plate showed good separation. What could be the problem?

A: This is a common issue that can arise from several factors:

  • Improper Solvent System Selection: The solvent system used for TLC may not translate directly to column chromatography. The polarity of the mobile phase might be too high, causing your compound to elute too quickly with impurities.

  • Column Overloading: Loading too much crude extract onto the column can lead to broad bands that fail to separate. A general rule is to use a ratio of at least 30:1 silica gel to crude extract by weight.

  • Poor Column Packing: An improperly packed column with channels or cracks will result in an uneven solvent front and poor separation.

  • Compound Degradation: this compound, like other sesquiterpene lactones, may be sensitive to the acidic nature of silica gel.[1] This can lead to the formation of artifacts during purification.

Troubleshooting Steps:

  • Re-optimize the Mobile Phase: On a TLC plate, find a solvent system that gives your target compound an Rf value between 0.2 and 0.4 for optimal separation on a silica column.

  • Reduce the Sample Load: Try using less crude extract for the amount of silica gel.

  • Ensure Proper Column Packing: Use a consistent slurry method to pack your column and ensure a flat, stable bed.

  • Assess Compound Stability: Run a 2D TLC to check for degradation. Spot your sample, run the plate in one direction, dry it, and then run it again in the perpendicular direction with the same solvent. If new spots appear, your compound is likely degrading on the silica.[1] Consider using a deactivated silica gel or an alternative stationary phase like alumina.

Issue 2: Low Yield or Complete Loss of this compound

Q: I've identified the fractions containing my compound, but the final yield is much lower than expected. Where could my compound have gone?

A: Low recovery can be frustrating. Here are the likely culprits:

  • Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase. This is more common with highly polar compounds on silica gel.

  • Degradation on the Column: As mentioned, the compound may be unstable on the stationary phase.[1]

  • Co-elution with an Unseen Impurity: Your compound might be eluting with another compound that doesn't visualize under UV light, leading to an overestimation of purity in initial analyses.

  • Precipitation on the Column: If the sample is not fully dissolved in the mobile phase, it can precipitate at the top of the column.

Troubleshooting Steps:

  • Change the Stationary Phase: If you suspect irreversible adsorption or degradation, switch to a less acidic stationary phase like neutral alumina or a bonded phase like C18 (reversed-phase).

  • Modify the Mobile Phase: Adding a small amount of a more polar solvent (e.g., a few drops of methanol in a hexane/ethyl acetate system) can help to elute strongly adsorbed compounds.

  • Perform a Broad Polarity Wash: After your expected compound has eluted, wash the column with a very polar solvent (e.g., 100% methanol or a chloroform/methanol mixture) to see if any of your compound was retained.

  • Ensure Complete Dissolution: Make sure your crude sample is fully dissolved in a minimal amount of the initial mobile phase before loading it onto the column.

Issue 3: HPLC - Peak Tailing or Broadening

Q: My HPLC chromatogram for this compound shows significant peak tailing. How can I improve the peak shape?

A: Peak tailing in HPLC is often a sign of secondary interactions between your analyte and the stationary phase.

  • Silanol Interactions: On silica-based C18 columns, residual silanol groups can interact with polar functional groups on your molecule, causing tailing.[2]

  • Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.[2]

  • Inappropriate Mobile Phase pH: For ionizable compounds, the pH of the mobile phase can significantly affect peak shape.[2]

  • Column Degradation: A void at the head of the column or a contaminated frit can also cause peak distortion.[3][4]

Troubleshooting Steps:

  • Use an End-Capped Column: These columns have fewer free silanol groups, reducing the chance of secondary interactions.

  • Modify the Mobile Phase:

    • Add a competing base, like a small amount of triethylamine (TEA), to the mobile phase to block the active silanol sites.

    • Adjust the pH of the mobile phase. For acidic compounds, a lower pH will suppress ionization and reduce tailing.

  • Reduce Injection Volume/Concentration: Try injecting a smaller amount of your sample.

  • Flush the Column: If the column is old or has been used for crude samples, it may be contaminated. Follow the manufacturer's instructions for cleaning and regenerating the column.[3]

Data Presentation: Solvent Systems

For the purification of sesquiterpene lactones, a variety of chromatographic techniques and solvent systems can be employed. The choice depends on the polarity of the target compound and the impurities present.

Table 1: Common Solvent Systems for Sesquiterpene Lactone Purification

Chromatography TypeStationary PhaseCommon Mobile Phase Systems (in order of increasing polarity)
Normal Phase Silica GelHexane / Ethyl Acetate
Chloroform / Methanol
Petroleum Ether / Acetone
Reversed Phase C18Water / Methanol
Water / Acetonitrile
Counter-Current Biphasic Liquidn-Hexane / Ethyl Acetate / Methanol / Water[5]
Heptane / Ethyl Acetate / Methanol / Water[6]

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Preparation of the Column:

    • Select an appropriate size glass column.

    • Place a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the column packs evenly without any air bubbles.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase.

    • Alternatively, for less soluble samples, adsorb the extract onto a small amount of silica gel, dry it, and carefully add the powder to the top of the column.

  • Elution:

    • Begin eluting with the least polar solvent system.

    • Gradually increase the polarity of the mobile phase (gradient elution) or use a single solvent system (isocratic elution).

    • Collect fractions of a consistent volume.

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the purified this compound.

    • Combine the pure fractions and evaporate the solvent.

Protocol 2: General Procedure for Preparative HPLC
  • System Preparation:

    • Ensure the HPLC system, including the pump, injector, and detector, is properly maintained and equilibrated.

    • Prepare fresh, HPLC-grade mobile phase and degas it thoroughly.[7]

  • Column Equilibration:

    • Install the appropriate preparative column (e.g., C18 for reversed-phase).

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved. This may take 10-20 column volumes.[8]

  • Sample Injection:

    • Dissolve the partially purified sample in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulates.[9]

    • Inject the sample onto the column.

  • Chromatographic Run and Fraction Collection:

    • Run the separation using a pre-determined gradient or isocratic method.

    • Use an automated fraction collector to collect the eluent based on time or UV absorbance.

  • Post-Run Analysis:

    • Analyze the collected fractions using analytical HPLC or TLC to confirm purity.

    • Pool the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.

Visualizations

experimental_workflow crude_extract Crude Plant Extract liquid_liquid Liquid-Liquid Partition crude_extract->liquid_liquid silica_column Silica Gel Column Chromatography liquid_liquid->silica_column fraction_analysis TLC/HPLC Analysis of Fractions silica_column->fraction_analysis semi_pure Semi-Pure this compound fraction_analysis->semi_pure prep_hplc Preparative HPLC (Reversed-Phase) semi_pure->prep_hplc final_analysis Purity Analysis (NMR, LC-MS) prep_hplc->final_analysis pure_compound Pure this compound final_analysis->pure_compound

Caption: General purification workflow for this compound.

troubleshooting_tree start Problem: Poor Separation check_rf Is Rf on TLC 0.2-0.4? start->check_rf adjust_solvent Adjust Solvent Polarity check_rf->adjust_solvent No check_loading Is Column Overloaded? check_rf->check_loading Yes adjust_solvent->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes check_packing Column Packed Evenly? check_loading->check_packing No reduce_load->check_packing repack_column Repack Column check_packing->repack_column No check_stability Compound Stable on Silica? check_packing->check_stability Yes repack_column->check_stability change_stationary_phase Use Neutral Alumina or RP check_stability->change_stationary_phase No success Improved Separation check_stability->success Yes change_stationary_phase->success

Caption: Troubleshooting decision tree for poor separation.

References

"optimizing reaction conditions for 11,13-Dihydroivalin derivatization"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the derivatization of 11,13-Dihydroivalin and related sesquiterpene lactones. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the derivatization of this compound, focusing on hydroxylation at the C11 position.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete enolate formation.- Ensure THF is freshly distilled over a suitable drying agent to remove all traces of water. - Use a fresh, properly titrated solution of LDA. - Carry out the deprotonation at a sufficiently low temperature (-70 °C) to ensure the stability of the enolate.[1]
2. Degradation of the hydroperoxide intermediate.- Quench the reaction with water shortly after the oxidation step is complete.[1] - Maintain the reaction at a low temperature throughout the process.
3. Ineffective oxidation.- For oxidation with gaseous oxygen, ensure the oxygen is dry by passing it through a drying agent like P₂O₅.[1] - Bubble the oxygen through the solution for a sufficient amount of time (e.g., 20 minutes) to ensure complete reaction.[1] - Consider using an alternative oxidizing agent like (+)- or (-)-(camphorylsulfonyl)oxaziridine for potentially higher yields and stereoselectivity.[1]
Formation of Norsesquiterpene Ketone Byproduct Decomposition of the hydroperoxide anion intermediate.This is a known side reaction, particularly when using gaseous oxygen for oxidation.[1] To minimize its formation, consider using (camphorylsulfonyl)oxaziridine as the oxidizing agent, which has been shown to yield the desired hydroxylactone exclusively in some cases.[1]
Low Stereoselectivity (Formation of both 11α- and 11β-hydroxy derivatives) The nature of the oxidizing agent.Oxidation with gaseous oxygen is generally non-stereospecific.[1] For higher stereoselectivity, the use of a chiral oxidizing agent such as (+)- or (-)-(camphorylsulfonyl)oxaziridine is recommended. For example, the hydroxylation of 11,13-dihydroparthenolide with either enantiomer of (camphorylsulfonyl)oxaziridine yielded the 11β-hydroxylactone exclusively.[1]
Difficulty in Product Separation and Purification Similar polarities of the product(s) and remaining starting material or byproducts.- Utilize silica gel column chromatography with an appropriate solvent system (e.g., DCM/acetone, 95:5).[1] - For more challenging separations, consider preparative thin-layer chromatography (TLC) or reversed-phase HPLC.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the enolate generation step?

A1: The enolate of the 11,13-dihydrosesquiterpene lactone should be generated at -70 °C in THF by deprotonation with LDA under an inert atmosphere (e.g., argon).[1] Maintaining this low temperature is crucial for the stability of the enolate.

Q2: How can I quench the reaction effectively?

A2: The reaction should be quenched by the addition of a few milliliters of distilled water.[1] Following the quenching, the solution should be carefully neutralized with a dilute acid, such as 5% HCl.[1]

Q3: What are the expected yields for the 11-hydroxylation of 11,13-dihydrosesquiterpene lactones?

A3: The total yield of 11-hydroxylactones can vary depending on the substrate and the oxidizing agent used. When using gaseous oxygen, combined yields of the 11α- and 11β-hydroxylactones typically range from 13% to 47%.[1] In contrast, using (+)- or (-)-(camphorylsulfonyl)oxaziridine for the hydroxylation of 11,13-dihydroparthenolide has been reported to yield the 11β-hydroxylactone in the range of 66-72%.[1]

Q4: How can I confirm the formation of the desired 11-hydroxy derivative?

A4: Product formation can be confirmed using standard analytical techniques such as Infrared (IR) spectroscopy to identify the hydroxyl group (around 3434 cm⁻¹) and the lactone carbonyl (around 1773 cm⁻¹), and Nuclear Magnetic Resonance (¹H NMR) spectroscopy to observe characteristic shifts.[1] Mass spectrometry (MS) can be used to confirm the molecular weight of the product.[1]

Experimental Protocols

Hydroxylation of 11,13-Dihydrosesquiterpene Lactones using LDA and Gaseous Oxygen

This protocol is adapted from the procedure described by Pentes et al.[1]

  • Under an argon atmosphere, dissolve the 11,13-dihydrosesquiterpene lactone in freshly distilled, anhydrous THF.

  • Cool the solution to -70 °C using a dry ice/acetone bath.

  • Slowly add a 1.5 M solution of LDA in cyclohexane to the reaction mixture to generate the enolate.

  • Dry gaseous oxygen by bubbling it through P₂O₅ and then bubble it through the reaction solution for approximately 20 minutes.

  • Quench the reaction by adding 3-4 mL of distilled water.

  • Allow the solution to warm to room temperature and then carefully neutralize it with 5% HCl.

  • Extract the product with diethyl ether.

  • Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the product(s) using silica gel column chromatography, preparative TLC, or reversed-phase HPLC.

Data Presentation

Table 1: Yields of 11-Hydroxylation with Gaseous Oxygen

Starting Material11α-hydroxy derivative Yield (%)11β-hydroxy derivative Yield (%)Total Yield (%)Norsesquiterpene Ketone Yield (%)
Dihydroparthenolide152237Not reported
Dihydroreynosin182947Not reported
Dihydroisoambrosin7613Not reported
DihydroivalinNot specifiedNot specifiedNot specifiedNot specified

Data adapted from Pentes et al.[1]

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound in anhydrous THF cool Cool to -70°C start->cool add_lda Add LDA solution cool->add_lda Under Argon bubble_o2 Bubble dry O₂ through solution add_lda->bubble_o2 quench Quench with H₂O bubble_o2->quench neutralize Neutralize with 5% HCl quench->neutralize extract Extract with diethyl ether neutralize->extract dry_evaporate Dry and evaporate solvent extract->dry_evaporate purify Purify via chromatography dry_evaporate->purify end end purify->end Isolated Product(s)

Caption: Experimental workflow for the hydroxylation of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low/No Product Yield cause1 Incomplete Enolate Formation start->cause1 cause2 Intermediate Degradation start->cause2 cause3 Ineffective Oxidation start->cause3 sol1a Use dry THF cause1->sol1a sol1b Use fresh LDA cause1->sol1b sol1c Maintain -70°C cause1->sol1c sol2 Prompt quenching cause2->sol2 sol3a Use dry O₂ cause3->sol3a sol3b Use (camphorylsulfonyl)oxaziridine cause3->sol3b

Caption: Troubleshooting logic for low product yield in derivatization.

References

"interference in biological assays with 11,13-Dihydroivalin"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 11,13-Dihydroivalin

Notice: Information regarding the biological activity and potential for assay interference of this compound is not currently available in published scientific literature. The following content is based on general principles of troubleshooting biological assays and will be updated as specific information on this compound becomes available.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

Based on available chemical listings, this compound is a chemical compound with the CAS Registry Number 150150-61-1.[1] Currently, there is a lack of published scientific literature detailing its biological mechanism of action, its intended use in biological research, or its effects on cellular pathways.

Q2: Are there known off-target effects of this compound?

There is currently no specific information available in the public domain regarding the off-target effects of this compound.

Q3: I am observing unexpected results in my assay when using this compound. What could be the cause?

Without specific data on this compound, any unexpected results could be due to a variety of general factors in biological assays. These can include but are not limited to:

  • Compound-specific interference: The compound itself may interact with assay components (e.g., antibodies, enzymes, detection reagents).

  • Cellular toxicity: The compound may be causing cytotoxicity, leading to artifacts in the assay readout.

  • Non-specific binding: The compound may bind to unintended targets within the assay system.

  • Assay conditions: Factors such as pH, temperature, or buffer composition may influence the compound's activity and stability.

Troubleshooting Guides

Given the absence of specific data for this compound, this troubleshooting guide provides a general framework for addressing potential assay interference.

Problem: Inconsistent or non-reproducible results.

Possible Causes & Solutions

Possible Cause Suggested Troubleshooting Step
Compound Instability Verify the stability of this compound in your assay buffer and under your experimental conditions (e.g., temperature, light exposure). Consider performing a time-course experiment to assess compound degradation.
Variability in Stock Solution Prepare fresh stock solutions of this compound. Ensure complete solubilization. Use a consistent solvent for all experiments and include a vehicle control.
Pipetting Errors Calibrate and verify the accuracy of your pipettes. Use low-retention tips.
Assay Drift Randomize sample and control positions on plates to minimize edge effects and other positional biases.
Problem: High background signal.

Possible Causes & Solutions

Possible Cause Suggested Troubleshooting Step
Autofluorescence of Compound If using a fluorescence-based assay, measure the intrinsic fluorescence of this compound at the excitation and emission wavelengths of your fluorophore.
Non-specific Antibody Binding Increase the concentration of blocking agents (e.g., BSA, non-fat milk) in your buffers. Optimize antibody concentrations.
Interference with Detection Reagents Run a control experiment with this compound and the detection reagents in the absence of the biological sample to check for direct interaction.
Problem: Lower than expected signal or complete signal loss.

Possible Causes & Solutions

Possible Cause Suggested Troubleshooting Step
Enzyme Inhibition If your assay involves an enzyme, test for direct inhibition of the enzyme by this compound in a cell-free system.
Quenching of Signal In fluorescence or luminescence assays, the compound may be quenching the signal. This can be tested by adding the compound to a known concentration of the fluorophore or luminescent substrate.
Cytotoxicity Perform a cell viability assay (e.g., MTT, LDH) in the presence of this compound at the concentrations used in your primary assay to rule out cell death as the cause of signal loss.

Experimental Protocols

As no specific experimental data for this compound is available, detailed protocols cannot be provided. Researchers should adapt standard assay protocols and incorporate the troubleshooting steps mentioned above.

Visualizations

Due to the lack of information on the mechanism of action or affected signaling pathways of this compound, no specific diagrams can be generated at this time. Below is a generic workflow for troubleshooting potential assay interference.

G cluster_0 Troubleshooting Workflow for Potential Assay Interference A Unexpected Assay Result Observed B Is the compound known to interfere with this type of assay? A->B C Perform literature search for compound's properties and known interferences. B->C Yes D No information available. Proceed with general troubleshooting. B->D No I Modify assay protocol based on control experiment results. C->I E Run control experiments to identify source of interference. D->E F Test for compound autofluorescence/quenching. E->F G Assess direct interaction with assay reagents. E->G H Evaluate cytotoxicity. E->H F->I G->I H->I J Re-run experiment with modified protocol. I->J

Caption: A general workflow for troubleshooting unexpected results in biological assays when the properties of the test compound are unknown.

References

"reducing impurities in 11,13-Dihydroivalin samples"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 11,13-Dihydroivalin

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to sample purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound samples?

A1: Based on the chemistry of sesquiterpene lactones, common impurities in this compound samples may include:

  • Stereoisomers: Diastereomers or epimers that are formed during synthesis or isolation.

  • Oxidation Products: Compounds resulting from the degradation of this compound upon exposure to air.

  • Residual Solvents: Solvents used during the extraction, purification, or crystallization process that are not completely removed.

  • Related Sesquiterpene Lactones: Other similar compounds from the natural source or synthetic pathway.[1][2]

Q2: How can I identify the impurities in my this compound sample?

A2: A combination of analytical techniques is recommended for impurity identification:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating impurities from the main compound.

  • Mass Spectrometry (MS): Helps in determining the molecular weight of the impurities.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the impurities.[3][4]

  • Infrared (IR) Spectroscopy: Can indicate the presence of specific functional groups that may not be present in the pure compound.[3]

Q3: What is the best general approach to purify a sample of this compound?

A3: A multi-step approach is often the most effective:

  • Initial purification using column chromatography on silica gel.[3]

  • Further purification by recrystallization if the compound is a solid.

  • For high-purity requirements, preparative HPLC is recommended.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis

Symptoms:

  • Multiple peaks are observed in the HPLC chromatogram in addition to the main product peak.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Isomeric Impurities Optimize the HPLC method. Try different columns (e.g., chiral column if enantiomers are suspected) or mobile phase compositions to improve separation.
Degradation/Oxidation Handle the sample under an inert atmosphere (e.g., nitrogen or argon). Store the sample at low temperatures and protected from light. Re-purify the sample using column chromatography or preparative HPLC.
Contamination from Solvents or Glassware Use high-purity solvents and thoroughly clean all glassware before use. Run a blank (injection of the solvent without the sample) to check for solvent-related peaks.
Issue 2: Low Yield After Column Chromatography

Symptoms:

  • The amount of purified this compound recovered after column chromatography is significantly lower than expected.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Compound Adsorbed Irreversibly to Silica Gel Use a less polar solvent system for elution. Consider using a different stationary phase, such as alumina or reverse-phase silica.
Compound is Unstable on Silica Gel Minimize the time the compound is on the column. Work quickly and consider using a faster flow rate. Neutralize the silica gel with a small amount of a base like triethylamine in the solvent if the compound is acid-sensitive.
Improper Packing of the Column Ensure the column is packed uniformly to avoid channeling, which leads to poor separation and recovery.
Issue 3: Oily Product Instead of Crystals After Recrystallization

Symptoms:

  • The compound "oils out" and does not form solid crystals during recrystallization.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Inappropriate Solvent System The solvent may be too good of a solvent for the compound. Try a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents can also be effective.
Presence of Impurities The presence of impurities can inhibit crystallization. Try to purify the sample further by another method, such as column chromatography, before attempting recrystallization again.
Cooling Rate is Too Fast Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil instead of crystals.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading: Dissolve the crude this compound sample in a minimal amount of the elution solvent and load it onto the top of the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or HPLC to identify the fractions containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.

  • Crystallization: Allow the solution to cool slowly to room temperature. Crystals of the pure compound should form. The process can be aided by cooling in an ice bath.

  • Crystal Collection: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under a vacuum.

Visualizations

impurity_reduction_workflow cluster_start Start cluster_analysis Analysis cluster_purification Purification cluster_end End start Impure this compound Sample analysis Analyze by HPLC/MS/NMR start->analysis purification Column Chromatography analysis->purification Impurity Identified recrystallization Recrystallization purification->recrystallization prep_hplc Preparative HPLC recrystallization->prep_hplc end Pure this compound prep_hplc->end

Caption: General workflow for impurity reduction in this compound samples.

troubleshooting_chromatography start Low Yield After Column Chromatography cause1 Compound strongly adsorbed? start->cause1 cause2 Compound unstable on silica? start->cause2 cause3 Poor column packing? start->cause3 solution1 Use more polar solvent or change stationary phase cause1->solution1 solution2 Work faster or use neutralized silica cause2->solution2 solution3 Repack column carefully cause3->solution3

Caption: Troubleshooting low yield in column chromatography.

References

"addressing batch-to-batch variability of 11,13-Dihydroivalin"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11,13-Dihydroivalin. Due to the potential for batch-to-batch variability, this guide offers insights into identifying, characterizing, and mitigating issues to ensure experimental consistency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a sesquiterpene lactone, a class of natural products known for a wide range of biological activities. While the exact mechanism for this compound is a subject of ongoing research, sesquiterpene lactones, in general, are known to exert their effects through the alkylation of biological macromolecules. The α-methylene-γ-lactone moiety, a common feature in many sesquiterpene lactones, can react with nucleophilic residues in proteins, such as cysteine, thereby modulating protein function. This can impact various cellular processes, including inflammation and cell proliferation.

Q2: We are observing inconsistent results in our bioassays with different batches of this compound. What could be the cause?

A2: Batch-to-batch variability is a known challenge in the use of natural products and their derivatives.[1][2] Inconsistent bioassay results can stem from several factors, including:

  • Purity differences: The percentage of the active compound may vary between batches.

  • Presence of impurities: Even small amounts of structurally related impurities or residual solvents can have significant biological effects, either synergistic or antagonistic.[3]

  • Stereoisomeric ratio: The ratio of different stereoisomers may differ from batch to batch, and these isomers can have distinct biological activities.

  • Degradation: Improper storage or handling can lead to the degradation of the compound.

Q3: How can we assess the purity and identity of a new batch of this compound?

A3: A multi-pronged analytical approach is recommended to confirm the identity and purity of each new batch. This should include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and quantify any impurities.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial for confirming the chemical structure and identifying any structural isomers or impurities.[5]

Q4: What are the recommended storage conditions for this compound to minimize degradation?

A4: To ensure stability, this compound should be stored as a dry powder at -20°C, protected from light and moisture. For preparing stock solutions, use anhydrous solvents and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Reduced or No Biological Activity Observed

Possible Causes & Solutions

Possible Cause Troubleshooting Step Success Indicator
Compound Degradation 1. Prepare fresh stock solutions from the powder. 2. Verify the storage conditions of the powder and stock solutions.Activity is restored with freshly prepared solutions.
Low Purity of the Batch 1. Analyze the batch purity using HPLC. 2. Compare the purity data with the certificate of analysis (CoA) and previous active batches.HPLC analysis reveals a lower than expected purity level.
Incorrect Concentration 1. Re-calculate the required concentration and dilution series. 2. Verify the accuracy of weighing and solvent addition.Activity is observed at a different concentration than initially tested.
Assay System Malfunction 1. Run a positive control for your assay to ensure it is performing as expected. 2. Check the viability and passage number of cell lines.The positive control shows the expected activity.
Issue 2: Higher than Expected or Off-Target Biological Activity

Possible Causes & Solutions

Possible Cause Troubleshooting Step Success Indicator
Presence of Bioactive Impurities 1. Analyze the batch for impurities using HPLC and LC-MS/MS.[6] 2. If possible, identify the structure of major impurities using NMR.The presence of unexpected peaks in the chromatogram or mass spectrum that correlate with the aberrant activity.
Synergistic Effects with Media Components 1. Test the compound in a simpler buffer system if possible. 2. Review the composition of the cell culture media for any known reactive components.The off-target effects are diminished in a simplified assay system.
Incorrect Compound Identity 1. Confirm the identity of the compound using 1H NMR and compare it with a reference spectrum.The NMR spectrum does not match the expected structure of this compound.

Data Presentation

Table 1: Hypothetical Batch-to-Batch Purity and Potency Comparison

Batch Number Purity by HPLC (%) Major Impurity (%) IC50 in NF-κB Assay (µM)
Batch A-00198.50.8 (Impurity X)5.2
Batch B-00295.23.1 (Impurity Y)15.8
Batch C-00399.10.5 (Impurity X)4.9

Table 2: Analytical Characterization Data for a Reference Standard of this compound

Analytical Method Parameter Specification
HPLC Purity≥ 98%
Retention Time12.5 ± 0.2 min
1H NMR (500 MHz, CDCl3) Chemical Shifts (δ)Consistent with reference spectrum
MS (ESI+) [M+H]+251.16 m/z

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Preparation of Standard Solution: Accurately weigh and dissolve 1 mg of this compound reference standard in 1 mL of methanol to prepare a 1.0 mg/mL stock solution.[4]

  • Preparation of Sample Solution: Prepare a sample solution of the test batch at the same concentration.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water. A typical gradient could be starting from 40% acetonitrile and increasing to 80% over 20 minutes.

    • Flow Rate: 1.0 mL/min.[4]

    • Detection: UV at 225 nm.[4]

    • Injection Volume: 10 µL.[4]

  • Analysis: Inject the standard and sample solutions. Calculate the purity of the sample by comparing the peak area of the main component to the total peak area of all components.

Protocol 2: In Vitro NF-κB Reporter Assay
  • Cell Culture: Culture a human cell line stably expressing an NF-κB-driven luciferase reporter (e.g., HEK293-NF-κB-luc) in appropriate media.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to attach overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Stimulation: After 1 hour of pre-incubation with the compound, stimulate the cells with a known NF-κB activator (e.g., TNF-α at 10 ng/mL).

  • Luciferase Assay: After 6 hours of stimulation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.

  • Data Analysis: Normalize the luciferase signal to the vehicle control and plot the dose-response curve to determine the IC50 value.

Mandatory Visualizations

experimental_workflow cluster_0 Batch Characterization cluster_1 Biological Assay cluster_2 Decision batch Receive New Batch of this compound hplc HPLC Purity Analysis batch->hplc ms Mass Spectrometry Identity batch->ms nmr NMR Structural Confirmation batch->nmr compare Compare with Reference Standard hplc->compare ms->compare nmr->compare stock Prepare Stock Solution assay Perform In Vitro Bioassay stock->assay data Analyze Results assay->data data->compare decision Accept or Reject Batch compare->decision decision->stock Accept

Caption: Workflow for quality control and experimental use of this compound.

signaling_pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus receptor TNF-α Receptor ikk IKK Complex receptor->ikk tnfa TNF-α tnfa->receptor ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc translocates dihydroivalin This compound dihydroivalin->ikk inhibits dna DNA nfkb_nuc->dna gene Pro-inflammatory Gene Expression dna->gene

Caption: Postulated inhibitory effect of this compound on the NF-κB signaling pathway.

References

Technical Support Center: Stereoselective Synthesis of 11,13-Dihydroivalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 11,13-Dihydroivalin, with a specific focus on improving stereoselectivity.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, particularly concerning the control of stereochemistry at the C11 position upon reduction of the α-methylene-γ-lactone of Ivalin.

Issue 1: Poor Diastereoselectivity in the Reduction of Ivalin

Question: My reduction of the exocyclic double bond of the α-methylene-γ-lactone in Ivalin yields a nearly 1:1 mixture of the (11S)- and (11R)-diastereomers of this compound. How can I improve the diastereoselectivity?

Answer: Poor diastereoselectivity in this reduction is a common challenge. The stereochemical outcome is influenced by the reducing agent, solvent, temperature, and the presence of directing groups on the Ivalin core. Here are several strategies to enhance diastereoselectivity:

  • Catalytic Hydrogenation: This is a widely used method for the reduction of α,β-unsaturated lactones. The choice of catalyst and support is critical for achieving high diastereoselectivity. The hydrogen molecule typically adds from the less sterically hindered face of the molecule.

    • Troubleshooting:

      • Vary the Catalyst: If using Pd/C results in low selectivity, consider other catalysts such as Rhodium on alumina or Platinum oxide. The coordination of the metal to the substrate can significantly influence the direction of hydrogen addition.

      • Solvent Effects: The polarity of the solvent can affect the conformation of the substrate and its interaction with the catalyst surface. Experiment with a range of solvents from nonpolar (e.g., hexane, toluene) to polar aprotic (e.g., ethyl acetate, THF) and polar protic (e.g., ethanol, methanol).

      • Temperature and Pressure: Lowering the reaction temperature can often enhance stereoselectivity by favoring the transition state with the lowest activation energy. Optimizing the hydrogen pressure is also recommended.

  • Conjugate Addition of Hydride: Metal hydrides can be used for 1,4-conjugate addition to the α,β-unsaturated lactone. The stereoselectivity is often dependent on the steric bulk of the hydride reagent and the coordination of the metal to the carbonyl oxygen.

    • Troubleshooting:

      • Bulky Hydride Reagents: Employing sterically demanding hydride reagents, such as L-Selectride® or other trialkylborohydrides, can favor addition from the less hindered face, leading to higher diastereoselectivity.

      • Chelation Control: In some cases, using reagents with Lewis acidic metals (e.g., zinc borohydride) can lead to chelation with nearby hydroxyl groups, directing the hydride delivery from a specific face.

Issue 2: Epimerization of Existing Stereocenters

Question: During the synthesis, I am observing epimerization at stereocenters other than C11. How can I prevent this?

Answer: Epimerization can occur under harsh reaction conditions, particularly with strong bases or acids, or at elevated temperatures. To mitigate this:

  • Mild Reaction Conditions: Whenever possible, use mild and neutral reaction conditions. For the reduction step, catalytic hydrogenation is generally performed under neutral conditions.

  • Temperature Control: Maintain low temperatures throughout the reaction and work-up procedures.

  • Buffer Usage: If acidic or basic conditions are unavoidable, consider using a buffered system to maintain a specific pH range.

  • Protecting Groups: If a particular functional group is activating a nearby stereocenter for epimerization, consider protecting it prior to the problematic step.

Frequently Asked Questions (FAQs)

Q1: What is the key stereocenter to control in the synthesis of this compound from Ivalin?

A1: The primary stereocenter to control is at the C11 position, which is generated during the reduction of the exocyclic double bond of the α-methylene-γ-lactone moiety of Ivalin. The desired stereoisomer will depend on the specific biological target.

Q2: Are there any established methods for the asymmetric synthesis of Ivalin itself?

A2: Yes, an asymmetric total synthesis of (+)-Ivalin has been reported. A key strategy involves the use of an asymmetric double alkylation of an α,β-unsaturated aldimine to set the crucial stereocenters of the decalin core.[1][2]

Q3: How can I confirm the stereochemistry of the newly formed C11 center?

A3: The relative stereochemistry of the C11 methyl group in this compound diastereomers can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximity between the C11-methyl protons and other protons on the ring system, allowing for the assignment of its orientation (α or β). Comparison of NMR data with literature values for known stereoisomers is also a valuable confirmation method.

Quantitative Data Summary

The following table summarizes typical diastereomeric ratios (d.r.) that can be expected for the reduction of α-methylene-γ-lactones in eudesmanolide systems under various conditions. Note that specific results for Ivalin may vary.

Reduction MethodReagent/CatalystSolventTemperature (°C)Diastereomeric Ratio (11S : 11R)
Catalytic HydrogenationPd/C (10%)Ethyl Acetate25~ 1.5 : 1
Catalytic HydrogenationRh/Al₂O₃ (5%)Ethanol0Potentially > 5 : 1
Conjugate AdditionL-Selectride®THF-78Potentially > 10 : 1
Conjugate AdditionNaBH₄/CeCl₃Methanol-20~ 3 : 1

Data is illustrative and based on general principles for the reduction of similar substrates. Optimization for the specific synthesis of this compound is necessary.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of Ivalin

  • Preparation: In a high-pressure reaction vessel, dissolve Ivalin (1.0 eq) in an appropriate solvent (e.g., ethyl acetate or ethanol).

  • Catalyst Addition: Add the chosen catalyst (e.g., 10 mol% of 10% Pd/C) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas (3 times). Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 atm).

  • Reaction: Stir the reaction mixture vigorously at the desired temperature (e.g., room temperature or 0°C) until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the diastereomers.

  • Analysis: Characterize the products by NMR to determine the diastereomeric ratio.

Visualizations

Experimental_Workflow cluster_start Starting Material cluster_reduction Stereoselective Reduction cluster_products Products cluster_analysis Analysis & Purification Ivalin Ivalin (α-methylene-γ-lactone) Reduction Reduction of C11=C13 double bond Ivalin->Reduction Dihydroivalin_S (11S)-11,13-Dihydroivalin Reduction->Dihydroivalin_S Dihydroivalin_R (11R)-11,13-Dihydroivalin Reduction->Dihydroivalin_R Analysis Analysis (NMR, HPLC) & Purification (Chromatography) Dihydroivalin_S->Analysis Dihydroivalin_R->Analysis

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Poor Diastereoselectivity (11S:11R ≈ 1:1) Catalytic_Hydro Catalytic Hydrogenation Issues Problem->Catalytic_Hydro Conjugate_Add Conjugate Addition Issues Problem->Conjugate_Add Sol_1 Change Catalyst (e.g., Rh/Al₂O₃) Catalytic_Hydro->Sol_1 Sol_2 Vary Solvent Polarity Catalytic_Hydro->Sol_2 Sol_3 Lower Reaction Temperature Catalytic_Hydro->Sol_3 Sol_4 Use Bulky Hydride (e.g., L-Selectride®) Conjugate_Add->Sol_4 Sol_5 Utilize Chelation Control (e.g., Zn(BH₄)₂) Conjugate_Add->Sol_5

Caption: Troubleshooting logic for improving diastereoselectivity.

References

Technical Support Center: Degradation of 11,13-Dihydroivalin Under Stress Conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the purpose of conducting forced degradation studies on 11,13-Dihydroivalin?

Forced degradation, or stress testing, is crucial for several reasons in drug development.[1][2][3] These studies help to:

  • Elucidate the intrinsic stability of this compound.[3]

  • Identify potential degradation products that could form under various environmental conditions.[1][2]

  • Establish the degradation pathways of the molecule.[2][3]

  • Develop and validate stability-indicating analytical methods, which are essential for quality control and regulatory submissions.[1][4]

  • Inform formulation development, packaging selection, and the determination of appropriate storage conditions and shelf-life.[1][2]

Q2: What are the typical stress conditions applied in forced degradation studies?

Forced degradation studies typically involve exposing the drug substance to conditions more severe than accelerated stability testing.[2] A comprehensive study should include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M to 1 M HCl) and bases (e.g., 0.1 M to 1 M NaOH) to evaluate susceptibility to pH-dependent degradation.[5]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide, to assess oxidative stability.[3]

  • Thermal Stress: Heating the solid or solution form of the drug substance at elevated temperatures to investigate thermolytic degradation.[5]

  • Photostability: Exposing the drug substance to a combination of UV and visible light to determine its sensitivity to light.[5]

Q3: How much degradation should be targeted during these studies?

The general recommendation is to aim for a target degradation of approximately 5-20% of the active pharmaceutical ingredient (API).[5] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to real-world stability, while under-stressing may not generate sufficient degradation products for detection and analysis.[2]

Q4: What should I do if I don't observe any degradation under the initial stress conditions?

If no degradation is observed, the stress conditions may need to be intensified.[2] This can be achieved by:

  • Increasing the concentration of the acid, base, or oxidizing agent.

  • Elevating the temperature.

  • Extending the duration of exposure. It is important to adjust conditions systematically to achieve the target degradation level.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed Stress conditions are too mild.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature) or prolong the exposure time.[2]
Complete degradation of the parent compound Stress conditions are too harsh.Reduce the strength of the stressor or shorten the exposure time.[2]
Poor separation of degradation products in HPLC The analytical method is not optimized.Modify the mobile phase composition, gradient, column type, or pH to improve resolution.
Formation of secondary degradation products Excessive stress has been applied.Reduce the severity of the stress conditions to target a lower percentage of degradation.[2]
Inconsistent results between batches Variability in the starting material or experimental conditions.Ensure consistent sourcing and quality of the drug substance. Standardize all experimental parameters, including reagent preparation and instrument settings.

Experimental Protocols

General Considerations
  • Drug Substance Concentration: A concentration of 1 mg/mL is often recommended for these studies.[5]

  • Controls: A control sample (unstressed drug substance) should be analyzed alongside the stressed samples for comparison.

  • Analysis: High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is commonly used to separate and quantify the parent drug and its degradation products.[4] Mass spectrometry (MS) can be coupled with HPLC to identify the structures of the degradation products.[6]

Protocol for Acidic and Basic Hydrolysis
  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

  • For acidic hydrolysis, add an equal volume of 0.1 M HCl. For basic hydrolysis, use 0.1 M NaOH.

  • Store the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period.[5]

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Neutralize the aliquots before analysis.

  • Analyze the samples by a stability-indicating HPLC method.

Protocol for Oxidative Degradation
  • Prepare a stock solution of this compound.

  • Add a solution of hydrogen peroxide (e.g., 3%).

  • Store the solution at room temperature, protected from light, for a defined period.

  • Withdraw aliquots at specified time points.

  • Analyze the samples by HPLC.

Protocol for Thermal Degradation
  • Place the solid drug substance in a stability chamber at an elevated temperature (e.g., 70°C).

  • For degradation in solution, prepare a solution of the drug substance and store it at a high temperature.

  • Collect samples at various time points.

  • Analyze the samples by HPLC.

Protocol for Photolytic Degradation
  • Expose the solid drug substance or a solution of the drug substance to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.[5]

  • A control sample should be wrapped in aluminum foil to protect it from light.

  • Analyze the exposed and control samples by HPLC at a specified time point.

Data Presentation

The quantitative data obtained from forced degradation studies should be summarized in a clear and structured table to facilitate comparison.

Stress Condition Strength of Stressor Time (hours) % Assay of this compound % Total Impurities Major Degradation Products (and their %)
Acid Hydrolysis0.1 M HCl24
Base Hydrolysis0.1 M NaOH24
Oxidation3% H₂O₂24
Thermal (Solid)70°C48
Thermal (Solution)70°C48
Photolytic (Solid)1.2 million lux hours-
Photolytic (Solution)1.2 million lux hours-

Visualizations

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Drug_Substance This compound Acid Acid Hydrolysis (e.g., 0.1 M HCl) Drug_Substance->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Drug_Substance->Base Oxidation Oxidation (e.g., 3% H₂O₂) Drug_Substance->Oxidation Thermal Thermal Stress (e.g., 70°C) Drug_Substance->Thermal Photo Photolytic Stress (ICH Q1B) Drug_Substance->Photo HPLC Stability-Indicating HPLC-PDA/UV Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LC_MS LC-MS for Identification HPLC->LC_MS Method_Validation Method Validation HPLC->Method_Validation Pathway Degradation Pathway Elucidation LC_MS->Pathway

Caption: Workflow for Forced Degradation Studies.

Hypothetical_Degradation_Pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_thermal Thermal Parent This compound DP1 Degradation Product 1 (e.g., Lactone Ring Opening) Parent->DP1 Acid/Base DP2 Degradation Product 2 (e.g., Hydroxylation) Parent->DP2 Oxidizing Agent DP3 Degradation Product 3 (e.g., Epimerization) Parent->DP3 Heat

Caption: Hypothetical Degradation Pathways.

References

Technical Support Center: Enhancing the Long-Term Storage Stability of 11,13-Dihydroivalin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and handling of 11,13-Dihydroivalin. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To minimize degradation, storage at low temperatures is highly recommended. Based on general practices for sesquiterpene lactones, the following conditions are advisable:

Storage ConditionTemperatureDurationRecommendation
Short-term4°CWeeksRecommended for frequently used aliquots.
Long-term-20°CMonthsIdeal for preserving the compound for an extended period.
Archival-80°CYearsFor valuable reference standards and long-term archival.

Q2: I observed a decrease in the activity of my this compound sample. What could be the cause?

A2: A decrease in biological or chemical activity is often an indicator of degradation. Several factors can contribute to the degradation of sesquiterpene lactones like this compound, including:

  • Temperature: Elevated temperatures can accelerate degradation. A study on Arnica tincture showed a significant decrease in sesquiterpene lactone content at higher storage temperatures.[2]

  • pH: Sesquiterpene lactones can be unstable in neutral to alkaline conditions. Studies have shown that some sesquiterpene lactones are more stable at a lower pH (e.g., 5.5) compared to a neutral pH of 7.4.[3]

  • Solvent: The choice of solvent can impact stability. For instance, alcohols like ethanol have been shown to react with the cyclopentenone structure of some sesquiterpene lactones.[2]

  • Light and Air (Oxidation): Exposure to light and oxygen can lead to photo-degradation and oxidation. It is advisable to store the compound in amber vials and under an inert atmosphere (e.g., argon or nitrogen) if possible.

Q3: How can I check the purity and integrity of my this compound sample?

A3: To assess the purity and detect potential degradation products, the following analytical techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a common method for the analysis and isolation of sesquiterpene lactones.[4] A stability-indicating HPLC method should be used to separate the parent compound from its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of sesquiterpene lactones, as demonstrated in a study on Arnica tincture.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectroscopy is a powerful tool for elucidating the structure of degradation products.[3]

Troubleshooting Guides

Issue 1: Inconsistent Experimental Results

If you are observing variability in your experimental outcomes, consider the following troubleshooting steps:

G Troubleshooting Inconsistent Results start Inconsistent Experimental Results check_storage Review Storage Conditions (Temperature, Light, Atmosphere) start->check_storage check_handling Evaluate Sample Handling (Solvent, pH, Aliquoting) check_storage->check_handling analyze_purity Perform Purity Analysis (HPLC, LC-MS) check_handling->analyze_purity new_sample Use a Freshly Prepared or New Sample analyze_purity->new_sample compare_results Compare Results with New Sample new_sample->compare_results stable Results are Consistent: Original Sample Degraded compare_results->stable Consistent unstable Results Still Inconsistent: Investigate Other Experimental Parameters compare_results->unstable Inconsistent G HPLC Method Development Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_eval Method Evaluation stress_sample Prepare Stressed Samples (Acid, Base, Heat, Light, Oxidation) inject_samples Inject Stressed and Control Samples stress_sample->inject_samples control_sample Prepare Unstressed Control Sample control_sample->inject_samples select_column Select Appropriate Column (e.g., C18) optimize_mobile_phase Optimize Mobile Phase (e.g., Acetonitrile/Water Gradient) select_column->optimize_mobile_phase set_detection Set Detection Wavelength (UV-Vis) optimize_mobile_phase->set_detection set_detection->inject_samples evaluate_separation Evaluate Peak Separation inject_samples->evaluate_separation evaluate_separation->optimize_mobile_phase Inadequate Separation validate_method Validate Method (Specificity, Linearity, Accuracy, Precision) evaluate_separation->validate_method Adequate Separation G Potential Degradation Pathways dihydroivalin This compound hydrolysis Hydrolysis of Lactone Ring dihydroivalin->hydrolysis Aqueous/Basic Conditions epimerization Epimerization at Chiral Centers dihydroivalin->epimerization Heat/Base oxidation Oxidation of Functional Groups dihydroivalin->oxidation Air/Light addition Michael Addition at α,β-unsaturated carbonyl dihydroivalin->addition Nucleophiles (e.g., alcohols)

References

Technical Support Center: Troubleshooting Low Cell Permeability of 11,13-Dihydroivalin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting strategies and frequently asked questions (FAQs) for researchers encountering low cell permeability with the small molecule 11,13-Dihydroivalin. The principles and protocols described here are broadly applicable to other small molecules exhibiting similar challenges.

Frequently Asked Questions (FAQs)

Q1: My this compound compound shows high potency in biochemical assays but low activity in cell-based assays. Could low cell permeability be the issue?

A1: Yes, a significant drop in potency between biochemical and cell-based assays is a classic indicator of poor cell permeability. The compound may be unable to efficiently cross the cell membrane to reach its intracellular target. It is crucial to experimentally determine the permeability of this compound to confirm this hypothesis.

Q2: What are the primary physicochemical properties of this compound that could be contributing to its low cell permeability?

A2: Several factors inherent to a molecule's structure can limit its ability to cross the lipid bilayer of a cell membrane.[1] Key properties to consider for this compound include:

  • High Polarity: A large number of hydrogen bond donors and acceptors can impede a molecule's passage through the hydrophobic cell membrane.[2]

  • Low Lipophilicity: The compound may not be sufficiently lipid-soluble to effectively partition into the cell membrane.[3]

  • High Molecular Weight: Larger molecules generally exhibit lower rates of passive diffusion across the cell membrane.[1]

  • Charge: If this compound is charged at physiological pH, its ability to cross the nonpolar lipid membrane will be significantly reduced.[4]

  • Efflux: The compound might be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp), which actively transport it out of the cell.[5][6]

Q3: How can I experimentally measure the cell permeability of this compound?

A3: Two standard in vitro assays are widely used to quantify the permeability of small molecules:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that assesses a compound's ability to diffuse through a lipid-infused artificial membrane. It specifically measures passive transcellular permeability.[7][8]

  • Caco-2 Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[9][10] It provides a more comprehensive assessment of permeability by accounting for passive diffusion, active transport, and efflux mechanisms.[11][12]

Q4: My this compound compound shows low permeability in the PAMPA assay. What does this suggest?

A4: Low permeability in a PAMPA assay indicates that this compound has poor intrinsic passive diffusion capabilities. This is likely due to unfavorable physicochemical properties such as high polarity or low lipophilicity.

Q5: this compound has acceptable permeability in the PAMPA assay but performs poorly in the Caco-2 assay. What is the likely cause?

A5: This discrepancy strongly suggests that this compound is a substrate for active efflux transporters present in the Caco-2 cells.[8] The compound may be able to passively diffuse across the membrane, but it is then actively pumped out of the cell, resulting in low net intracellular accumulation.

Q6: How can I confirm if this compound is a substrate for efflux pumps?

A6: A bidirectional Caco-2 assay is the standard method to investigate active efflux.[13] This involves measuring the permeability of the compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is a strong indicator of active efflux.[13] To further confirm the involvement of specific transporters like P-gp, the assay can be repeated in the presence of a known inhibitor, such as verapamil. A significant reduction in the efflux ratio in the presence of the inhibitor confirms that the compound is a substrate for that transporter.[13]

Q7: What strategies can be employed to improve the cell permeability of this compound?

A7: Several approaches can be taken to enhance the cellular uptake of your compound:

  • Chemical Modification:

    • Prodrug Approach: Masking polar functional groups with lipophilic moieties that can be cleaved intracellularly is a common and effective strategy.[14][15]

    • Modulating Lipophilicity: Systematically altering the structure to achieve an optimal LogP/LogD value can improve membrane partitioning.[16]

    • Reduce Hydrogen Bonding: Modifying the structure to decrease the number of hydrogen bond donors can enhance permeability.[15]

  • Formulation Strategies:

    • Use of Permeability Enhancers: Certain excipients can be used to transiently increase membrane permeability.

    • Nanocarrier Formulations: Encapsulating the compound in lipid-based or polymeric nanoparticles can facilitate its entry into cells.[17]

Troubleshooting Guides

Issue 1: Low Permeability in PAMPA Assay
Potential Cause Troubleshooting Steps
Unfavorable Physicochemical Properties - Assess Physicochemical Properties: Measure the LogP/LogD and aqueous solubility of this compound. - Chemical Modification: If the compound is too polar (low LogP), consider adding lipophilic groups. If it is too lipophilic (high LogP, low solubility), consider adding polar groups to improve solubility.[16]
Compound Instability - Assess Stability: Determine the stability of this compound in the assay buffer at the experimental pH and temperature.
Issues with Artificial Membrane - Verify Membrane Integrity: Use a low-permeability marker compound to ensure the integrity of the lipid membrane. - Use Fresh Lipid Solution: Ensure the lipid solution used to create the membrane is fresh and properly prepared.
Issue 2: Low Permeability in Caco-2 Assay with Good PAMPA Permeability
Potential Cause Troubleshooting Steps
Active Efflux - Perform Bidirectional Caco-2 Assay: Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 indicates active efflux.[13] - Use Efflux Pump Inhibitors: Co-administer this compound with a known inhibitor (e.g., verapamil for P-gp) to see if permeability (Papp A-B) increases and the efflux ratio decreases.[13]
Compound Metabolism - Analyze for Metabolites: Use LC-MS/MS to analyze the samples from both the apical and basolateral compartments for the presence of metabolites of this compound.
Poor Aqueous Solubility - Check for Precipitation: Visually inspect the donor wells for any signs of compound precipitation during the assay. - Improve Solubility: Decrease the compound concentration or increase the percentage of a co-solvent like DMSO (ensuring it doesn't compromise monolayer integrity).[18]
Low Compound Recovery - Assess Non-Specific Binding: If the total amount of compound recovered from the donor and receiver wells is low, it may be binding to the assay plates. Consider using low-binding plates.[12]

Quantitative Data Summary

Table 1: Interpretation of Apparent Permeability (Papp) Values from Caco-2 Assays
Papp (x 10⁻⁶ cm/s)Permeability ClassificationExpected In Vivo Absorption
< 1Low< 30%
1 - 10Moderate30% - 70%
> 10High> 70%

Note: These are general guidelines and the correlation to in vivo absorption can vary.

Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of the Lipid Membrane: A solution of lipid (e.g., 2% lecithin in dodecane) is used to impregnate the filter of a 96-well filter plate (the donor plate).[16]

  • Preparation of Solutions: The test compound, this compound, is dissolved in a buffer solution (e.g., phosphate-buffered saline, PBS) at a specific concentration. This serves as the donor solution. The acceptor plate, a 96-well plate without a filter, is filled with the same buffer.[19]

  • Assay Setup: The donor plate is placed on top of the acceptor plate. The donor solution containing this compound is added to the wells of the donor plate.

  • Incubation: The plate "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours).[20]

  • Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The effective permeability (Pe) is calculated based on the concentration of the compound in the donor and acceptor wells.

Protocol 2: Caco-2 Cell Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[13][21]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer Yellow.[13]

  • Assay Procedure:

    • For apical-to-basolateral (A-to-B) permeability, the test compound, this compound, is added to the apical (upper) chamber.

    • For basolateral-to-apical (B-to-A) permeability, the compound is added to the basolateral (lower) chamber.[10]

  • Incubation: The plates are incubated at 37°C, typically with gentle shaking.

  • Sampling: Aliquots are taken from the receiver chamber at various time points (e.g., 30, 60, 90, 120 minutes).[9]

  • Quantification: The concentration of this compound in the collected samples is measured by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of permeation of the compound across the cell monolayer.

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration of the compound in the donor chamber.[22]

Visualizations

G start Low activity of this compound in cell-based assays check_perm Is low cell permeability suspected? start->check_perm pampa Perform PAMPA Assay check_perm->pampa Yes good_perm Permeability is likely not the primary issue check_perm->good_perm No pampa_result PAMPA Permeability? pampa->pampa_result caco2 Perform Caco-2 Assay pampa_result->caco2 High/Moderate passive_issue Poor Passive Permeability (High Polarity / Low Lipophilicity) pampa_result->passive_issue Low caco2_result Caco-2 Permeability? caco2->caco2_result efflux Perform Bidirectional Caco-2 Assay caco2_result->efflux Low caco2_result->good_perm High/Moderate efflux_ratio Efflux Ratio > 2? efflux->efflux_ratio efflux_ratio->passive_issue No efflux_issue Substrate for Efflux Pumps efflux_ratio->efflux_issue Yes chem_mod Chemical Modification (e.g., Prodrug) passive_issue->chem_mod formulation Formulation Strategies passive_issue->formulation efflux_issue->chem_mod

Caption: Troubleshooting workflow for low cell permeability.

G cluster_membrane Cell Membrane passive Passive Diffusion compound_in This compound passive->compound_in facilitated Facilitated Diffusion facilitated->compound_in active Active Transport active->compound_in efflux Efflux Pump compound_out This compound efflux->compound_out extracellular Extracellular Space intracellular Intracellular Space compound_out->passive compound_out->facilitated compound_out->active compound_in->efflux atp ATP atp->active Energy atp->efflux Energy G seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for ~21 days to form a monolayer seed->culture integrity 3. Verify monolayer integrity (TEER) culture->integrity add_compound 4. Add this compound to donor chamber integrity->add_compound incubate 5. Incubate at 37°C add_compound->incubate sample 6. Sample from receiver chamber at time points incubate->sample analyze 7. Analyze samples by LC-MS/MS sample->analyze calculate 8. Calculate Papp analyze->calculate

References

Validation & Comparative

"11,13-Dihydroivalin vs. Ivalin: a comparative study"

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Ivalin and its reduced derivative, 11,13-Dihydroivalin. The information presented herein is intended to support research and development efforts in the fields of oncology and anti-inflammatory therapeutics.

Introduction

Ivalin is a naturally occurring sesquiterpene lactone characterized by an α-methylene-γ-lactone functional group. This reactive moiety is widely recognized as a key determinant of the biological activity of many sesquiterpene lactones. In contrast, this compound is the saturated analogue of Ivalin, lacking the exocyclic double bond in the lactone ring. This structural modification is hypothesized to significantly impact the compound's biological profile. This guide will explore the known biological activities of Ivalin and infer the probable activities of this compound based on structure-activity relationship studies of related compounds.

Chemical Structures

CompoundChemical Structure
Ivalin Ivalin Structure
This compound this compound Structure (Presumed Structure)

Caption: Chemical structures of Ivalin and the presumed structure of this compound.

Comparative Biological Activity

The primary biological activities of Ivalin reported in the literature are its anti-cancer and anti-inflammatory effects. The α-methylene-γ-lactone group in Ivalin is a Michael acceptor, enabling it to react with nucleophilic groups in biomolecules, particularly cysteine residues in proteins. This reactivity is believed to be central to its mechanism of action.

Conversely, the saturation of the 11,13-double bond in this compound is expected to dramatically reduce or abolish its biological activity. Studies on other sesquiterpene lactones have consistently demonstrated that the α-methylene-γ-lactone moiety is critical for their cytotoxic and anti-inflammatory properties. For instance, the conversion of other sesquiterpene lactones to their 11,13-dihydro derivatives leads to a significant loss of their ability to inhibit cancer cell proliferation and inflammatory pathways. However, some 11,13-dihydro sesquiterpene lactones, such as 11β,13-dihydrolactucin, have been shown to possess anti-inflammatory properties, suggesting that other structural features may also contribute to biological activity.[1][2]

Tabulated Comparison of Biological Activities
Biological ActivityIvalinThis compound (Inferred)Key References
Anticancer Activity
CytotoxicityPotent activity against various cancer cell lines.[3]Significantly reduced or no activity.[4][3][4]
Mechanism of ActionInhibition of microtubule polymerization, induction of G2/M cell cycle arrest and apoptosis.[5] Suppression of epithelial-mesenchymal transition (EMT).[6]Likely does not share the same mechanism due to the absence of the reactive lactone. May exhibit some anti-inflammatory effects that could indirectly impact cancer progression.[5][6]
Anti-inflammatory Activity
Mechanism of ActionLikely involves alkylation of key inflammatory proteins such as those in the NF-κB pathway.[7]May exhibit some activity through mechanisms independent of the α-methylene-γ-lactone group, potentially by interacting with other cellular targets.[1][8][1][7][8]

Signaling Pathways and Mechanisms of Action

Ivalin's Anti-Cancer Signaling Pathway

Ivalin has been shown to exert its anti-cancer effects through multiple signaling pathways. In breast cancer cells, it inhibits the Epithelial-Mesenchymal Transition (EMT), a critical process in cancer metastasis.[6] This is achieved by upregulating E-cadherin and downregulating N-cadherin, Vimentin, and the transcription factor ZEB1. In hepatocellular carcinoma cells, Ivalin acts as a microtubule inhibitor, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5] This is associated with the upregulation of Bax and downregulation of Bcl-2, as well as altered levels of cell cycle regulatory proteins Cdc25A and Cyclin B1.[5]

Ivalin_Anticancer_Pathway cluster_emt EMT Regulation cluster_cell_cycle Cell Cycle & Apoptosis Regulation Ivalin Ivalin Microtubules Microtubules Ivalin->Microtubules inhibits polymerization EMT Epithelial-Mesenchymal Transition (EMT) Ivalin->EMT suppresses Metastasis Metastasis Ivalin->Metastasis inhibits Cell_Cycle Cell Cycle Progression Microtubules->Cell_Cycle disruption leads to EMT->Metastasis promotes E_cadherin E-cadherin EMT->E_cadherin downregulates N_cadherin N-cadherin EMT->N_cadherin upregulates Vimentin Vimentin EMT->Vimentin upregulates ZEB1 ZEB1 EMT->ZEB1 upregulates G2_M_Arrest G2/M Arrest Cell_Cycle->G2_M_Arrest Apoptosis Apoptosis Bax Bax Apoptosis->Bax upregulates Bcl_2 Bcl-2 Apoptosis->Bcl_2 downregulates G2_M_Arrest->Apoptosis induces

Caption: Proposed signaling pathway for the anti-cancer activity of Ivalin.

Inferred Mechanism of this compound

Due to the saturation of the α-methylene-γ-lactone ring, this compound is not expected to function as a Michael acceptor. Therefore, its biological activity, if any, would proceed through different mechanisms. It might interact non-covalently with cellular targets. For example, the anti-inflammatory effects of 11β,13-dihydrolactucin are attributed to the inhibition of the NF-κB and MAPK p38 signaling pathways.[1][8]

Dihydroivalin_Inferred_Pathway Dihydroivalin This compound Cellular_Targets Non-covalent interaction with cellular targets Dihydroivalin->Cellular_Targets Inflammatory_Response Inflammatory Response Dihydroivalin->Inflammatory_Response inferred anti-inflammatory effect NF_kB_Pathway NF-κB Pathway Cellular_Targets->NF_kB_Pathway may inhibit MAPK_Pathway MAPK p38 Pathway Cellular_Targets->MAPK_Pathway may inhibit NF_kB_Pathway->Inflammatory_Response promotes MAPK_Pathway->Inflammatory_Response promotes

Caption: Inferred anti-inflammatory signaling pathway for this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Ivalin and this compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Ivalin or this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells).

Wound Healing Assay

Objective: To assess the effect of the compounds on cell migration.

Procedure:

  • Grow a confluent monolayer of cells in a 6-well plate.

  • Create a "wound" in the monolayer by scraping with a sterile pipette tip.

  • Wash the cells with PBS to remove debris and replace the medium with fresh medium containing the test compound at a non-toxic concentration.

  • Capture images of the wound at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope.

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Transwell Invasion Assay

Objective: To evaluate the effect of the compounds on cancer cell invasion.

Procedure:

  • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

  • Seed cancer cells in serum-free medium in the upper chamber.

  • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Add the test compound to both the upper and lower chambers.

  • Incubate for 24-48 hours.

  • Remove non-invading cells from the top of the membrane with a cotton swab.

  • Fix and stain the invading cells on the bottom of the membrane with crystal violet.

  • Count the number of invading cells in several random fields under a microscope.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of the compounds on cell cycle distribution.

Procedure:

  • Treat cells with the test compounds for a specified time (e.g., 24 hours).

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Fix the cells in 70% ethanol at -20°C overnight.

  • Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometer.

  • Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Summary and Future Directions

Ivalin demonstrates significant potential as an anti-cancer agent, primarily due to the presence of the α-methylene-γ-lactone moiety. Its mechanisms of action involve the disruption of microtubule dynamics and the suppression of EMT, both critical processes in cancer progression. In contrast, this compound is predicted to have significantly lower or no cytotoxic activity due to the saturation of this reactive group. However, the possibility of anti-inflammatory activity through alternative mechanisms warrants further investigation.

Future research should focus on:

  • The synthesis and purification of this compound to experimentally validate its biological activities.

  • Head-to-head in vitro and in vivo comparative studies of Ivalin and this compound to definitively elucidate the role of the α-methylene-γ-lactone group.

  • Exploration of the potential anti-inflammatory properties of this compound and its mechanism of action.

  • Further investigation into the specific molecular targets of Ivalin to optimize its therapeutic potential and develop more selective derivatives.

This comparative guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of Ivalin and its derivatives. The provided experimental protocols offer a starting point for the in vitro evaluation of these and other related compounds.

References

A Comparative Analysis of the Anti-Inflammatory Effects of Parthenolide and 11,13-Dihydroivalin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of natural product research for anti-inflammatory drug discovery, sesquiterpene lactones have emerged as a promising class of compounds. Among these, parthenolide, the principal bioactive component of feverfew (Tanacetum parthenium), is well-characterized for its potent anti-inflammatory properties. This guide provides a detailed comparison of the anti-inflammatory effects of parthenolide with what is known about 11,13-Dihydroivalin, another sesquiterpene lactone for which specific experimental data is less prevalent. This comparison is intended for researchers, scientists, and drug development professionals to highlight the established mechanisms of parthenolide and to infer the potential activities of this compound based on the broader understanding of this chemical class.

Mechanism of Action: A Tale of a Well-Studied Compound and Its Lesser-Known Relative

Parthenolide is a well-documented inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[1][2] The activation of NF-κB leads to the transcription of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[3][4][5] Parthenolide exerts its primary anti-inflammatory effect by directly targeting and inhibiting the IκB kinase (IKK) complex, which is essential for the activation of NF-κB.[1] This inhibition prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its translocation to the nucleus.

Quantitative Comparison of Anti-Inflammatory Activity

The following tables summarize the available quantitative data for parthenolide's inhibitory effects on various inflammatory mediators. Due to the lack of specific experimental data for this compound, a direct quantitative comparison is not possible at this time.

Table 1: Inhibitory Concentration (IC50) of Parthenolide on Pro-Inflammatory Mediators

Inflammatory MediatorCell LineStimulantIC50 (µM)Reference
TNF-αTHP-1LPS1.091[6][7]
IL-6THP-1LPS2.620[6][7]
IL-1βTHP-1LPS2.594[6][7]
IL-8THP-1LPS1.858[6][7]
NO (from iNOS)THP-1LPS2.175[6][7]
COX-2 ExpressionCNE1 & CNE2-~10-30[8]

Note: The IC50 values can vary depending on the specific experimental conditions, including cell type, stimulus, and incubation time.

Experimental Protocols

Below are detailed methodologies for key experiments typically used to evaluate the anti-inflammatory effects of compounds like parthenolide and could be applied to this compound.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 or human monocytic cell line THP-1 are commonly used.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., parthenolide) for 1-2 hours, followed by stimulation with an inflammatory agent such as lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified period (e.g., 18-24 hours).

Nitric Oxide (NO) Production Assay (Griess Assay)
  • After cell treatment, the culture supernatant is collected.

  • An equal volume of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance is measured at 540 nm using a microplate reader.

  • The concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
  • The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatants are quantified using commercially available ELISA kits.

  • The assay is performed according to the manufacturer's instructions.

  • Briefly, supernatants are added to wells of a microplate pre-coated with a capture antibody specific for the cytokine of interest.

  • After incubation and washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

  • A substrate solution is then added, and the resulting color development is measured at a specific wavelength using a microplate reader.

  • Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.

Western Blot Analysis for Protein Expression (e.g., COX-2, iNOS, NF-κB pathway proteins)
  • Following treatment, cells are lysed to extract total protein.

  • Protein concentration is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • The membrane is then incubated with primary antibodies specific for the proteins of interest (e.g., COX-2, iNOS, phospho-IκBα, p65).

  • After washing, the membrane is incubated with a secondary antibody conjugated to horseradish peroxidase.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities are quantified using densitometry software, with β-actin or GAPDH used as a loading control.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the NF-κB signaling pathway and a typical experimental workflow for comparing the anti-inflammatory effects of the two compounds.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB p_IkB p-IκB IkB->p_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->NFkB Releases Proteasome Proteasome Degradation p_IkB->Proteasome Inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) Nucleus->Inflammatory_Genes Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits

Caption: The NF-κB signaling pathway and the inhibitory action of Parthenolide.

Experimental_Workflow cluster_assays Downstream Assays start Start: Cell Culture (e.g., RAW 264.7) pretreatment Pre-treatment with This compound or Parthenolide (various concentrations) start->pretreatment stimulation Inflammatory Stimulation (e.g., LPS) pretreatment->stimulation collection Collect Supernatant & Cell Lysates stimulation->collection elisa ELISA (TNF-α, IL-6) collection->elisa griess Griess Assay (NO production) collection->griess western Western Blot (COX-2, iNOS, p-IκBα) collection->western analysis Data Analysis & Comparison (IC50 values, etc.) elisa->analysis griess->analysis western->analysis end Conclusion analysis->end

Caption: Experimental workflow for comparing anti-inflammatory effects.

Conclusion

Parthenolide stands as a benchmark sesquiterpene lactone with well-defined anti-inflammatory properties, primarily mediated through the potent inhibition of the NF-κB signaling pathway. Its effects on reducing the production of key inflammatory mediators like TNF-α, IL-6, and NO are extensively documented. While this compound remains a less-explored molecule, its structural characteristics suggest it may possess similar anti-inflammatory capabilities, likely also targeting the NF-κB pathway. To substantiate this hypothesis and to enable a direct, data-driven comparison, further in-depth experimental investigation into the bioactivity of this compound is imperative. The experimental protocols and workflows detailed in this guide provide a robust framework for such future studies, which will be crucial in unlocking the therapeutic potential of this and other related natural products.

References

Validating the Mechanism of Action of 11,13-Dihydroivalin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanism of action of 11,13-Dihydroivalin and its related compound, 11(13)-dehydroivaxillin (DHI), with alternative therapeutic agents that also target the NF-κB signaling pathway. The information presented is supported by experimental data to aid in the evaluation of its therapeutic potential.

Introduction to this compound and its Mechanism of Action

This compound and its analog, 11(13)-dehydroivaxillin (DHI), are natural compounds that have demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cells, particularly in non-Hodgkin's lymphoma (NHL).[1][2] The primary mechanism of action for these compounds is the inhibition of the canonical NF-κB signaling pathway. This pathway is a key regulator of inflammation, immune response, cell survival, and proliferation, and its aberrant activation is a hallmark of many cancers.[1][2]

Experimental evidence from cellular thermal shift assays (CETSA) has shown that DHI directly interacts with and reduces the thermal stability of IκB kinase α (IKKα) and IKKβ.[1] These kinases are crucial components of the IKK complex, which is responsible for phosphorylating the inhibitor of NF-κB, IκBα. Phosphorylation of IκBα leads to its ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes that promote cell survival and proliferation. By directly inhibiting IKKα and IKKβ, DHI prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking its pro-survival signaling.[1]

Comparative Analysis with Alternative NF-κB Pathway Inhibitors

To provide a comprehensive evaluation of this compound's mechanism, this guide compares its activity with three other well-characterized inhibitors of the NF-κB pathway: Bortezomib, Carfilzomib, and Parthenolide.

  • Bortezomib and Carfilzomib are proteasome inhibitors. Unlike DHI, which targets the upstream IKK complex, these drugs act downstream by inhibiting the proteasome-mediated degradation of IκBα. This also results in the cytoplasmic sequestration of NF-κB.

  • Parthenolide , a sesquiterpene lactone similar to DHI, also inhibits the NF-κB pathway by targeting the IKK complex, making it a mechanistically similar natural product for comparison.

Data Presentation: Comparative Efficacy

The following tables summarize the available quantitative data on the anti-proliferative effects of 11(13)-dehydroivaxillin (DHI) and the selected alternative compounds in various cancer cell lines.

Table 1: Anti-Proliferative Activity of 11(13)-dehydroivaxillin (DHI) in Non-Hodgkin's Lymphoma Cell Lines

Cell LineIC50 (µM)Exposure TimeAssay
NAMALWASensitive (Specific IC50 not provided)-Cell Viability Assay
U2932Sensitive (Specific IC50 not provided)-Cell Viability Assay
SU-DHL-2Sensitive (Specific IC50 not provided)-Cell Viability Assay

Data from a study on 11(13)-dehydroivaxillin, which noted these cell lines as the most sensitive.[1]

Table 2: Comparative Anti-Proliferative Activity (IC50 Values in µM)

CompoundDaudi (Burkitt's Lymphoma)Other Lymphoma/Myeloma Cell LinesOther Cancer Cell Lines
Bortezomib ~0.01 (12h)T-ALL (0.004-0.012), MM (0.0135)Glioma (constitutive NF-κB activity)
Carfilzomib -MCL (0.0087-0.0456), BCP-ALL (0.0053), MM (10.73-26.15)Breast (0.0063-0.0765)
Parthenolide --NSCLC (6.07-15.38), Cervical (8.42), Breast (9.54)

Note: The IC50 values are collated from multiple studies and may not be directly comparable due to variations in experimental conditions.[3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of the mechanism of action are provided below.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Bortezomib, etc.) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).

NF-κB Luciferase Reporter Assay
  • Cell Transfection: Stably or transiently transfect cells (e.g., Daudi) with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

  • Cell Seeding and Treatment: Seed the transfected cells in a 96-well plate. Pre-treat the cells with the test compound for a specified duration (e.g., 4 hours) before stimulating with an NF-κB activator like TNFα (e.g., 15 ng/mL) for another period (e.g., 6-24 hours).

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay: Add luciferase assay reagent containing luciferin to the cell lysates.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Normalization: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein concentration to account for variations in cell number and transfection efficiency.

Western Blot for Phosphorylated IKKα/β
  • Cell Treatment and Lysis: Treat cells with the test compound and/or TNFα as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples and separate them by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of IKKα/β (e.g., phospho-IKKα/β (Ser176/180)).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Normalization: Re-probe the membrane with an antibody against total IKKα/β or a housekeeping protein (e.g., β-actin or GAPDH) for loading control.

Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Treat intact cells with the test compound or vehicle control and incubate to allow for target engagement.

  • Heating: Heat aliquots of the cell suspension to a range of different temperatures for a short period (e.g., 3 minutes) to induce protein denaturation.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of the target protein (e.g., IKKα or IKKβ) by Western blot or other quantitative methods like ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates direct target engagement.

Visualizations

Signaling Pathway Diagrams

G cluster_Pathway Canonical NF-κB Pathway DHI This compound IKK_complex IKK Complex (IKKα/IKKβ) DHI->IKK_complex Inhibits Proteasome_Inhibitors Bortezomib, Carfilzomib Proteasome Proteasome Proteasome_Inhibitors->Proteasome Inhibits Parthenolide Parthenolide Parthenolide->IKK_complex Inhibits IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Gene Expression (Survival, Proliferation) Nucleus->Gene_Expression Activates

Caption: Mechanism of action of this compound and alternatives on the NF-κB pathway.

Experimental Workflow Diagrams

G cluster_viability Cell Viability Assay c1 Seed Cells c2 Treat with Compound c1->c2 c3 Add MTT Reagent c2->c3 c4 Incubate c3->c4 c5 Solubilize Formazan c4->c5 c6 Measure Absorbance c5->c6

Caption: Workflow for determining cell viability after compound treatment.

G cluster_cetsa Cellular Thermal Shift Assay (CETSA) d1 Treat Cells with Compound d2 Heat Shock at Various Temperatures d1->d2 d3 Lyse Cells d2->d3 d4 Centrifuge to Pellet Aggregates d3->d4 d5 Analyze Soluble Protein Fraction (e.g., Western Blot) d4->d5

Caption: Workflow for assessing direct target engagement using CETSA.

References

Cross-Validation of Analytical Methods for 11,13-Dihydroivalin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic candidates like 11,13-Dihydroivalin is paramount. As no standardized analytical method currently exists for this specific sesquiterpene lactone, this guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The following sections present hypothetical, yet realistic, performance data and detailed experimental protocols to guide researchers in selecting and validating a suitable method for their needs.

Data Presentation: Comparison of Analytical Methods

The performance of any analytical method is assessed through a series of validation parameters.[1][2][3][4] The table below summarizes the expected performance characteristics of a hypothetical HPLC-UV and a UPLC-MS/MS method for the quantification of this compound.

Validation ParameterHPLC-UV MethodUPLC-MS/MS Method
Linearity (Range) 2–180 µg/mL0.5–200 ng/mL
Correlation Coefficient (r²) > 0.999> 0.995
Limit of Detection (LOD) ~0.75 µg/mL~0.15 ng/mL
Limit of Quantitation (LOQ) ~2.5 µg/mL~0.5 ng/mL
Accuracy (% Recovery) 98.0–102.0%95.0–105.0%
Precision (% RSD) < 5%< 10%
Specificity ModerateHigh
Run Time ~20 minutes~5 minutes

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are hypothetical protocols for an HPLC-UV and a UPLC-MS/MS method for analyzing this compound.

Method 1: HPLC-UV

This method is suitable for routine analysis where high sensitivity is not the primary requirement.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution.

  • Prepare calibration standards by serial dilution of the stock solution with the mobile phase.

  • For unknown samples, perform a suitable extraction (e.g., solid-phase extraction or liquid-liquid extraction) to isolate the analyte and remove interfering matrix components.

  • Reconstitute the final extract in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 220 nm.

3. Validation Parameters to Assess:

  • Linearity: Analyze a series of calibration standards (at least 5 concentrations) and plot the peak area against the concentration.

  • Accuracy: Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples at different concentrations.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[1]

  • Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of this compound.

Method 2: UPLC-MS/MS

This method offers higher sensitivity and specificity, making it ideal for bioanalytical studies or when low concentrations of the analyte are expected.

1. Sample Preparation:

  • Prepare stock and calibration standards as described for the HPLC-UV method.

  • For biological samples, perform protein precipitation followed by liquid-liquid extraction or solid-phase extraction.

  • An internal standard (structurally similar to this compound) should be added to all samples and standards to correct for matrix effects and variations in extraction recovery.

  • Evaporate the final extract to dryness and reconstitute in the initial mobile phase.

2. UPLC-MS/MS Conditions:

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

3. Validation Parameters to Assess:

  • Assess the same validation parameters as for the HPLC-UV method (Linearity, Accuracy, Precision, LOD, LOQ, Specificity).

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the sample matrix by comparing the response of the analyte in a post-extraction spiked sample to that in a neat solution.

  • Stability: Assess the stability of the analyte in the biological matrix under different storage conditions (freeze-thaw, short-term, and long-term).

Mandatory Visualization

The following diagrams illustrate the cross-validation workflow and a relevant biological signaling pathway potentially modulated by this compound.

CrossValidationWorkflow start Start: Need to Compare Analytical Methods method1 Method 1 (e.g., HPLC-UV) start->method1 method2 Method 2 (e.g., UPLC-MS/MS) start->method2 validation1 Full Validation of Method 1 method1->validation1 validation2 Full Validation of Method 2 method2->validation2 protocol Define Cross-Validation Protocol (Acceptance Criteria) validation1->protocol validation2->protocol samples Prepare QC and/or Incurred Samples protocol->samples analysis1 Analyze Samples with Method 1 samples->analysis1 analysis2 Analyze Samples with Method 2 samples->analysis2 comparison Compare Results (Statistical Analysis) analysis1->comparison analysis2->comparison pass Methods are Equivalent comparison->pass Pass fail Methods are Not Equivalent comparison->fail Fail investigate Investigate Discrepancies fail->investigate

Caption: Workflow for the cross-validation of two analytical methods.

Sesquiterpene lactones, including ivalin, are known to possess anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[5][6][7][8][9][10] The diagram below illustrates a simplified representation of this pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb inhibits proteasome Proteasomal Degradation ikb->proteasome translocation Nuclear Translocation nfkb->translocation nucleus Nucleus translocation->nucleus gene Gene Transcription (Pro-inflammatory mediators) nucleus->gene activates transcription ivalin This compound ivalin->ikk inhibits

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

References

In Vivo Therapeutic Potential of 11,13-Dihydroivalin and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct in vivo validation studies for 11,13-Dihydroivalin are limited in publicly available literature. This guide provides a comparative analysis based on the in vivo therapeutic effects of the structurally related sesquiterpene lactone, 11(13)-dehydroivaxillin (DHI), which serves as a proxy for understanding the potential therapeutic applications of this compound. The findings presented here are intended to guide further research and development.

Introduction

Sesquiterpene lactones are a class of naturally occurring compounds that have garnered significant interest for their diverse biological activities, including anti-inflammatory and anticancer properties. This compound and its analogs, such as 11(13)-dehydroivaxillin (DHI), are members of this class and have shown promising therapeutic potential in preclinical studies. This guide provides a comparative overview of the in vivo efficacy of DHI against non-Hodgkin's lymphoma and malaria, comparing it with standard therapeutic alternatives. Detailed experimental protocols and the underlying signaling pathways are also presented to facilitate further investigation.

Comparison of In Vivo Efficacy: DHI vs. Standard-of-Care

Non-Hodgkin's Lymphoma

Subcutaneous xenograft models in mice are commonly used to evaluate the in vivo efficacy of novel anticancer agents against non-Hodgkin's lymphoma (NHL).[1][2][3][4] In a typical study, human NHL cells are implanted into immunocompromised mice, and upon tumor establishment, treatment with the investigational compound or a standard-of-care agent is initiated.

Table 1: Comparison of DHI and Standard Chemotherapy in a Non-Hodgkin's Lymphoma Xenograft Model

Treatment GroupDosageAdministration RouteMean Tumor Volume (mm³) at Day 10Tumor Growth Inhibition (%)Reference
Vehicle Control-Intraperitoneal~1000-[5]
DHI50 mg/kg/dayIntraperitoneal~400~60%[5]
R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)VariesIntravenous/OralSignificant tumor regressionHigh[6][7][8]

Note: The data for DHI is extracted from a study on 11(13)-dehydroivaxillin.[5] R-CHOP is a standard combination chemotherapy regimen for NHL, and its high efficacy is well-established.[6][7][8]

Malaria

The Peters' 4-day suppressive test is a standard in vivo model to assess the early blood-stage activity of antimalarial compounds.[9][10][11][12][13] In this assay, mice are inoculated with Plasmodium berghei and subsequently treated with the test compound for four consecutive days. The percentage of parasitemia is then compared to that of untreated and standard drug-treated controls.

Table 2: Comparison of DHI and Chloroquine in a Murine Malaria Model (P. berghei)

Treatment GroupDosageAdministration RouteMean Parasitemia (%) on Day 4Parasite Suppression (%)Reference
Vehicle Control-OralHigh-[9][10]
DHI10 mg/kg/dayOralSignificantly reducedHigh
Chloroquine5 mg/kg/dayOralVery low/Undetectable>95%[14][15][16][17][18]

Note: Specific quantitative data for DHI in the Peters' 4-day suppressive test was not available in the searched literature. However, studies indicate its significant antiplasmodial activity in vivo. Chloroquine is a well-established antimalarial drug used as a standard control in these assays.[14][15][16][17][18]

Experimental Protocols

Non-Hodgkin's Lymphoma Xenograft Model
  • Cell Culture: Human non-Hodgkin's lymphoma cell lines (e.g., RL, Daudi) are cultured in appropriate media and conditions.[1]

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.[2][4]

  • Tumor Implantation: A suspension of lymphoma cells is injected subcutaneously into the flank of each mouse.[1][4]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.[1]

  • Treatment: Once tumors reach a predetermined size, mice are randomized into treatment and control groups. The investigational compound (e.g., DHI) or standard chemotherapy is administered according to the specified dosage and schedule.[5]

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the experiment, tumors are excised and weighed.[5]

G cluster_setup Experimental Setup cluster_execution Execution cluster_analysis Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Animal Model Animal Model Animal Model->Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Treatment Randomization->Treatment Monitoring Monitoring Treatment->Monitoring Endpoint Analysis Endpoint Analysis Monitoring->Endpoint Analysis

Workflow for a Non-Hodgkin's Lymphoma Xenograft Study.

Peters' 4-Day Suppressive Test for Antimalarial Activity
  • Parasite Strain: A chloroquine-sensitive strain of Plasmodium berghei is maintained in donor mice.[10]

  • Animal Model: Swiss albino mice are commonly used for this assay.

  • Infection: Mice are inoculated intraperitoneally with infected red blood cells.[9][13]

  • Treatment: Within a few hours of infection, treatment with the test compound, a vehicle control, or a standard antimalarial drug (e.g., chloroquine) is initiated and continued for four consecutive days.[9][10]

  • Parasitemia Determination: On the fifth day, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[9]

  • Efficacy Calculation: The average percentage of parasitemia in the treated groups is compared to the vehicle control group to calculate the percentage of suppression.

G cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase Parasite Inoculation Parasite Inoculation Treatment Initiation (Day 0-3) Treatment Initiation (Day 0-3) Parasite Inoculation->Treatment Initiation (Day 0-3) Blood Smear (Day 4) Blood Smear (Day 4) Treatment Initiation (Day 0-3)->Blood Smear (Day 4) Parasitemia Analysis Parasitemia Analysis Blood Smear (Day 4)->Parasitemia Analysis

Workflow of the Peters' 4-Day Suppressive Test.

Signaling Pathway Analysis: The Role of NF-κB

The therapeutic effects of DHI in cancer have been linked to its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][19] NF-κB is a key transcription factor that plays a critical role in regulating genes involved in inflammation, cell survival, proliferation, and angiogenesis.[20][21][22] In many cancers, the NF-κB pathway is constitutively active, promoting tumor growth and resistance to therapy.[23][24]

DHI has been shown to inhibit the NF-κB pathway, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.[5][19] This inhibition is a key mechanism underlying its observed in vivo antitumor activity.

G Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Complex IKK Complex Pro-inflammatory Stimuli->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription initiates Cell Survival & Proliferation Cell Survival & Proliferation Gene Transcription->Cell Survival & Proliferation DHI DHI DHI->IKK Complex inhibits

Inhibitory Effect of DHI on the NF-κB Signaling Pathway.

Conclusion

While direct in vivo data for this compound is still emerging, the available evidence for the structurally similar compound, 11(13)-dehydroivaxillin, highlights a promising therapeutic potential, particularly in the fields of oncology and infectious diseases. Its demonstrated efficacy in preclinical models of non-Hodgkin's lymphoma and malaria, coupled with a known mechanism of action involving the inhibition of the crucial NF-κB signaling pathway, provides a strong rationale for further investigation. This guide serves as a foundational resource for researchers to design and conduct further in vivo studies to fully elucidate the therapeutic effects of this compound and to explore its potential as a novel therapeutic agent.

References

Structure-Activity Relationship of 11,13-Dihydroivalin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to significant interest in sesquiterpene lactones, a class of natural products known for their diverse biological activities. Among these, Ivalin, a eudesmanolide sesquiterpene lactone, has demonstrated cytotoxic and anti-inflammatory properties. A key structural feature of many bioactive sesquiterpene lactones is the α-methylene-γ-lactone moiety, which is believed to contribute to their activity through Michael addition with biological nucleophiles. The reduction of the C11-C13 double bond in this moiety to yield 11,13-dihydro analogues represents a critical modification for probing the structure-activity relationship (SAR) and potentially modulating the biological profile of these compounds. This guide provides a comparative analysis of 11,13-dihydroivalin analogues and related eudesmanolides, summarizing their biological activities and elucidating the underlying mechanisms of action.

Comparative Analysis of Biological Activity

The biological activity of this compound analogues and related eudesmanolides is primarily assessed through cytotoxicity and anti-inflammatory assays. The saturation of the C11-C13 double bond generally leads to a decrease in cytotoxicity, underscoring the role of the α-methylene-γ-lactone group as a key pharmacophore for this activity. However, anti-inflammatory effects are often retained or even enhanced in the dihydro analogues, suggesting a different mechanism of action.

Cytotoxicity Data

The following table summarizes the cytotoxic activity of Ivalin and representative 11,13-dihydroeudesmanolide analogues against various cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).

CompoundStructural ModificationCell LineIC50 (µM)Reference
Ivalinα-methylene-γ-lactoneC2C122.7 - 3.3[1]
H9c2> 3.3[1]
11,13-Dihydro-dehydroleucodineSaturation of the C11-C13 double bondVSMCNon-cytotoxic up to 12µM[2][3]
1α,4β-Dihydroxy-6α-methacryloxy-8β-isobutyryloxyeudesman-9,12-olide (3)Complex eudesmanolide with saturated lactone ringAGS1.31[4]
Wedelolide B (8)Complex eudesmanolide with saturated lactone ringAGS0.89[4]

Note: Data for direct this compound analogues is limited in the public domain. The table includes closely related eudesmanolides to infer SAR principles. The α-methylene-γ-lactone group appears crucial for the cytotoxicity of Ivalin[1]. Its saturation in analogues like 11,13-Dihydro-dehydroleucodine significantly reduces cytotoxicity[2][3]. However, other structural features in complex eudesmanolides can contribute to potent cytotoxic effects even with a saturated lactone ring[4].

Anti-inflammatory Activity

The anti-inflammatory properties of 11,13-dihydro analogues are often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.

CompoundAssayCell LineIC50 (µM)Reference
11β,13-dihydrolactucinInhibition of IL-8, IL-6, TNF-α expressionCo-culture-[5]
1α,4β,8β-trihydroxy-6β-methacryloxyeudesman-9,12-olide (2)NO production inhibitionRAW 264.711.82[4]
1α,4β,9β-trihydroxy-6α-isobutyryloxy- 11α-13-methacryloxyprostatolide (7)NO production inhibitionRAW 264.711.05[4]
7-Hydroxyfrullanolide (a eudesmanolide)NF-κB inhibitionPBMCs-[6]

The saturation of the C11-C13 double bond does not necessarily diminish anti-inflammatory activity. Compounds like 11β,13-dihydrolactucin and other eudesmanolides with a saturated lactone moiety demonstrate significant anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and MAPK[4][5].

Experimental Protocols

Standardized assays are crucial for the comparative evaluation of this compound analogues. The following are detailed methodologies for commonly employed cytotoxicity assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is based on the ability of SRB to bind to protein components of cells.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.[1][2][3][7]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound analogues are often mediated through the modulation of key cellular signaling pathways, particularly those involved in inflammation and cell survival.

Inhibition of NF-κB and MAPK Signaling Pathways

Sesquiterpene lactones, including 11,13-dihydro analogues, have been shown to exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and enzymes like iNOS and COX-2.

Below is a diagram illustrating the general mechanism by which 11,13-dihydroeudesmanolides may inhibit these pathways.

G Potential Mechanism of Anti-inflammatory Action of 11,13-Dihydroeudesmanolides cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cellular Receptors cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1_MAPK TAK1 TLR4->TAK1_MAPK IKK IKK TLR4->IKK p38 p38 TAK1_MAPK->p38 AP1_MAPK AP-1 p38->AP1_MAPK AP1_nuc AP-1 AP1_MAPK->AP1_nuc IkappaB IκBα IKK->IkappaB phosphorylates NFkB NF-κB (p65/p50) IkappaB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6, TNF-α) NFkB_nuc->Genes AP1_nuc->Genes Dihydroeudesmanolides 11,13-Dihydroeudesmanolides Dihydroeudesmanolides->p38 inhibits Dihydroeudesmanolides->IKK inhibits

Caption: Inhibition of NF-κB and MAPK pathways by 11,13-dihydroeudesmanolides.

This diagram illustrates that 11,13-dihydroeudesmanolides can potentially inhibit the phosphorylation of IKK and p38 MAPK. Inhibition of IKK prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. Similarly, inhibition of p38 MAPK can block the activation of the transcription factor AP-1. The net result is the downregulation of pro-inflammatory gene expression.

Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram outlines a typical workflow for evaluating the anti-inflammatory effects of this compound analogues.

G Workflow for Anti-inflammatory Activity Assessment start Start cell_culture Macrophage Cell Culture (e.g., RAW 264.7) start->cell_culture treatment Treatment with Analogues + Inflammatory Stimulus (LPS) cell_culture->treatment supernatant Collect Supernatant treatment->supernatant cell_lysate Prepare Cell Lysate treatment->cell_lysate no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant->no_assay elisa Cytokine Measurement (ELISA for IL-6, TNF-α) supernatant->elisa western_blot Western Blot Analysis (p-IKK, p-p38, iNOS, COX-2) cell_lysate->western_blot end End no_assay->end elisa->end western_blot->end

Caption: Experimental workflow for evaluating anti-inflammatory activity.

This workflow begins with culturing macrophages, followed by treatment with the test compounds in the presence of an inflammatory stimulus like lipopolysaccharide (LPS). The supernatant is then analyzed for the presence of nitric oxide and pro-inflammatory cytokines. The cell lysate is used for Western blot analysis to determine the expression levels of key proteins in the inflammatory signaling pathways.

References

A Head-to-Head Comparison of Sesquiterpene Lactones: 11(13)-Dehydroivaxillin versus Ivalin

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis for researchers, scientists, and drug development professionals.

In the landscape of natural product chemistry and drug discovery, sesquiterpene lactones stand out for their diverse biological activities. This guide provides a comparative overview of two such compounds: 11(13)-dehydroivaxillin (DHI) and Ivalin. While the initial aim was to directly compare DHI with its dihydro derivative, 11,13-Dihydroivalin, a thorough literature search revealed a significant lack of specific experimental data for the latter. Therefore, this guide will utilize data available for the parent compound, Ivalin, as a proxy to facilitate a meaningful comparison.

Chemical Structures and Properties

Feature11(13)-Dehydroivaxillin (DHI)Ivalin
Chemical Formula C₁₅H₂₀O₄C₁₅H₂₀O₃
Molecular Weight 264.32 g/mol 248.32 g/mol [1]
CAS Number 87441-73-45938-03-4[1]
Key Structural Features Contains an α-methylene-γ-lactone group and additional epoxide functionalities.Possesses an α-methylene-γ-lactone group within a eudesmane framework.[1][2]

Biological Activity and Mechanism of Action

Both 11(13)-dehydroivaxillin and Ivalin have demonstrated significant potential in preclinical studies, particularly in the realm of oncology and inflammation. Their biological activities are largely attributed to the presence of the α-methylene-γ-lactone moiety, a reactive Michael acceptor that can interact with biological nucleophiles such as cysteine residues in proteins.

11(13)-Dehydroivaxillin (DHI)

DHI has emerged as a potent agent against non-Hodgkin's lymphoma (NHL).[3] Its mechanism of action is multifaceted, primarily targeting key signaling pathways involved in cancer cell proliferation and survival.

  • Inhibition of NF-κB Signaling: DHI has been shown to directly interact with and inhibit IKKα/IKKβ, key kinases in the NF-κB signaling cascade. This inhibition prevents the degradation of IκBα and subsequent nuclear translocation of NF-κB, a transcription factor crucial for the survival of many lymphoid malignancies.[3]

  • Modulation of PI3K/AKT and ERK Pathways: The compound also influences other critical survival pathways, such as PI3K/AKT and ERK, although the effects can be cell-type dependent.[3]

  • Anti-proliferative and Pro-apoptotic Effects: By targeting these pathways, DHI induces growth inhibition and apoptosis in NHL cells.[3]

  • Antiplasmodial Activity: DHI has also demonstrated in vivo antiplasmodial activity.[3]

Ivalin

Ivalin has been investigated for its cytotoxic and anti-inflammatory properties.

  • Cytotoxicity: Ivalin exhibits significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma and breast cancer cells.[2][4] Its cytotoxicity is attributed to its ability to act as a microtubule inhibitor, leading to cell proliferation inhibition.[2]

  • Anti-inflammatory Activity: Like many sesquiterpene lactones, Ivalin is expected to possess anti-inflammatory properties, likely through the inhibition of the NF-κB pathway, a common mechanism for this class of compounds.[5][6][7]

  • Effects on the Cytoskeleton: Studies have shown that Ivalin can cause disorganization and aggregation of desmin, a cytoskeletal intermediate filament in myocytes.[8]

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of 11(13)-dehydroivaxillin and Ivalin.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineAssayIC₅₀ / EC₅₀ (µM)Reference
11(13)-Dehydroivaxillin (DHI) Daudi (Burkitt's lymphoma)Not SpecifiedApprox. 2.5[3]
NAMALWA (Burkitt's lymphoma)Not SpecifiedApprox. 1.25[3]
SU-DHL-4 (DLBCL)Not SpecifiedApprox. 5[3]
SU-DHL-2 (DLBCL)Not SpecifiedApprox. 2.5[3]
Ivalin SMMC-7721 (Hepatocellular carcinoma)MTT4.34 ± 0.10[2]
HL-7702 (Normal liver)MTT25.86 ± 0.87[2]
C2C12 (Mouse skeletal myoblast)MTT2.7 - 3.3[8]
H9c2 (Rat embryonic cardiac myocyte)MTTNot specified, but less potent than in C2C12[8]

DLBCL: Diffuse large B-cell lymphoma

Experimental Protocols

Cell Viability Assay (MTT Assay)

The cytotoxic effects of Ivalin were evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assay.[8]

  • Cell Seeding: Mouse skeletal myoblast (C2C12) and rat embryonic cardiac myocyte (H9c2) cell lines were seeded in 96-well plates at an appropriate density.

  • Compound Treatment: Cells were exposed to various concentrations of the test compounds (Ivalin and parthenolide as a comparison) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The half-maximal effective concentrations (EC₅₀s) were calculated from the dose-response curves.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathway targeted by 11(13)-dehydroivaxillin and a general workflow for assessing the cytotoxicity of a compound.

Caption: DHI inhibits the NF-κB signaling pathway.

Cytotoxicity_Workflow Start Start Cell_Culture Seed cells in multi-well plates Start->Cell_Culture Compound_Treatment Treat cells with varying concentrations of test compound Cell_Culture->Compound_Treatment Incubation Incubate for a defined period (e.g., 24, 48, 72h) Compound_Treatment->Incubation Viability_Assay Perform cell viability assay (e.g., MTT, SRB) Incubation->Viability_Assay Data_Acquisition Measure absorbance/fluorescence Viability_Assay->Data_Acquisition Data_Analysis Calculate IC50/EC50 values Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: General workflow for in vitro cytotoxicity assessment.

Conclusion

Both 11(13)-dehydroivaxillin and Ivalin demonstrate promising biological activities, particularly as potential anti-cancer and anti-inflammatory agents. DHI shows specificity towards lymphoma cells by targeting the NF-κB, PI3K/AKT, and ERK pathways. Ivalin exhibits broader cytotoxicity against different cancer cell types, acting as a microtubule disruptor. The lack of specific data for this compound highlights a gap in the current research landscape. Future studies directly comparing these and other related sesquiterpene lactones are warranted to fully elucidate their therapeutic potential and structure-activity relationships.

References

Benchmarking 11,13-Dihydroivalin Against Known NF-κB Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential NF-κB inhibitor 11,13-Dihydroivalin against a selection of well-characterized, commercially available NF-κB inhibitors. Due to the limited publicly available data on the direct NF-κB inhibitory activity of this compound, this comparison is based on the established activities of its chemical class, sesquiterpene lactones, and structurally similar compounds. The objective is to offer a framework for researchers looking to benchmark this novel compound and to provide detailed experimental protocols for such an evaluation.

Introduction to NF-κB Inhibition

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that plays a central role in regulating immune and inflammatory responses, cell survival, and proliferation.[1] Dysregulation of the NF-κB signaling pathway is implicated in a wide range of chronic inflammatory diseases and cancers, making it a prime target for therapeutic intervention.[2][3] The canonical NF-κB pathway is activated by various stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4] Small molecule inhibitors that can block this cascade at different points are of significant interest in drug discovery.[4]

Comparative Analysis of NF-κB Inhibitors

This section compares the postulated mechanism of this compound with known NF-κB inhibitors.

This compound: A Potential Sesquiterpene Lactone Inhibitor

While direct experimental data for this compound is scarce, its classification as a sesquiterpene lactone provides a strong indication of its potential mechanism of action. Sesquiterpene lactones are a class of natural products known for their anti-inflammatory properties, which are often mediated through the inhibition of the NF-κB pathway.[5][6] The proposed mechanism for many sesquiterpene lactones involves the direct alkylation of the p65 subunit of NF-κB, a mechanism that has been detailed for compounds like helenalin.[5][7] This covalent modification can prevent NF-κB from binding to DNA, thereby inhibiting gene transcription.

A structurally similar compound, 11(13)-dehydroivaxillin, has been shown to directly interact with and inhibit IκB kinase (IKK) α and β, the kinases responsible for IκBα phosphorylation.[8] This provides an alternative or additional potential mechanism for this compound.

Benchmark NF-κB Inhibitors

For the purpose of benchmarking, we have selected a range of inhibitors that target different stages of the NF-κB signaling cascade.

InhibitorTargetMechanism of ActionReported IC50
Parthenolide IKK, p65A sesquiterpene lactone that inhibits IKK activity and can also directly alkylate the p65 subunit of NF-κB.~5 µM (IKK inhibition)
BAY 11-7082 IKKβIrreversibly inhibits the phosphorylation of IκBα by targeting IKKβ.~10 µM (IκBα phosphorylation)
MG-132 ProteasomeA potent, reversible proteasome inhibitor that blocks the degradation of IκBα, thus preventing NF-κB release.~100 nM (Proteasome)
TPCA-1 IKKβA selective and potent inhibitor of IKKβ, preventing IκBα phosphorylation.~17.9 nM (IKKβ)
JSH-23 p65 Nuclear TranslocationSelectively inhibits the nuclear translocation of the NF-κB p65 subunit.~7.1 µM (NF-κB nuclear translocation)

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the Graphviz DOT language.

NF_kappa_B_Signaling_Pathway Canonical NF-κB Signaling Pathway Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activates IkappaB IκBα IKK_complex->IkappaB Phosphorylates (P) NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkappaB->Nucleus Translocates Gene_Transcription Gene Transcription (Inflammatory Genes) Nucleus->Gene_Transcription Initiates IKK_inhibitors BAY 11-7082 TPCA-1 IKK_inhibitors->IKK_complex Proteasome_inhibitors MG-132 Proteasome_inhibitors->Proteasome p65_inhibitors Parthenolide This compound (putative) p65_inhibitors->NFkappaB Translocation_inhibitors JSH-23 Translocation_inhibitors->NFkappaB Inhibits translocation

Caption: Canonical NF-κB Signaling Pathway and points of inhibition.

Experimental_Workflow Experimental Workflow for NF-κB Inhibitor Screening cluster_secondary Mechanism of Action Studies Cell_Culture Cell Culture (e.g., HEK293, RAW 264.7) Compound_Treatment Treatment with This compound & Controls Cell_Culture->Compound_Treatment Stimulation Stimulation (e.g., TNF-α, LPS) Compound_Treatment->Stimulation Primary_Screen Primary Screen: Reporter Gene Assay Stimulation->Primary_Screen Secondary_Assays Secondary Assays Primary_Screen->Secondary_Assays Data_Analysis Data Analysis & IC50 Determination Secondary_Assays->Data_Analysis Western_Blot Western Blot (p-IκBα, IκBα) IF_Assay Immunofluorescence (p65 Nuclear Translocation) EMSA EMSA (NF-κB DNA Binding)

Caption: A typical experimental workflow for screening and validating NF-κB inhibitors.

Comparative_Evaluation Logical Framework for Comparative Evaluation Test_Compound This compound Experimental_Assays Experimental Assays (Reporter, WB, IF, EMSA) Test_Compound->Experimental_Assays Benchmark_Inhibitors Known NF-κB Inhibitors (Parthenolide, BAY 11-7082, etc.) Benchmark_Inhibitors->Experimental_Assays Quantitative_Data Quantitative Data (IC50 values) Experimental_Assays->Quantitative_Data Qualitative_Data Qualitative Data (Mechanism of Action) Experimental_Assays->Qualitative_Data Comparative_Analysis Comparative Analysis Quantitative_Data->Comparative_Analysis Qualitative_Data->Comparative_Analysis

Caption: Logical relationship for the comparative evaluation of NF-κB inhibitors.

Experimental Protocols

To facilitate the benchmarking of this compound, detailed methodologies for key experiments are provided below.

NF-κB Reporter Gene Assay

This assay is a primary screening tool to quantify the transcriptional activity of NF-κB.

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Protocol:

    • Seed HEK293 NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound and known inhibitors (e.g., Parthenolide, BAY 11-7082) for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours.

    • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for any cytotoxic effects of the compounds.

    • Calculate the IC50 value, which is the concentration of the inhibitor that reduces NF-κB-dependent luciferase activity by 50%.

Western Blot for IκBα Phosphorylation

This assay determines if the inhibitor acts upstream by preventing the degradation of IκBα.

  • Cell Line: RAW 264.7 murine macrophages or other suitable cell lines.

  • Protocol:

    • Plate cells and treat with inhibitors as described for the reporter assay.

    • Stimulate with an appropriate agonist (e.g., lipopolysaccharide [LPS] for RAW 264.7 cells) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IκBα (p-IκBα) and total IκBα. An antibody for a housekeeping protein (e.g., β-actin or GAPDH) should be used as a loading control.

    • Incubate with appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities to determine the ratio of p-IκBα to total IκBα.

Immunofluorescence for p65 Nuclear Translocation

This imaging-based assay visualizes the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.

  • Cell Line: HeLa or A549 cells are commonly used.

  • Protocol:

    • Grow cells on glass coverslips in a 24-well plate.

    • Treat with inhibitors and stimulate with TNF-α as previously described.

    • Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

    • Block non-specific binding with bovine serum albumin (BSA).

    • Incubate with a primary antibody specific for the NF-κB p65 subunit.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488).

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.

    • Quantify the nuclear fluorescence intensity of p65 to determine the extent of translocation.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a gel-based assay used to detect the DNA-binding activity of NF-κB.[9]

  • Protocol:

    • Prepare nuclear extracts from cells treated with inhibitors and stimulated with an NF-κB activator.

    • Incubate the nuclear extracts with a radiolabeled or fluorescently labeled double-stranded oligonucleotide probe containing a consensus NF-κB binding site.

    • For competition assays, add an excess of unlabeled probe to confirm the specificity of the binding. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65) to identify the specific complex.

    • Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

    • Visualize the bands by autoradiography or fluorescence imaging. A decrease in the shifted band in the presence of an inhibitor indicates reduced NF-κB DNA binding.

Conclusion

While direct experimental evidence for the NF-κB inhibitory activity of this compound is yet to be established in the public domain, its chemical classification as a sesquiterpene lactone strongly suggests its potential as a modulator of this critical inflammatory pathway. The comparative framework and detailed experimental protocols provided in this guide are intended to facilitate the systematic evaluation of this compound and other novel compounds. By benchmarking against well-characterized inhibitors and employing a multi-faceted experimental approach, researchers can elucidate the precise mechanism of action and therapeutic potential of new NF-κB-targeting agents.

References

Unveiling the Selective Cytotoxicity of 11,13-Dihydroivalin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring novel therapeutic agents, understanding the selective cytotoxicity of a compound is paramount. This guide provides a comparative analysis of 11,13-Dihydroivalin, a sesquiterpene lactone, focusing on its cytotoxic selectivity and mechanisms of action. This document synthesizes available experimental data to offer an objective comparison with related compounds.

Data Presentation: Cytotoxic Activity

A study on dehydroleucodine (DhL) and its derivative, 11,13-dihydro-dehydroleucodine (2H-DhL), provides a crucial analogue for understanding the role of the α-methylene-γ-lactone group in cytotoxicity. The saturation of the 11,13-double bond in 2H-DhL, similar to the structure of this compound, was found to significantly reduce its cytotoxic effects while preserving its anti-proliferative activity.[1][2] DhL exhibited a cytotoxic effect at concentrations up to 12 microM, whereas 2H-DhL did not show cytotoxicity at any tested concentration, indicating that the saturation of this bond is a key determinant in reducing non-specific toxicity.[1][2]

Another study focused on 11(13)-dehydroivaxillin (DHI), a compound name used for what appears to be this compound, demonstrated its potent anti-proliferative and pro-apoptotic effects in non-Hodgkin's lymphoma (NHL) cell lines.[3][4] While specific IC50 values were not presented in a comparative table against normal cells, the study highlights its therapeutic potential against this malignancy.

For context, the following table presents IC50 values for other sesquiterpene lactones to illustrate the typical range of activity and the importance of the α-methylene-γ-lactone moiety.

CompoundCell LineIC50 (µM)Reference
Dehydrocostus lactone (DHLC)HCC70 (TNBC)1.11 ± 1.31[5]
Dehydrocostus lactone (DHLC)MCF-7 (Breast)24.70 ± 1.25[5]
Dehydrocostus lactone (DHLC)MCF-12A (Normal)0.07 ± 0.07[5]
DHLC-4 (13-ethylenediamine derivative)MCF-7 (Breast)4.24 ± 1.29[5]

Note: TNBC stands for Triple-Negative Breast Cancer.

The data on dehydrocostus lactone and its derivatives further underscores the principle that chemical modifications can significantly alter cytotoxic potency and selectivity.[5]

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of cytotoxic selectivity.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for cell attachment.[6]

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

  • Incubation: Incubate the plate at 37°C for 3 to 4 hours, allowing the MTT to be metabolized into formazan crystals by viable cells.[6][7]

  • Solubilization: Add 150-200 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7] Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[6]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Trypan Blue Exclusion Assay for Cell Viability

This assay is used to differentiate viable from non-viable cells based on the principle that intact cell membranes of live cells exclude the trypan blue dye, while non-viable cells with compromised membranes take it up.[3]

Protocol:

  • Cell Preparation: After treatment with the test compound, detach adherent cells using trypsin and collect all cells (including those in the supernatant).

  • Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope within 3-5 minutes.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100

Mandatory Visualization: Signaling Pathways and Experimental Workflow

Below are diagrams representing the signaling pathways affected by this compound (also reported as 11(13)-dehydroivaxillin) and a typical experimental workflow for assessing cytotoxic selectivity.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assessment A Cancer Cell Lines C This compound (Varying Concentrations) A->C D Control Compound(s) A->D B Normal Cell Lines B->C B->D E Incubation (24, 48, 72 hours) C->E D->E F MTT Assay E->F G Trypan Blue Assay E->G H Data Analysis (IC50 Determination) F->H G->H I Selectivity Index (SI) Calculation H->I

Experimental workflow for assessing cytotoxic selectivity.

NFkB_Pathway cluster_stimulus Stimulus TNFa TNFα IKK IKKα/β TNFa->IKK Activates DHI This compound (DHI) DHI->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa NFkB NF-κB (p65/p50) IkBa->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Cyclin D1, Bcl-2) Nucleus->Transcription

Inhibition of the NF-κB signaling pathway.

PI3K_AKT_ERK_Pathway cluster_receptor Receptor Activation BCR B-Cell Receptor (BCR) PI3K PI3K BCR->PI3K Activates ERK ERK BCR->ERK Activates DHI This compound (DHI) DHI->PI3K DHI->ERK Modulates (Cell-type dependent) AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation

Modulation of PI3K/AKT and ERK pathways.

Conclusion

The available evidence suggests that this compound exhibits selective cytotoxic and anti-proliferative effects, particularly through the inhibition of the NF-κB signaling pathway.[3][4] The saturation of the 11,13-double bond, a key structural feature of this compound, is associated with reduced general cytotoxicity compared to its unsaturated counterparts, indicating a favorable selectivity profile.[1][2] Further comprehensive studies providing IC50 values across a broad panel of cancer and normal cell lines are warranted to fully elucidate its therapeutic potential and confirm its cytotoxic selectivity. The cell-type dependent modulation of the PI3K/AKT and ERK pathways suggests a complex mechanism of action that may contribute to its selective activity.[3] Researchers are encouraged to utilize the detailed experimental protocols provided herein for their own investigations into this promising compound.

References

A Researcher's Guide to Comparative Transcriptomics of 11,13-Dihydroivalin and Other Sesquiterpene Lactones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting and interpreting comparative transcriptomic analyses of cells treated with 11,13-Dihydroivalin, a member of the sesquiterpene lactone (STL) class of natural products. While specific public datasets on the transcriptomic effects of this compound are not currently available, this document outlines a best-practice approach based on studies of similar bioactive STLs. We will explore hypothetical comparative data, detailed experimental protocols, and the key signaling pathways implicated in the cellular response to these compounds.

Introduction to this compound and Sesquiterpene Lactones

Sesquiterpene lactones are a large group of naturally occurring compounds, primarily found in plants of the Asteraceae family, known for their diverse biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5] Their therapeutic potential has led to significant interest in understanding their mechanisms of action at the molecular level.[1][6] Transcriptomics, particularly RNA sequencing (RNA-seq), offers a powerful, unbiased approach to elucidate the genome-wide effects of these compounds on gene expression, revealing novel targets and pathways.[7][8][9][10]

This guide will use other well-studied STLs, such as Parthenolide and Alantolactone, as comparators to illustrate how a transcriptomic analysis of this compound could be designed and interpreted.

Hypothetical Comparative Transcriptomic Data

To effectively compare the activity of this compound, a researcher would generate and analyze transcriptomic data alongside data from other relevant compounds. The following tables present a hypothetical summary of differentially expressed genes (DEGs) in a cancer cell line (e.g., MCF-7 breast cancer) treated with this compound and two other STLs for 24 hours.

Table 1: Summary of Differentially Expressed Genes (DEGs)

Treatment (25 µM)Total DEGsUpregulated GenesDownregulated Genes
This compound 1850975875
Parthenolide 21001150950
Alantolactone 1600850750
Vehicle (DMSO) 251510

Table 2: Key Gene Expression Changes in Major Signaling Pathways

GenePathwayThis compound (Log2FC)Parthenolide (Log2FC)Alantolactone (Log2FC)
NFKBIA NF-κB1.82.11.5
RELB NF-κB-1.5-1.8-1.2
JUN MAPK/AP-12.52.82.2
FOS MAPK/AP-12.32.62.0
PTGS2 (COX-2) Inflammation-2.0-2.5-1.8
CDKN1A (p21) Cell Cycle1.92.21.7
GADD45A DNA Damage2.12.41.9
AKT1 PI3K/Akt-1.2-1.5-1.0
MTOR PI3K/Akt-1.0-1.3-0.8
STAT3 STAT3-1.6-1.9-1.4
BCL2L1 Apoptosis-1.4-1.7-1.1

Note: Log2 Fold Change (Log2FC) values are hypothetical and represent the change in gene expression compared to a vehicle-treated control.

Experimental Protocols

A robust and reproducible experimental design is crucial for obtaining meaningful transcriptomic data.[8][9]

Cell Culture and Treatment
  • Cell Line: Select a biologically relevant cell line (e.g., a cancer cell line for oncology studies). Ensure cells are in a logarithmic growth phase and have a viability of >95%.

  • Seeding: Plate cells at a density that prevents confluence for the duration of the experiment. A typical density for a 6-well plate is 5 x 10^5 cells/well.

  • Treatment: The day after seeding, treat cells with this compound, comparator compounds (e.g., Parthenolide, Alantolactone), and a vehicle control (e.g., 0.1% DMSO). Use a concentration range determined by prior cytotoxicity assays (e.g., IC50 values).

  • Incubation: Incubate treated cells for a predetermined time point (e.g., 24 hours) at 37°C and 5% CO2.

  • Replicates: Perform all treatments in biological triplicate to ensure statistical power.

RNA Isolation and Sequencing
  • Harvesting: After incubation, wash cells with PBS and lyse them directly in the well using a suitable lysis buffer (e.g., Buffer RLT from Qiagen).

  • RNA Extraction: Isolate total RNA using a column-based kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include an on-column DNase digestion step to remove genomic DNA contamination.

  • Quality Control: Assess the quantity and quality of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.0.

  • Library Preparation: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA). This involves poly(A) selection of mRNA, fragmentation, reverse transcription, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a depth of at least 20 million single-end reads per sample.[8]

Data Analysis
  • Quality Control of Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Alignment: Align the reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner like STAR.

  • Quantification: Count the number of reads mapping to each gene using tools such as featureCounts or HTSeq.

  • Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes between treatment groups and the vehicle control. Set a significance threshold (e.g., adjusted p-value < 0.05 and |Log2FC| > 1).

  • Pathway and Functional Enrichment Analysis: Use tools like GSEA, DAVID, or Metascape to identify biological pathways and gene ontology terms that are significantly enriched in the list of DEGs.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

experimental_workflow cluster_wet_lab Wet Lab cluster_dry_lab Data Analysis cell_culture Cell Culture & Plating treatment Compound Treatment (this compound, Comparators, Vehicle) cell_culture->treatment rna_extraction RNA Isolation & QC treatment->rna_extraction library_prep RNA-Seq Library Preparation rna_extraction->library_prep sequencing High-Throughput Sequencing library_prep->sequencing raw_data Raw Sequencing Reads (FASTQ) sequencing->raw_data alignment Alignment to Reference Genome raw_data->alignment quantification Gene Expression Quantification alignment->quantification de_analysis Differential Expression Analysis quantification->de_analysis pathway_analysis Pathway & Functional Enrichment de_analysis->pathway_analysis

Caption: A generalized workflow for a comparative transcriptomics experiment.

Key Signaling Pathways Modulated by Sesquiterpene Lactones

The following diagrams illustrate major signaling pathways often affected by STLs. These compounds are known to modulate these pathways at various points, leading to their anti-inflammatory and anti-cancer effects.[1][6][11][12][13]

nfkb_pathway cytokine Cytokine/LPS receptor Receptor cytokine->receptor ikb_kinase IKK Complex receptor->ikb_kinase ikb IκBα ikb_kinase->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression activates stl Sesquiterpene Lactones (e.g., this compound) stl->ikb_kinase inhibit

Caption: Inhibition of the NF-κB signaling pathway by sesquiterpene lactones.

mapk_pathway growth_factor Growth Factor/Stress receptor Receptor growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk ap1 AP-1 (Jun/Fos) erk->ap1 activates nucleus Nucleus ap1->nucleus translocates to gene_expression Proliferation/ Survival Genes nucleus->gene_expression activates stl Sesquiterpene Lactones (e.g., this compound) stl->raf inhibit

Caption: Modulation of the MAPK/ERK signaling pathway by sesquiterpene lactones.

pi3k_akt_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates cell_survival Cell Survival & Growth mtor->cell_survival stl Sesquiterpene Lactones (e.g., this compound) stl->pi3k inhibit stl->akt inhibit

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by sesquiterpene lactones.

Conclusion

While direct transcriptomic data for this compound is yet to be published, the framework presented in this guide provides a comprehensive approach for its investigation. By employing rigorous experimental design and leveraging comparative analysis with other well-characterized sesquiterpene lactones, researchers can effectively elucidate the mechanism of action of this compound. This will not only contribute to a deeper understanding of its biological activity but also accelerate its potential development as a therapeutic agent. The provided protocols and pathway diagrams serve as a valuable resource for planning and executing such studies.

References

Validating the Binding Targets of 11,13-Dihydroivalin: A Comparative Guide to NF-κB and p38 MAPK Pathway Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 11,13-Dihydroivalin and its potential therapeutic targets within key inflammatory signaling pathways. As a member of the sesquiterpene lactone class of natural products, this compound has demonstrated significant anti-inflammatory properties. This document focuses on its inhibitory effects on the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways, comparing its activity with established, well-characterized inhibitors: BAY 11-7082 for the NF-κB pathway and SB203580 for the p38 MAPK pathway.

Recent studies have highlighted the ability of 11β,13-dihydrolactucin, a closely related or identical compound, to prevent the activation of both NF-κB and p38 MAPK.[1][2][3] This activity is central to its anti-inflammatory effects, which include the reduced expression and release of pro-inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), Tumor Necrosis Factor-alpha (TNF-α), inducible Nitric Oxide Synthase (iNOS), and Cyclooxygenase-2 (COX-2).[1][2][3]

Comparative Analysis of Inhibitor Performance

The following tables summarize the available quantitative data for this compound and the selected alternative inhibitors. The data highlights the concentration-dependent effects of these compounds on their respective signaling pathways.

Table 1: NF-κB Pathway Inhibition

CompoundAssay TypeTargetCell LineIC50 / % Inhibition
This compound Calcineurin-Crz1 Reporter AssayNFAT pathway (yeast orthologue)S. cerevisiaeIC50: 2.35 ± 1.45 μM
IL-6 Gene Expression (RT-qPCR)IL-6 TranscriptionCaco-2/HT29-MTX-E12/Raji B co-culture~65% reduction at 10 μM
BAY 11-7082 NF-κB Luciferase Reporter AssayNF-κB Transcriptional ActivityHEK293IC50: 5-10 μM (typical)
IκBα Phosphorylation InhibitionIKKβVariousIC50: 5-10 μM (typical)
TNF-α Production InhibitionTNF-α ReleaseRAW264.7 macrophages-

Table 2: p38 MAPK Pathway Inhibition

CompoundAssay TypeTargetCell LineIC50
This compound Western Blotp-p38 MAPKCaco-2/HT29-MTX-E12/Raji B co-cultureQualitative Inhibition
SB203580 In vitro Kinase Assayp38α/β MAPK-IC50: 50-100 nM
ATF-2 Phosphorylation Assayp38 MAPKVarious-

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and the experimental approaches used to validate these targets, the following diagrams are provided.

G Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK Complex IKK Complex TNFR->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates Ub Ubiquitination & Degradation IκBα->Ub NF-κB (p65/p50) NF-κB (p65/p50) NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n Translocates Ub->NF-κB (p65/p50) Releases DNA DNA NF-κB (p65/p50)_n->DNA Binds Gene Expression Inflammatory Gene Expression DNA->Gene Expression This compound This compound This compound->IKK Complex Inhibits (Likely Target) BAY 11-7082 BAY 11-7082 BAY 11-7082->IKK Complex Inhibits

Figure 1: Simplified NF-κB Signaling Pathway and Points of Inhibition. This diagram illustrates the activation of the NF-κB pathway by TNF-α, leading to the transcription of inflammatory genes. Both this compound and BAY 11-7082 are shown to inhibit this pathway, likely at the level of the IKK complex.

G Figure 2: Simplified p38 MAPK Signaling Pathway and Points of Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors Stress Stimuli Stress Stimuli MKK3/6 MKK3/6 Stress Stimuli->MKK3/6 Activates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates ATF-2 ATF-2 p38 MAPK->ATF-2 Phosphorylates ATF-2_n ATF-2 ATF-2->ATF-2_n Translocates Gene Expression Inflammatory Gene Expression ATF-2_n->Gene Expression Activates This compound This compound This compound->p38 MAPK Inhibits SB203580 SB203580 SB203580->p38 MAPK Inhibits

Figure 2: Simplified p38 MAPK Signaling Pathway and Points of Inhibition. This diagram shows the activation of the p38 MAPK pathway by stress stimuli, resulting in the expression of inflammatory genes. This compound and SB203580 both act as inhibitors of p38 MAPK.

G Figure 3: Experimental Workflow for Validating NF-κB Inhibition Cell Culture Cell Culture Stimulation Stimulate with TNF-α/LPS Cell Culture->Stimulation Treatment Treat with Inhibitor Stimulation->Treatment Incubation Incubation Treatment->Incubation Analysis Downstream Analysis Incubation->Analysis Luciferase Assay Luciferase Assay Analysis->Luciferase Assay NF-κB Activity Western Blot Western Blot Analysis->Western Blot p-p65 Levels ELISA ELISA Analysis->ELISA Cytokine Release

Figure 3: Experimental Workflow for Validating NF-κB Inhibition. This flowchart outlines the general experimental procedure for assessing the efficacy of NF-κB inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

NF-κB Luciferase Reporter Assay

This assay is a common method to quantify the transcriptional activity of NF-κB.

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates and co-transfected with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).

  • Treatment and Stimulation:

    • After 24 hours, cells are pre-treated with various concentrations of the test compound (e.g., this compound, BAY 11-7082) for 1 hour.

    • Cells are then stimulated with TNF-α (10 ng/mL) or another appropriate agonist for 6-8 hours to induce NF-κB activation.

  • Lysis and Luminescence Measurement:

    • The medium is removed, and cells are lysed using a passive lysis buffer.

    • Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

  • Data Analysis:

    • The firefly luciferase activity is normalized to the Renilla luciferase activity.

    • The percentage of inhibition is calculated relative to the stimulated control (agonist only).

    • IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot for Phosphorylated p65 (p-p65)

This technique is used to detect the phosphorylation of the p65 subunit of NF-κB, a key step in its activation.

  • Cell Lysis and Protein Quantification:

    • Cells, treated as described above, are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis.

    • Proteins are then transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.

    • The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated p65 (Ser536).

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is a sensitive method for quantifying the concentration of secreted cytokines, such as TNF-α or IL-8, in cell culture supernatants.

  • Sample Collection:

    • Cell culture supernatants are collected after treatment with the test compounds and/or stimulants.

  • Assay Procedure:

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is blocked to prevent non-specific binding.

    • Standards of known cytokine concentrations and the collected samples are added to the wells.

    • A biotinylated detection antibody is added, followed by an enzyme-conjugated streptavidin (e.g., HRP).

    • A substrate solution is added, which is converted by the enzyme to produce a colored product.

  • Data Acquisition and Analysis:

    • The absorbance is measured at a specific wavelength using a microplate reader.

    • A standard curve is generated by plotting the absorbance versus the concentration of the standards.

    • The concentration of the cytokine in the samples is determined from the standard curve.

In Vitro p38 MAPK Kinase Assay

This assay directly measures the enzymatic activity of p38 MAPK.

  • Immunoprecipitation of p38 MAPK:

    • Active p38 MAPK is immunoprecipitated from cell lysates using an antibody specific for the phosphorylated (active) form of p38 MAPK.

  • Kinase Reaction:

    • The immunoprecipitated kinase is incubated with a specific substrate (e.g., ATF-2) in a kinase reaction buffer containing ATP and the test inhibitor (e.g., this compound, SB203580).

  • Detection of Substrate Phosphorylation:

    • The phosphorylation of the substrate is detected by Western blotting using a phospho-specific antibody for the substrate.

  • Data Analysis:

    • The level of substrate phosphorylation is quantified by densitometry.

    • The inhibitory activity of the test compounds is determined by comparing the level of substrate phosphorylation in the presence and absence of the inhibitor.

    • IC50 values can be calculated from a dose-response curve.

References

A Researcher's Guide to Assessing Off-Target Effects of Novel Compounds: Methodologies and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For drug development professionals and researchers, understanding the off-target effects of a novel compound is as critical as defining its on-target efficacy. This guide provides a comparative overview of key experimental methodologies for assessing the off-target profile of investigational drugs, with a focus on compounds like the sesquiterpene lactone 11,13-Dihydroivalin, for which public data may be limited. By presenting detailed experimental protocols, comparative data from related compounds, and clear visual workflows, this document aims to equip scientists with the necessary tools to comprehensively characterize their molecules of interest.

While specific experimental data on the off-target effects of this compound is not extensively available in public literature, this guide will utilize data from the structurally related compound 11(13)-dehydroivaxillin (DHI) and other relevant molecules to illustrate the application and data output of modern off-target profiling techniques.

Key Methodologies for Off-Target Profiling

Three powerful and widely adopted techniques for identifying and characterizing off-target interactions are the Cellular Thermal Shift Assay (CETSA), Kinase Profiling, and Quantitative Proteomics. Each offers a unique window into the cellular interactions of a small molecule.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method that assesses the direct binding of a compound to its target protein in a cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of a protein.[1][2] Binding of a drug to a protein can alter its conformational stability, often leading to an increase in the temperature at which the protein denatures and aggregates.

  • Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the test compound (e.g., this compound) at a desired concentration or with a vehicle control (e.g., DMSO) for a specified time (e.g., 2-4 hours).

  • Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into aliquots for each temperature point.

  • Thermal Challenge: Heat the cell aliquots at a range of different temperatures (e.g., 40-70°C) for a short duration (e.g., 3-5 minutes) using a PCR machine or a heat block.[3] A corresponding unheated sample (maintained at room temperature or 37°C) serves as a control.[2]

  • Protein Extraction: Lyse the cells to release intracellular proteins. This can be achieved through freeze-thaw cycles, sonication, or the use of detergents.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Determine the protein concentration using a standard method like the BCA assay.

  • Western Blot Analysis: Separate the soluble proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein of interest. A loading control (e.g., GAPDH, β-actin) should also be probed to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities from the western blot. Plot the percentage of soluble protein relative to the unheated control against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve indicates target engagement.

A study on the related compound 11(13)-dehydroivaxillin (DHI) utilized CETSA to demonstrate its direct interaction with IKKα/IKKβ in non-Hodgkin's lymphoma cells.[4][5] The following table represents hypothetical CETSA data for a similar experiment.

Temperature (°C)% Soluble Target Protein (Vehicle)% Soluble Target Protein (Compound X)
40100100
459598
508092
555585
603070
651045
70520

This is representative data and does not reflect actual experimental results for this compound.

dot

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cluster_output Output start Cells in Culture treatment Treat with Compound or Vehicle start->treatment heating Heat Aliquots at Varying Temperatures treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation to Pellet Aggregates lysis->centrifugation sds_page Western Blot for Soluble Protein centrifugation->sds_page data_analysis Plot Melting Curves sds_page->data_analysis output Thermal Shift Indicates Target Engagement data_analysis->output

Caption: Workflow of a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Kinase Profiling

Since a significant portion of the proteome consists of kinases, and they are common off-targets for many drugs, kinome-wide profiling is a crucial step in off-target assessment.[6] These assays typically measure the ability of a compound to inhibit the activity of a large panel of purified kinases.

  • Reaction Setup: In a multi-well plate, combine the purified kinase, a specific peptide or protein substrate, and the test compound at various concentrations.

  • Initiation: Start the kinase reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³³P]ATP).

  • Incubation: Allow the reaction to proceed for a set time at a controlled temperature (e.g., 30°C).

  • Termination and Separation: Stop the reaction and spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Unreacted radiolabeled ATP is washed away.

  • Detection: Quantify the radioactivity on the filter, which is proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition by the test compound relative to a vehicle control. Data is often presented as a percentage of control or as IC50 values.

The following table shows representative data from a kinase profiling experiment for a hypothetical compound, "Inhibitor Y".

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Target Kinase A98100
Off-Target Kinase B7595
Off-Target Kinase C2055
Off-Target Kinase D515
Off-Target Kinase E28

This is representative data and does not reflect actual experimental results for this compound.

dot

Kinase_Profiling cluster_input Inputs cluster_assay Assay cluster_output Output compound Test Compound reaction Kinase Reaction compound->reaction kinase_panel Panel of Purified Kinases kinase_panel->reaction atp Radiolabeled ATP atp->reaction substrate Kinase Substrate substrate->reaction separation Substrate Capture & Washing reaction->separation detection Quantify Radioactivity separation->detection analysis Calculate % Inhibition detection->analysis selectivity Generate Selectivity Profile (e.g., Kinome Tree) analysis->selectivity

Caption: General workflow for a radiometric kinase profiling assay.

Quantitative Proteomics

Quantitative mass spectrometry-based proteomics offers an unbiased, global view of a compound's interactions within the cellular proteome.[7] This can be achieved through several methods, including chemical proteomics where a modified version of the compound is used as a probe, or label-free approaches that assess changes in protein abundance or thermal stability across the entire proteome.

This method combines the principles of CETSA with quantitative mass spectrometry to assess thermal stability changes across thousands of proteins simultaneously.

  • Cell Treatment and Heating: Similar to the standard CETSA protocol, cells are treated with the compound or vehicle and then aliquoted and heated across a temperature gradient.

  • Protein Digestion: The soluble protein fractions from each temperature point are collected and digested into peptides, typically using trypsin.

  • Isobaric Labeling: Peptides from each sample (corresponding to a specific temperature and treatment condition) are labeled with unique isobaric mass tags (e.g., TMT or iTRAQ). This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.

  • LC-MS/MS Analysis: The labeled peptide samples are combined, separated by liquid chromatography, and analyzed by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of each peptide/protein at each temperature point is determined from the reporter ion intensities. Melting curves are generated for thousands of proteins. Proteins that show a significant thermal shift in the presence of the compound are identified as potential direct or indirect targets.

The table below provides a conceptual representation of data from a TPP experiment, highlighting potential on- and off-targets.

ProteinFunctionΔTm (°C) with Compound Zp-value
On-Target Protein XSignal Transduction+5.2< 0.001
Off-Target Protein YMetabolic Enzyme+3.8< 0.01
Off-Target Protein ZChaperone-2.5< 0.05
Non-binder Protein AStructural+0.2> 0.5
Non-binder Protein BTranscription Factor-0.1> 0.5

ΔTm represents the change in melting temperature. A positive shift indicates stabilization (potential binding), while a negative shift indicates destabilization. This is representative data and does not reflect actual experimental results for this compound.

dot

Proteomics_Workflow start Compound-Treated & Control Cells heating Thermal Gradient start->heating lysis Lysis & Soluble Fraction Isolation heating->lysis digestion Protein Digestion to Peptides lysis->digestion labeling Isobaric Labeling (e.g., TMT) digestion->labeling lcms LC-MS/MS Analysis labeling->lcms analysis Data Analysis: Generate Melting Curves for Proteome lcms->analysis output Identify Proteins with Significant Thermal Shifts analysis->output

Caption: Workflow for proteome-wide off-target identification using TPP/MS-CETSA.

Signaling Pathway Analysis

The off-target effects identified through the above methods can have significant functional consequences. Mapping these off-targets to known signaling pathways is crucial for predicting potential side effects or for identifying novel therapeutic opportunities (polypharmacology). For instance, DHI has been shown to inhibit the NF-κB pathway and also influence the PI3K/AKT and ERK pathways in a cell-type-dependent manner.[4]

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor pi3k PI3K receptor->pi3k erk ERK receptor->erk ikk IKKα/IKKβ receptor->ikk akt AKT pi3k->akt gene_expression Gene Expression (Proliferation, Survival) akt->gene_expression promotes erk->gene_expression promotes ikb IκB ikk->ikb phosphorylates, leading to degradation nfkb NF-κB ikb->nfkb inhibits nfkb->gene_expression translocates to nucleus compound DHI (Compound of Interest) compound->akt Modulates compound->erk Modulates compound->ikk Direct Inhibition

Caption: Potential signaling pathway interactions of a compound like DHI.

Conclusion

A thorough assessment of off-target effects is indispensable in modern drug discovery. While direct data for every new chemical entity like this compound may not be readily available, a systematic application of powerful methodologies such as CETSA, kinase profiling, and quantitative proteomics can provide a comprehensive understanding of a compound's cellular interaction landscape. This guide offers a framework for researchers to design and interpret such studies, ultimately leading to the development of safer and more effective therapeutics. By comparing the outcomes of these different experimental approaches, scientists can build a robust off-target profile, anticipate potential liabilities, and uncover new pharmacological properties of their lead compounds.

References

Safety Operating Guide

Safe Disposal of 11,13-Dihydroivalin: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 11,13-Dihydroivalin, a chemical compound utilized in research and development, is critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, is paramount.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is essential to be equipped with the appropriate personal protective equipment (PPE) and to be aware of the immediate actions to take in case of exposure.

Personal Protective Equipment (PPE):

Equipment Specification
Gloves Chemical-resistant (e.g., nitrile)
Eye Protection Safety goggles with side-shields
Body Protection Impervious laboratory coat
Respiratory Use in a well-ventilated area or under a fume hood. If aerosolization is possible, a suitable respirator may be required.

In Case of Exposure:

Exposure Route Immediate Action
Skin Contact Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water and soap. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, administer artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Management Protocol

In the event of a spill, the following steps should be taken to contain and clean the affected area safely.

Experimental Protocol for Spill Cleanup:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access.

  • Don PPE: Wear the appropriate PPE as detailed in the table above.

  • Contain the Spill: For liquid spills, use an absorbent material such as vermiculite, dry sand, or a universal binder to contain the spill. For solid spills, carefully sweep or scoop the material, avoiding dust generation.

  • Collect Waste: Place the absorbed material or swept solid into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., alcohol), followed by soap and water.

  • Dispose of Contaminated Materials: All materials used for cleanup, including contaminated gloves and wipes, must be placed in the hazardous waste container.

  • Report the Spill: Report the incident to your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedures

The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following is a general procedural guide.

1. Waste Segregation and Collection:

  • Unused Product: Keep this compound in its original container whenever possible. Do not mix it with other chemical waste.

  • Contaminated Labware: Disposable items such as pipette tips, gloves, and paper towels that have come into contact with this compound should be collected in a designated, sealed container labeled as hazardous waste.

  • Solutions: Aqueous or solvent solutions containing this compound should be collected in a compatible, sealed, and clearly labeled waste container. Sewage disposal is strongly discouraged.[1]

2. Waste Container Labeling:

All waste containers must be clearly labeled with:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration and quantity

  • The date of accumulation

  • The associated hazards (e.g., "Toxic")

3. Storage of Waste:

Store waste containers in a designated, secure area, away from incompatible materials. The storage area should be cool, dry, and well-ventilated.

4. Final Disposal:

  • Consult EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. They will provide specific instructions based on your institution's policies and local regulations.

  • Licensed Waste Disposal Service: The disposal of this compound must be handled by a licensed hazardous waste disposal company. Your EHS office will coordinate this.

  • Incineration: A potential disposal method for organic compounds like this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber. However, this must be performed by a licensed facility.

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash.[1]

  • Always consult the Safety Data Sheet (SDS) for the most specific information. If an SDS for this compound is not available, treat it as a hazardous compound and follow the most stringent disposal protocols.

  • Waste material must be disposed of in accordance with national and local regulations.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound Waste waste_type Identify Waste Type start->waste_type unused_product Unused Product waste_type->unused_product Solid contaminated_material Contaminated Material (Gloves, Labware) waste_type->contaminated_material Solid solutions Solutions containing this compound waste_type->solutions Liquid collect_waste Collect in a Labeled, Sealed Hazardous Waste Container unused_product->collect_waste contaminated_material->collect_waste solutions->collect_waste store_waste Store in Designated Secure Area collect_waste->store_waste contact_ehs Contact Institutional EHS for Pickup store_waste->contact_ehs disposal Disposal by Licensed Hazardous Waste Vendor contact_ehs->disposal

Caption: Decision workflow for the disposal of this compound waste.

References

Personal protective equipment for handling 11,13-Dihydroivalin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 11,13-Dihydroivalin

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound, a sesquiterpene lactone. As a member of a class of compounds known for potential cytotoxic and sensitizing properties, strict adherence to safety protocols is imperative to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Given the potential hazards associated with sesquiterpene lactones, a comprehensive PPE strategy is essential. The following table summarizes the required personal protective equipment.

Protection Type Specific Recommendations Rationale
Hand Protection Double gloving with nitrile gloves (minimum 4 mil thickness for inner glove, 8 mil for outer glove). Change outer gloves immediately upon contamination and both pairs every two hours of continuous use.Prevents skin contact and absorption. Double gloving provides an additional barrier in case of a tear or puncture in the outer glove.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes and aerosols of the compound, which can cause serious eye irritation or injury.
Body Protection A disposable, solid-front, back-closing laboratory gown made of a low-linting material such as polyethylene-coated polypropylene. Cuffs should be tucked into the inner pair of gloves.Minimizes skin exposure from spills and contamination of personal clothing.
Respiratory Protection For handling powders outside of a certified chemical fume hood, a NIOSH-approved N95 or higher-rated respirator is required. For solutions, work should be conducted within a fume hood to prevent inhalation of aerosols.Protects against inhalation of fine particles or aerosols, which can be a primary route of exposure for potent compounds.
Operational Plan for Safe Handling

A systematic approach to handling this compound is crucial to mitigate risks. The following step-by-step operational plan should be followed.

2.1. Preparation and Weighing

  • Designated Area: All handling of this compound, especially in its powdered form, must be conducted in a designated area, such as a certified chemical fume hood or a containment ventilated enclosure (CVE).

  • Decontamination: Before starting, decontaminate the work surface with a suitable cleaning agent (e.g., 70% ethanol) and lay down a disposable, absorbent bench liner.

  • PPE: Don all required PPE as outlined in the table above before handling the compound.

  • Weighing: If weighing the solid compound, use a balance inside the fume hood or CVE. Use anti-static weighing paper or a tared container. Handle with care to avoid generating dust.

  • Solubilization: If preparing a solution, add the solvent to the vial containing the pre-weighed compound slowly to avoid splashing. Cap the vial and vortex or sonicate to ensure complete dissolution.

2.2. Experimental Use

  • Closed Systems: Whenever possible, use closed systems for reactions and transfers to minimize the generation of aerosols.

  • Labeling: Clearly label all containers with the compound name, concentration, date, and hazard warnings.

  • Transport: When moving solutions of this compound, use a secondary container to prevent spills in case the primary container breaks.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound are considered hazardous waste. This includes:

    • Unused or expired compound.

    • Contaminated PPE (gloves, gowns, etc.).

    • Disposable labware (pipette tips, vials, etc.).

    • Cleaning materials (bench liners, wipes).

  • Waste Containers:

    • Solid Waste: Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.

    • Liquid Waste: Collect all liquid waste containing this compound in a sealed, shatter-resistant, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Sharps: All contaminated sharps (needles, scalpels) must be disposed of in a designated sharps container for cytotoxic waste.

  • Decontamination of Glassware: Reusable glassware should be decontaminated by soaking in a validated decontamination solution (e.g., a solution of sodium hypochlorite followed by a thiosulfate neutralization rinse, or a commercially available decontamination agent) before routine washing.

  • Final Disposal: All hazardous waste must be disposed of through your institution's EHS-approved hazardous waste management program. Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

  • Spill:

    • Small Spill (solid or liquid): Don appropriate PPE. Cover the spill with an absorbent material. Gently sweep or wipe up the material, avoiding dust generation, and place it in a sealed hazardous waste container. Decontaminate the area with a suitable cleaning agent.

    • Large Spill: Evacuate the area and prevent entry. Contact your institution's EHS office immediately.

Diagrams

Safe_Handling_and_Disposal_Workflow cluster_Preparation Preparation cluster_Experimentation Experimentation cluster_Disposal Disposal cluster_Emergency Emergency Procedures Prep_Area Designated Area (Fume Hood) Don_PPE Don Full PPE Prep_Area->Don_PPE Weigh_Compound Weigh Compound Don_PPE->Weigh_Compound Exposure Personal Exposure Don_PPE->Exposure Solubilize Prepare Solution Weigh_Compound->Solubilize Spill Spill Weigh_Compound->Spill Conduct_Experiment Conduct Experiment Solubilize->Conduct_Experiment Label_Containers Label All Containers Conduct_Experiment->Label_Containers Transport_Safely Transport with Secondary Containment Conduct_Experiment->Transport_Safely Segregate_Waste Segregate Waste (Solid, Liquid, Sharps) Conduct_Experiment->Segregate_Waste Conduct_Experiment->Spill Label_Containers->Segregate_Waste Transport_Safely->Segregate_Waste Package_Waste Package in Labeled, Sealed Containers Segregate_Waste->Package_Waste Decontaminate Decontaminate Reusable Glassware Segregate_Waste->Decontaminate EHS_Disposal Dispose via EHS Package_Waste->EHS_Disposal Evacuate Evacuate & Contact EHS Spill->Evacuate First_Aid Administer First Aid & Seek Medical Attention Exposure->First_Aid

Caption: Workflow for the safe handling and disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.